Thalidomide-PEG5-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H32ClN3O9 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O9.ClH/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28;/h1-2,15,19H,3-14,24H2,(H,25,27,28);1H |
InChI Key |
BNZDMYCPKJWMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-PEG5-NH2 Hydrochloride for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG5-NH2 hydrochloride is a pivotal synthetic E3 ligase ligand-linker conjugate, integral to the burgeoning field of targeted protein degradation. This molecule is a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules engineered to recruit specific target proteins to an E3 ubiquitin ligase, thereby inducing their ubiquitination and subsequent degradation by the proteasome.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its mechanism of action in recruiting the Cereblon (CRBN) E3 ligase, detailed experimental protocols for its application in PROTAC synthesis, and methods for evaluating the biological activity of the resulting degraders.
Core Concepts and Mechanism of Action
The functionality of this compound is derived from its three key components:
-
Thalidomide (B1683933) Moiety: This component serves as the high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, it effectively hijacks the cell's natural protein disposal machinery.
-
PEG5 Linker: The polyethylene (B3416737) glycol (PEG) linker, consisting of five repeating ethylene (B1197577) glycol units, provides the necessary length and flexibility to bridge the gap between the E3 ligase and the target protein. This spatial arrangement is crucial for the formation of a productive ternary complex. The hydrophilic nature of the PEG linker also enhances the aqueous solubility and stability of the PROTAC molecule.[1]
-
Terminal Amine Group (NH2): This primary amine serves as a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest. This conjugation is typically achieved through a stable amide bond.
-
Hydrochloride Salt: The hydrochloride salt form of the molecule generally offers improved water solubility and stability compared to its free base form.[1]
The overarching mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₂ClN₃O₉ | MedChemExpress Data Sheet |
| Molecular Weight | 529.97 g/mol | MedChemExpress Data Sheet |
| Purity (LCMS) | 95.18% | MedChemExpress Data Sheet |
| Appearance | Light yellow to yellow (Oil) | MedChemExpress Data Sheet |
| Storage Conditions | -20°C, sealed, away from moisture | MedChemExpress Data Sheet |
Mandatory Visualizations
Caption: Signaling pathway of a thalidomide-based PROTAC.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of a PROTAC's components.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of PROTACs utilizing this compound. These should be optimized for specific target proteins and ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add an amide coupling reagent such as HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Slowly add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
Protocol 2: Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of the synthesized PROTAC to Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
A fluorescently labeled thalidomide tracer
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the synthesized PROTAC in assay buffer. Prepare a solution of the fluorescent thalidomide tracer and CRBN protein in assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted PROTAC solutions. Add the CRBN protein and fluorescent tracer mixture to all wells. Include control wells with no PROTAC (maximum polarization) and wells with no CRBN (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that inhibits 50% of the tracer binding to CRBN.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Materials:
-
His-tagged recombinant CRBN protein
-
GST-tagged recombinant target protein
-
Synthesized PROTAC
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein- or DyLight-conjugated anti-GST antibody (acceptor)
-
TR-FRET assay buffer
-
384-well white microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized PROTAC in assay buffer. Prepare a mixture of His-tagged CRBN and GST-tagged target protein in assay buffer. Prepare a detection mixture containing the terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of a 384-well plate. Add the protein mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the detection mixture to all wells.
-
Final Incubation: Incubate the plate for another 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, incorporating a potent Cereblon ligand, a flexible PEG linker, and a reactive amine handle, facilitates the rational design and efficient synthesis of novel protein degraders. The experimental protocols provided in this guide offer a solid foundation for the successful application of this molecule in pioneering drug discovery efforts. By leveraging the principles of targeted protein degradation, scientists can explore new avenues for treating a wide array of diseases, including cancer and neurodegenerative disorders.
References
An In-depth Technical Guide to Thalidomide-PEG5-NH2 Hydrochloride: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-PEG5-NH2 hydrochloride is a pivotal chemical tool in the burgeoning field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This bifunctional molecule serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in various experimental settings. This guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it details established experimental protocols for its application in the development and characterization of PROTACs, including methods for assessing target protein degradation, ternary complex formation, and effects on cell viability.
Structure and Physicochemical Properties
This compound is characterized by its thalidomide core, a flexible PEG5 linker, and a terminal primary amine, which is protonated in the hydrochloride salt form. The PEG linker is typically attached to the 4-position of the phthalimide (B116566) ring of thalidomide via an ether linkage.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2703775-06-6 | [1] |
| Molecular Formula | C₂₃H₃₂ClN₃O₉ | |
| Molecular Weight | 529.97 g/mol | |
| Appearance | Light yellow to yellow oil | [1] |
| Purity | Typically ≥95% (e.g., 95.18%) | [1] |
| Solubility | Soluble in DMSO and DMF. The hydrochloride salt form generally has enhanced water solubility. | [2] |
| Storage Conditions | Store at -20°C in a sealed container, away from moisture. In solvent, stable for 6 months at -80°C. | [1] |
| SMILES | NCCOCCOCCOCCOCCOC1=CC(C(N2C(C3=O)CCC(N3)=O)=O)=C(C=C1)C2=O.[H]Cl | [1] |
Mechanism of Action in PROTAC Technology
This compound is a crucial component for the synthesis of PROTACs that hijack the Ubiquitin-Proteasome System (UPS) to induce the degradation of a target protein of interest (POI). The thalidomide moiety of the resulting PROTAC binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This binding event recruits the entire E3 ligase complex. The other end of the PROTAC, which is synthesized by conjugating a POI-specific ligand to the terminal amine of the PEG linker, simultaneously binds to the target protein. This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN^ E3 ligase.[2] The proximity brought about by the ternary complex formation allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of a PROTAC synthesized from this compound.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the development and characterization of PROTACs.
Synthesis of a PROTAC using this compound
This protocol describes the conjugation of a target protein ligand containing a carboxylic acid to the terminal amine of this compound via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel, dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add an amide coupling reagent such as HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the pure PROTAC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[3]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Caption: Experimental workflow for Western blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex between the target protein, the PROTAC, and CRBN.[4][5]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (or CRBN).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and CRBN to detect their co-precipitation.
-
Caption: Workflow for Co-Immunoprecipitation assay.
MTT Assay for Cell Viability
This assay assesses the cytotoxic effects of the synthesized PROTAC on cells.[6][7][8]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Conclusion
This compound is an indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its well-defined structure, with a potent Cereblon-binding moiety and a versatile linker, provides a robust platform for the development of novel therapeutics. The experimental protocols detailed in this guide offer a solid framework for the successful application of this molecule in degrading specific proteins of interest and elucidating the mechanism of action of the resulting PROTACs. As the field of targeted protein degradation continues to expand, the strategic use of such well-characterized building blocks will be paramount to advancing our understanding of cellular processes and developing innovative treatments for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
The Core Mechanism of Thalidomide-PEG5-NH2 Hydrochloride: An In-Depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG5-NH2 hydrochloride is a synthetic chemical entity at the forefront of targeted protein degradation, a revolutionary therapeutic modality. It is not a drug in itself, but a critical building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
At its core, this compound is an E3 ligase ligand-linker conjugate. It consists of a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand specific for a target protein of interest (POI). The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the proteasome.[1]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC synthesized from this compound is to induce the selective degradation of a target protein. This is achieved through a catalytic mechanism involving the formation of a ternary complex and the subsequent hijacking of the ubiquitin-proteasome system (UPS).
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This forms a key intermediate known as the ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination : The formation of this ternary complex brings the target protein into close proximity to the E3 ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated target protein, unfolds it, and degrades it into small peptides. The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically to induce further degradation.
This mechanism of "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors, as they can eliminate the target protein entirely rather than just blocking its activity.
Quantitative Data
The efficacy of a PROTAC is dependent on several factors, including its binding affinity to both the target protein and the E3 ligase, as well as the stability of the ternary complex. While specific binding data for this compound is not extensively published, the binding of its core thalidomide moiety to CRBN is well-characterized. The PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[2]
Table 1: Binding Affinities of Thalidomide and its Derivatives to CRBN
| Compound | Binding Assay | Kd (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0[2] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16[2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3[2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1[2] |
Table 2: Key Performance Metrics for a Hypothetical PROTAC (PROTAC-X) Synthesized from this compound
| Parameter | Description | Typical Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of protein degradation achieved. | > 90% |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | 2 - 8 hours |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with an available carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1 equivalent) and DIPEA (1 equivalent) in anhydrous DMF.
-
Add the solution of this compound to the activated target protein ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC-X (synthesized from this compound)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This assay helps to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, tagged versions of the target protein (e.g., His-tag) and the CRBN-DDB1 complex (e.g., Avi-tag for biotinylation)
-
PROTAC-X
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
Procedure:
-
Immobilization: Immobilize the biotinylated CRBN-DDB1 complex onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to CRBN): Inject a series of concentrations of PROTAC-X over the immobilized CRBN-DDB1 surface to determine the binding affinity (Kd) of the PROTAC for the E3 ligase complex.
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the target protein and inject PROTAC-X to determine its binding affinity to the POI.
-
Ternary Complex Formation: Inject a constant concentration of the target protein mixed with a series of concentrations of PROTAC-X over the immobilized CRBN-DDB1 surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) for the ternary complex formation. An increase in binding response compared to the binary interactions indicates the formation of the ternary complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC utilizing this compound.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Conclusion
This compound is a key enabling reagent in the field of targeted protein degradation. Its thalidomide component reliably recruits the CRBN E3 ligase, while the PEG5 linker provides a flexible and hydrophilic spacer with a terminal amine for straightforward conjugation to a target protein binder. This guide provides the fundamental knowledge, quantitative context, and detailed experimental protocols necessary for researchers to effectively utilize this molecule in the synthesis and evaluation of novel PROTAC degraders. Through rigorous characterization of binding, degradation, and cellular effects, the development of new therapeutics for a wide array of diseases can be significantly advanced.
References
The Role of Thalidomide-PEG5-NH2 in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of Thalidomide-PEG5-NH2, a crucial building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its structure, mechanism of action, and its role in the targeted degradation of proteins, supplemented with quantitative data, detailed experimental protocols, and process visualizations to empower researchers in the design and execution of their experiments.
Introduction to PROTAC Technology and the Role of Thalidomide-PEG5-NH2
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Thalidomide-PEG5-NH2 is a synthetic E3 ligase ligand-linker conjugate specifically designed for PROTAC development. It consists of three key moieties:
-
Thalidomide: This serves as the CRBN-binding element, effectively hijacking the CRBN E3 ligase complex.[3]
-
PEG5 Linker: A five-unit polyethylene (B3416737) glycol (PEG) chain that provides the necessary length and flexibility to bridge the POI and CRBN, facilitating the formation of a stable and productive ternary complex. The PEG linker also enhances the solubility and cell permeability of the PROTAC molecule.[4]
-
Terminal Amine (-NH2): This functional group provides a convenient chemical handle for the covalent conjugation to a ligand for a protein of interest, typically through the formation of an amide bond, to complete the PROTAC structure.
Mechanism of Action: The PROTAC Catalytic Cycle
The mechanism of action for a PROTAC utilizing Thalidomide-PEG5-NH2 follows a catalytic cycle, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data: Performance Metrics of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce protein degradation, which is measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Binding Affinities
The binding affinity of the thalidomide moiety to CRBN is a critical determinant of PROTAC efficacy.
| Parameter | Description | Representative Values |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~1-10 µM for thalidomide |
Note: Pomalidomide and lenalidomide, analogs of thalidomide, generally exhibit stronger binding affinities to CRBN.[3]
Degradation Potency and Efficacy: The Impact of PEG Linker Length
Systematic studies have demonstrated that the length of the PEG linker in thalidomide-based PROTACs has a significant impact on their ability to degrade target proteins. The following table summarizes compiled data from various sources focused on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer. While the core components (a thalidomide analog for CRBN recruitment and a JQ1-like warhead for BRD4 binding) are similar, the exact chemical structures and experimental conditions may vary between studies.
| PROTAC Linker Length (PEG units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 500 | > 90% | A short, direct linkage can be highly effective.[5] |
| 1 | BRD4 | H661 | > 5000 | ~50% | A single PEG unit can significantly reduce degradation potency.[5] |
| 2 | BRD4 | H661 | > 5000 | ~60% | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| 3 | BRD4 | VCaP | ~100 | ~80% | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[6] |
| 4 | BRD4 | MOLM-13 | 1.8 | > 95% | |
| 5 | BRD4 | RS4;11 | 0.8 | > 98% | A PEG5 linker often represents an optimal length for achieving potent and efficacious degradation. [6] |
| 6 | BRD4 | MOLM-13 | 3.2 | > 95% | Linkers longer than PEG5 may show a slight decrease in potency.[6] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[7]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate synthesis and assessment of PROTAC performance.
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating Thalidomide-PEG5-NH2 to a target protein ligand containing a carboxylic acid.
Materials:
-
Thalidomide-PEG5-NH2
-
Target protein ligand with an available carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: Dissolve the target protein ligand (1.0 equivalent) and amide coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve Thalidomide-PEG5-NH2 (1.0-1.2 equivalents) in anhydrous DMF. Add this solution to the activated target protein ligand solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
In-Cell Ubiquitination Assay
This protocol allows for the detection of the ubiquitinated POI in cells, confirming the mechanism of action of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors, and deubiquitinase inhibitors like PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western Blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control (e.g., DMSO). In a separate well, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the POI.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western Blot using an antibody against ubiquitin. A ladder of high molecular weight bands in the PROTAC-treated and proteasome inhibitor-treated lanes will indicate polyubiquitination of the target protein.
Protein Degradation Analysis by Western Blot
This is the standard assay to quantify the reduction in cellular protein levels following PROTAC treatment and to determine the DC50 and Dmax values.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and controls) for a predetermined amount of time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
Conclusion
Thalidomide-PEG5-NH2 is a versatile and valuable tool in the development of PROTACs, offering an effective means of recruiting the Cereblon E3 ligase for targeted protein degradation. The length of the PEG linker is a critical parameter that must be optimized to achieve potent and efficacious degradation of the target protein, with a PEG5 linker often demonstrating a favorable profile. By understanding the core principles of its mechanism and utilizing robust experimental protocols, researchers can effectively leverage Thalidomide-PEG5-NH2 to create potent and selective protein degraders, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
An In-depth Technical Guide to Thalidomide-PEG5-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-PEG5-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. This document delves into the synthesis, mechanism of action, and experimental applications of this compound, offering detailed protocols and visualizations to aid researchers in the field of targeted protein degradation.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a five-unit polyethylene (B3416737) glycol (PEG5) linker that terminates in a primary amine hydrochloride salt.[1] This bifunctional molecule serves as a critical component in the construction of PROTACs, where the thalidomide part engages the cellular degradation machinery, and the terminal amine provides a reactive handle for conjugation to a "warhead" that targets a specific protein of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2703775-06-6 | [2] |
| Appearance | Oil | [2] |
| Color | Light yellow to yellow | [2] |
| Storage | -20°C | [2] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as molecular glues that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5] In the context of a PROTAC, the thalidomide component of this compound binds to CRBN, a substrate receptor for this E3 ligase complex.[6] This binding event, in conjunction with the warhead binding to the target protein of interest (POI), induces the formation of a ternary complex consisting of the POI, the PROTAC, and the CRBN E3 ligase.[7]
This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.[7][8]
Experimental Protocols
Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with an available carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry flask, dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: In a separate vial, dissolve this compound (1.2 equivalents) and DIPEA (1.2 equivalents) in anhydrous DMF. Add this solution to the activated target protein ligand solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Cellular Protein Degradation Assay
This protocol describes a general method to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.5%). Aspirate the old medium and add the medium containing the PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for Western blotting.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Table 2: Representative Quantitative Data for a Thalidomide-Based PROTAC
| Parameter | Description | Representative Value | Citation |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. | ~250 nM for thalidomide | [7] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies (low nM to µM range) | [7] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Often >90% | [7] |
Note: DC50 and Dmax values are highly dependent on the specific target protein, cell line, and linker composition of the PROTAC.
Signaling Pathways Modulated by Thalidomide-Based PROTACs
The primary signaling pathway modulated by thalidomide-based PROTACs is the ubiquitin-proteasome pathway, leading to the degradation of the target protein. The downstream consequences of this degradation are entirely dependent on the function of the targeted protein. For instance, if the target protein is a kinase involved in a cancer-promoting signaling cascade, its degradation will lead to the inhibition of that pathway. Similarly, if the target is a transcription factor, its degradation will alter the expression of its target genes. The versatility of PROTAC technology lies in its ability to target and degrade a wide array of proteins, thereby impacting numerous signaling pathways implicated in various diseases.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG5 linker provides optimal spacing and favorable physicochemical properties. The terminal amine allows for straightforward conjugation to a wide range of target protein ligands. By understanding the principles of its mechanism and utilizing robust experimental protocols, researchers can effectively leverage this molecule to create potent and selective protein degraders, advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Interaction: A Technical Guide to the Cereblon (CRBN) Binding Affinity of Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cereblon and Thalidomide's Mechanism of Action
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][4] This complex plays a pivotal role in the cell's ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The binding of immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its derivatives, to CRBN alters the substrate specificity of the CRL4^CRBN^ complex.[5][6] This alteration leads to the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation.[5][7] This novel mechanism of action is the basis for the therapeutic effects of these drugs in treating various cancers, including multiple myeloma, as well as their unfortunate teratogenic effects.[3][8]
The thalidomide molecule itself is composed of a glutarimide (B196013) and a phthalimide (B116566) ring. It is the glutarimide portion that is essential for binding to a specific pocket within the CRBN protein.[5] This binding is enantioselective, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[3]
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its key derivatives, lenalidomide (B1683929) and pomalidomide, to CRBN has been determined using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The following table summarizes reported binding affinity values.
| Compound | Assay Method | Cell Line/Protein | Binding Constant | Reference |
| Thalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki = 249.20 nM | [9] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki = 177.80 nM | [9] |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki = 156.60 nM | [9] |
| Pomalidomide | TR-FRET | Recombinant | IC50 = 1.2 µM | [10] |
| Lenalidomide | TR-FRET | Recombinant | IC50 = 1.5 µM | [10] |
| CC-220 | TR-FRET | Recombinant | IC50 = 60 nM | [10] |
Note: Binding affinity values can vary depending on the specific experimental conditions, such as the protein construct used (full-length vs. binding domain) and the assay format.
Experimental Protocols for Determining CRBN Binding Affinity
Several robust methods are employed to measure the binding affinity of ligands to CRBN. Below are detailed protocols for some of the key techniques.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the change in the polarization of fluorescent light emitted from a labeled ligand.
-
Principle: A fluorescently labeled thalidomide analog (tracer) is incubated with purified CRBN protein. The binding of the large CRBN protein to the small tracer molecule slows its rotation, resulting in a high fluorescence polarization signal. When an unlabeled competitor compound (e.g., Thalidomide-PEG5-NH2) is introduced, it displaces the tracer from CRBN, leading to a decrease in the polarization signal.
-
Protocol:
-
Reagent Preparation: Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide tracer in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the test compound.
-
Assay Plate Setup: In a black, low-binding microtiter plate, add the CRBN protein, the fluorescent tracer, and the diluted test compound to the wells. Include controls for no CRBN (low polarization) and no competitor (high polarization).
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound and fit the data to a suitable binding model to determine the IC50 or Kd value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.
-
Principle: CRBN protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip surface. The binding of the compound to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Chip Preparation: Activate the surface of a sensor chip and immobilize the purified CRBN protein.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the association phase.
-
Dissociation Analysis: Flow buffer without the compound over the chip to monitor the dissociation phase.
-
Regeneration: Regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell-Based Target Engagement Assay
This type of assay confirms that the compound can bind to CRBN within a cellular context. One common approach is a competition-based assay using a PROTAC.[10]
-
Principle: A known PROTAC that degrades a specific target protein by recruiting CRBN is used. Cells are pre-treated with the test compound (e.g., Thalidomide-PEG5-NH2) before the addition of the PROTAC. If the test compound binds to CRBN, it will compete with the PROTAC, thereby preventing the degradation of the target protein.
-
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., MM1.S) to an appropriate density.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound for a defined period.
-
PROTAC Addition: Add a fixed concentration of a known CRBN-based PROTAC to the cells.
-
Incubation: Incubate the cells for a sufficient time to allow for protein degradation.
-
Cell Lysis and Analysis: Lyse the cells and analyze the levels of the target protein by Western blot or in-cell ELISA.
-
Data Analysis: Quantify the levels of the target protein and plot them against the concentration of the test compound to determine the extent to which it can rescue the target protein from degradation, providing an indirect measure of its CRBN engagement.[10]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
Caption: CRL4^CRBN^ E3 Ligase Pathway Modulation by Thalidomide Derivatives.
Caption: Experimental Workflow for a Fluorescence Polarization (FP) Binding Assay.
Conclusion
While a direct measurement of the binding affinity for Thalidomide-PEG5-NH2 to Cereblon is not publicly documented, the extensive research on thalidomide and its analogs provides a strong foundation for understanding this interaction. The methodologies detailed in this guide are the standard for quantifying such binding events and are directly applicable to novel thalidomide derivatives. For professionals in drug discovery, a thorough characterization of the binding of the CRBN-recruiting moiety is a critical step in the development of effective and specific protein-degrading PROTACs. The continued exploration of the structure-activity relationship of thalidomide derivatives will undoubtedly lead to the design of more potent and selective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to E3 Ligase Ligand-Linker Conjugates: A Deep Dive into Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are E3 ligase ligand-linker conjugates, most notably represented by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This guide provides an in-depth technical overview of the core concepts, experimental evaluation, and key components of E3 ligase ligand-linker conjugates.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3] The PROTAC molecule is then released to catalyze further degradation cycles.[3]
Core Components of E3 Ligase Ligand-Linker Conjugates
The efficacy of a PROTAC is intricately dependent on the interplay of its three constituent parts: the E3 ligase ligand, the linker, and the POI ligand.
E3 Ligase Ligands: While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[4] The most commonly recruited E3 ligases include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine double minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][5] The choice of E3 ligase is critical as its expression levels can vary across different tissues and cell types, influencing the tissue-selectivity of the PROTAC.[6]
Linker: The linker is not merely a passive connector but plays a crucial role in determining the potency and pharmacokinetic properties of a PROTAC.[7][8] The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex.[7][9] Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures.[7] Optimization of the linker is a key step in PROTAC development to avoid steric hindrance and ensure optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7]
Protein of Interest (POI) Ligand: The "warhead" of the PROTAC, this ligand provides the specificity for the target protein. A key advantage of the PROTAC technology is that the POI ligand does not need to be an inhibitor of the protein's function; it only needs to bind to the target with sufficient affinity and selectivity to enable the formation of the ternary complex.
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by co-opting the natural cellular process of protein degradation mediated by the ubiquitin-proteasome system.
The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The E3 ligase, recruited by the PROTAC, then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[10] This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.
Caption: The Ubiquitin-Proteasome Signaling Pathway hijacked by a PROTAC.
Quantitative Analysis of PROTAC Efficacy
The performance of an E3 ligase ligand-linker conjugate is evaluated using several key quantitative metrics, including binding affinities (Kd), the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).
| PROTAC | E3 Ligase Ligand | Target Protein | Binary Kd (POI) (nM) | Binary Kd (E3) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | VHL Ligand 8 | Androgen Receptor | - | - | - | - | 1.1 | >95 | LNCaP |
| ARD-266 | VHL Ligand 8 | Androgen Receptor | - | - | - | - | 0.2-0.5 | >90 | VCaP |
| PROTAC-A | VHL Ligand | POI | 25 | 150 | 10 | 3.75 | - | - | - |
| PROTAC-B | VHL Ligand | POI | 50 | 100 | 50 | 1 | - | - | - |
| GP262 | VHL Ligand (VH032) | p110α | - | - | - | - | 227.4 | 71.3 | MDA-MB-231 |
| GP262 | VHL Ligand (VH032) | p110γ | - | - | - | - | 42.23 | 88.6 | MDA-MB-231 |
| GP262 | VHL Ligand (VH032) | mTOR | - | - | - | - | 45.4 | 74.9 | MDA-MB-231 |
| PROTAC 17 | Pomalidomide (CRBN) | BCR-ABL | - | - | - | - | 0.18 | - | K562 |
| SIAIS001 | CRBN Ligand | ALK | - | - | - | - | - | - | SU-DHL-1 |
| A1874 | Nutlin-3 (MDM2) | BRD4 | - | - | - | - | - | - | RS4;11 |
| Compound 19 | RG7388 (MDM2) | EGFRL858R/T790M | - | - | - | - | Moderate | - | - |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. The experimental conditions for each data point may vary.
The impact of linker length on PROTAC efficacy is a critical consideration in their design. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[7]
| PROTAC | Linker Length (atoms) | Target | DC50 (nM) | Dmax (%) |
| ERα Degrader | 9 | ERα | >1000 | <20 |
| ERα Degrader | 12 | ERα | 100-1000 | 40-60 |
| ERα Degrader | 16 | ERα | 10-100 | >80 |
| ERα Degrader | 19 | ERα | 100-1000 | 40-60 |
| ERα Degrader | 21 | ERα | >1000 | <20 |
| p38α Degrader | 11 | p38α | >1000 | <20 |
| p38α Degrader | 13 | p38α | 100-1000 | 60-80 |
| p38α Degrader | 15 | p38α | 10-100 | >90 |
| p38α Degrader | 17 | p38α | 10-100 | >90 |
| p38α Degrader | 19 | p38α | 100-1000 | 60-80 |
Experimental Protocols for PROTAC Evaluation
A robust and systematic evaluation of PROTACs involves a series of in vitro and in-cell assays to characterize their binding, ubiquitination, and degradation activities.
Caption: A typical workflow for the design and evaluation of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques are employed to characterize this interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic and affinity data for both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[11][12][13]
-
Protocol Outline:
-
Immobilization: Immobilize one of the binding partners (e.g., biotinylated E3 ligase) onto a sensor chip.[12]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD). Similarly, immobilize the POI and flow the PROTAC to determine the other binary interaction parameters.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase.[12] Alternatively, inject the POI in the presence of a constant concentration of PROTAC.
-
Data Analysis: Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for the ternary complex. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[12]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay: This is a live-cell assay that measures protein-protein interactions in real-time.[2][14][15]
-
Protocol Outline:
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in a suitable cell line.[14][15]
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.[2]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[2]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation. Dose-response curves can be generated to determine the EC50 for complex formation.[14]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the POI.
-
Protocol Outline:
-
Reaction Setup: Assemble a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the POI, ubiquitin (often biotinylated), ATP, and the PROTAC.[16][17][18]
-
Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination to occur.[19]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.[16]
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the ubiquitinated protein. Alternatively, if biotinylated ubiquitin is used, a streptavidin-HRP conjugate can be used for detection.[16]
-
Cellular Protein Degradation Assays
Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein in cells following PROTAC treatment.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 2-24 hours).[7]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.[20]
-
DC50 and Dmax Determination: These parameters are derived from dose-response experiments.
-
Protocol Outline:
-
Dose-Response Experiment: Treat cells with a serial dilution of the PROTAC for a fixed time point.
-
Quantify Protein Levels: Use western blotting or other quantitative methods to measure the level of the POI at each PROTAC concentration.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope model to determine the DC50 (the concentration at which 50% of the maximal degradation is achieved) and the Dmax (the maximum percentage of degradation).[20]
-
Conclusion
E3 ligase ligand-linker conjugates represent a paradigm shift in drug discovery, enabling the targeted degradation of disease-causing proteins. The modular nature of these molecules allows for a rational, iterative design process to optimize their potency, selectivity, and pharmacokinetic properties. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with a suite of robust biophysical, biochemical, and cellular assays, is essential for the successful development of these next-generation therapeutics. As our knowledge of the E3 ligase landscape expands and linker technologies advance, the potential of targeted protein degradation to address a wide range of human diseases continues to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 12. aragen.com [aragen.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. benchchem.com [benchchem.com]
- 17. lifesensors.com [lifesensors.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool to address targets previously considered "undruggable".[1][2][3] This guide provides a detailed technical overview of the core principles of TPD, focusing on the two most prominent approaches: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Mechanisms of Targeted Protein Degradation
TPD leverages the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4][5][6][7] The UPS involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to a substrate protein, marking it for destruction by the 26S proteasome.[5][8][9] TPD technologies hijack this system to selectively target proteins of interest (POIs) for degradation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[2][6][10] One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase.[2][6] This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[10][11] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI.[2][11] The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule, acting in a catalytic manner.[2][11]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[12][13][14] Unlike PROTACs, which have two distinct binding moieties, molecular glues typically bind to the E3 ligase, inducing a conformational change that creates a new binding surface for the "neo-substrate" (the target protein).[12][15] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[12][14][15]
Key Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the key steps of the ubiquitin-proteasome system, which is central to targeted protein degradation.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Experimental Workflow for Characterizing a Degrader
The development and characterization of a novel protein degrader involves a series of key experiments to validate its mechanism of action and efficacy. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for degrader characterization.
Key Experiments in Targeted Protein Degradation
A robust assessment of a degrader's efficacy and mechanism requires a suite of biophysical, biochemical, and cell-based assays.[16][17]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical determinant of a degrader's potency.[18][19] Various biophysical techniques can be employed to characterize the formation and stability of this complex.
| Assay Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind. | Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity (α). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore when in close proximity. | Proximity of POI and E3 ligase, ternary complex formation in vitro and in cells.[20] |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where singlet oxygen transfer between donor and acceptor beads in close proximity generates a chemiluminescent signal. | Ternary complex formation.[18] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | Binary and ternary binding affinities.[16] |
Experimental Protocol: Ternary Complex Formation using TR-FRET
-
Reagents and Materials:
-
Purified, recombinant POI (e.g., GST-tagged).
-
Purified, recombinant E3 ligase complex (e.g., His-tagged).
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2).
-
Degrader compound.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Low-volume 384-well assay plates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Prepare a dilution series of the degrader compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the POI and the E3 ligase to each well.
-
Add the degrader dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the degrader concentration to determine the potency of ternary complex formation.
-
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein, providing evidence that the degrader is successfully hijacking the E3 ligase machinery.[21][22]
| Assay Technique | Principle | Key Parameters Measured |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube with the POI and degrader. Ubiquitination is detected by Western blot or other methods. | POI ubiquitination.[21] |
| Cellular Ubiquitination Assay (Immunoprecipitation) | The POI is immunoprecipitated from cell lysates treated with the degrader and a proteasome inhibitor. The immunoprecipitate is then probed for ubiquitin by Western blot. | In-cell POI ubiquitination.[22] |
| NanoBRET™ Ubiquitination Assay | A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of a NanoLuc®-tagged POI and a HaloTag®-labeled ubiquitin.[23] | Real-time monitoring of POI ubiquitination in live cells.[23] |
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reagents and Materials:
-
Purified, recombinant E1 activating enzyme.
-
Purified, recombinant E2 conjugating enzyme (specific to the E3 ligase).
-
Purified, recombinant E3 ligase complex.
-
Purified, recombinant POI.
-
Ubiquitin.
-
ATP.
-
Degrader compound.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Anti-POI and anti-ubiquitin antibodies.
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes containing the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and POI.
-
Add the degrader compound or vehicle control (e.g., DMSO) to the respective tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. A high molecular weight smear or distinct bands above the unmodified protein indicate ubiquitination.
-
Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the POI.
-
Cellular Degradation Assays
These assays quantify the reduction in the levels of the target protein within cells following treatment with a degrader.
| Assay Technique | Principle | Key Parameters Measured |
| Western Blot | Separates proteins from cell lysates by size and detects the POI using a specific antibody. | Reduction in POI levels. |
| In-Cell Western / Simple Western™ | A quantitative, high-throughput alternative to traditional Western blotting. | DC50 (concentration for 50% degradation) and Dmax (maximum degradation). |
| Mass Spectrometry (Proteomics) | Provides a global and unbiased quantification of changes in protein abundance across the proteome. | Selectivity of the degrader. |
| Flow Cytometry | Measures the fluorescence of cells stained with a fluorescently labeled antibody against the POI. | Changes in POI levels on a single-cell basis. |
| NanoBRET™/HiBiT Lytic Detection | A lytic assay that quantifies the amount of NanoLuc® or HiBiT-tagged POI remaining in cell lysates. | POI degradation. |
Experimental Protocol: Cellular Degradation by Western Blot
-
Reagents and Materials:
-
Cell line expressing the POI.
-
Cell culture medium and supplements.
-
Degrader compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the degrader compound or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the degrader concentration to determine the DC50.
-
Clinical Landscape and Future Directions
The field of targeted protein degradation is rapidly advancing, with several PROTACs and molecular glues currently in clinical trials for various diseases, particularly cancer.[24][25] For instance, ARV-110 and ARV-471 are PROTACs targeting the androgen receptor and estrogen receptor, respectively, and have shown promising results in clinical studies for prostate and breast cancer.[10][25][26] The success of molecular glues like lenalidomide (B1683929) and pomalidomide (B1683931) in treating multiple myeloma further validates the therapeutic potential of this approach.[27]
Future research is focused on expanding the repertoire of E3 ligases that can be hijacked, improving the drug-like properties of degraders, and exploring new therapeutic areas beyond oncology, such as neurodegenerative and inflammatory diseases.[3][28][29] The continued development of novel assays and a deeper understanding of the underlying biology will undoubtedly accelerate the translation of targeted protein degraders into transformative medicines.
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular glue - Wikipedia [en.wikipedia.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 15. emolecules.com [emolecules.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ternary Complex Formation [promega.sg]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 21. lifesensors.com [lifesensors.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Clinical Translation of Targeted Protein Degraders | Semantic Scholar [semanticscholar.org]
- 25. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 26. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeted protein degradation: A new direction for treatment of diseases - Research Outreach [researchoutreach.org]
- 28. portlandpress.com [portlandpress.com]
- 29. njbio.com [njbio.com]
The Strategic Importance of the PEG5 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of the multifaceted functions of the polyethylene (B3416737) glycol (PEG) linker, with a specific focus on the five-unit PEG5 linker, a frequently utilized component in potent PROTAC design.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from a passive spacer; it actively influences the degrader's overall efficacy, selectivity, and physicochemical properties.[1][2] The length, composition, and flexibility of the linker are paramount in orchestrating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] An optimal linker ensures the correct spatial orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation by the proteasome.[1][3]
The PEG5 Linker: An Optimal Balance of Properties
Systematic investigations into the impact of PEG linker length on PROTAC performance have frequently highlighted the PEG5 linker as an optimal choice for achieving potent protein degradation.[1] This is particularly evident in studies targeting the bromodomain and extra-terminal domain (BET) protein BRD4.[1] While shorter linkers may be less effective, and longer linkers can lead to a decrease in potency, often attributed to the "hook effect," the PEG5 linker appears to provide the ideal balance of flexibility and distance for robust ternary complex formation.[1]
Physicochemical and Pharmacokinetic Advantages
The incorporation of a PEG5 linker confers several beneficial properties to a PROTAC molecule:
-
Enhanced Solubility: PEG is inherently hydrophilic, and its inclusion can significantly improve the aqueous solubility of what are often hydrophobic PROTAC molecules.[2][3][4] This is crucial for both in vitro handling and in vivo bioavailability.[3]
-
Improved Cell Permeability: The flexible and amphipathic nature of PEG linkers can facilitate passive diffusion across the cell membrane, a critical step for reaching intracellular targets.[3]
-
Modulation of Pharmacokinetics: The PEG linker can influence the metabolic stability and circulating half-life of a PROTAC, potentially shielding the molecule from enzymatic degradation.[3]
Quantitative Analysis of PEG Linker Length on PROTAC Performance
The following tables summarize comparative data on the impact of PEG linker length on the degradation of BRD4, a well-studied target for PROTACs. It is important to note that the data is a synthesis from multiple studies, and experimental conditions may vary.
Table 1: Comparison of BRD4 Degradation by Thalidomide-Based PROTACs with Different PEG Linker Lengths [1]
| PROTAC Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | HeLa | >1000 | <20 |
| PEG3 | BRD4 | VCaP | ~100 | ~80 |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 |
Table 2: In Vitro Degradation of BRD4 by VHL-Based PROTACs with Varying PEG Linker Lengths [5]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
General Protocol for Amide Coupling Synthesis of a PROTAC[6][7]
This protocol outlines the synthesis of a PROTAC via an amide coupling reaction between a carboxylic acid-functionalized linker-E3 ligase ligand (e.g., Thalidomide-O-PEG5-Acid) and an amine-containing target protein ligand.
-
Dissolution: Dissolve the carboxylic acid component (1.0 eq) and the amine-containing target ligand (1.0-1.2 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: In a separate flask, dissolve a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the activation solution dropwise to the solution of the reactants at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by chromatography.
Western Blot Analysis for Protein Degradation[1][8]
This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture the desired cell line in appropriate growth medium.
-
Seed cells in multi-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the PROTAC stock solution (in DMSO) in the growth medium.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (DMSO) for a specified time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The PEG5 linker is a critical and versatile component in the design of highly effective PROTACs. Its optimal length and favorable physicochemical properties, including enhanced solubility and cell permeability, contribute significantly to the formation of a stable ternary complex and subsequent potent protein degradation.[1][3] The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel PROTACs incorporating the PEG5 linker. A thorough understanding and empirical optimization of the linker are paramount for the successful development of next-generation targeted protein degraders.
References
A Technical Guide to the Reactive Amine Handle on Thalidomide-PEG5-NH2 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-PEG5-NH2, a critical building block in modern drug discovery, particularly in the field of targeted protein degradation. This document details its synthesis, the reactivity of its terminal amine, and its application in the construction of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and quantitative data are provided to enable researchers to effectively utilize this versatile molecule.
Core Concepts and Physicochemical Properties
Thalidomide-PEG5-NH2 is a heterobifunctional molecule composed of three key components: the thalidomide (B1683933) moiety, a five-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. The thalidomide component serves as a potent E3 ubiquitin ligase ligand by binding to Cereblon (CRBN).[1][2] The PEG5 linker enhances solubility, provides flexibility, and optimizes the spatial orientation required for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The terminal primary amine functions as a versatile reactive handle for conjugation to a target protein ligand.[3]
Table 1: Physicochemical Properties of Thalidomide-PEG5-NH2 and Related Compounds
| Property | Value | Source |
| Molecular Formula | C23H30N4O8 (for free base) | Inferred |
| Molecular Weight | 490.51 g/mol (for free base) | Inferred |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage | Store at -20°C, sealed and away from moisture. For stock solutions, -80°C for up to 6 months. | [4] |
Synthesis of Thalidomide-PEG5-NH2
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Thalidomide-PEG5-NH2.
Experimental Protocol (Inferred)
Step 1: Synthesis of 4-Hydroxythalidomide [3]
-
Combine 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (B1210297) (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120-130°C) and stir overnight.
-
After cooling to room temperature, pour the mixture into water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
Step 2: Synthesis of Thalidomide-PEG5-NH2
-
Dissolve 4-hydroxythalidomide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3, 1.5 eq), to deprotonate the hydroxyl group.
-
Add a commercially available, Boc-protected amino-PEG5-bromide linker (1.2 eq).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group.
-
After the reaction is complete, neutralize the excess acid and purify the final product, Thalidomide-PEG5-NH2, likely via chromatography or recrystallization.
Reactivity of the Amine Handle and Conjugation Protocols
The terminal primary amine of Thalidomide-PEG5-NH2 is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds. This reactivity is central to its utility in synthesizing PROTACs, where it is conjugated to a ligand for a protein of interest.
Common Conjugation Chemistries
The most common strategy involves the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid on the target ligand, activated by a coupling agent.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols for Amide Bond Formation[5]
Protocol 1: EDC/NHS Coupling
-
Activation of Carboxylic Acid:
-
In a clean, dry flask, dissolve the target ligand containing a carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add N-hydroxysuccinimide (NHS) or sulfo-NHS (1.2 eq) and stir until dissolved.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.2 eq) to the mixture.
-
Stir at room temperature for 1-2 hours to form the active NHS ester. Monitor by TLC or LC-MS.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve Thalidomide-PEG5-NH2 (1.1 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-3.0 eq).
-
Slowly add the Thalidomide-PEG5-NH2 solution to the activated NHS ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: HATU Coupling
-
In a clean, dry flask, dissolve the target ligand-COOH (1.0 eq) and Thalidomide-PEG5-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Table 2: Comparison of Coupling Reagents for Amide Bond Formation [5]
| Coupling Reagent | Key Features | Typical Reaction Time |
| EDC/NHS | Widely used, cost-effective. Forms a stable NHS-ester intermediate. | 12-24 hours |
| HATU | Highly efficient, faster reaction times, suitable for sterically hindered substrates. | 2-4 hours |
Application in PROTACs: Mechanism of Action
Thalidomide-PEG5-NH2 is a cornerstone for creating CRBN-recruiting PROTACs. Once conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4][6]
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation via the CRBN E3 ligase pathway.
The process begins with the PROTAC simultaneously binding to the Protein of Interest (POI) and CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein into small peptides.[4]
Experimental Evaluation of PROTAC Efficacy
After synthesizing a PROTAC using Thalidomide-PEG5-NH2, it is crucial to quantify its ability to induce the degradation of the target protein. Western blotting is the gold-standard method for this analysis.
Protocol: Western Blot Analysis of Protein Degradation[1][7]
-
Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in a multi-well plate.
-
After 24 hours, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Table 3: Example Data Presentation for PROTAC Efficacy
| PROTAC Concentration | Normalized Target Protein Level (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 95 |
| 10 nM | 70 |
| 100 nM | 25 |
| 1 µM | 10 |
| 10 µM | 15 (Hook Effect) |
By following the protocols and understanding the principles outlined in this guide, researchers can effectively leverage the reactive amine handle of Thalidomide-PEG5-NH2 to develop novel and potent protein degraders for therapeutic applications.
References
A Technical Guide to the Solubility and Stability of Thalidomide-PEG5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-PEG5-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile E3 ligase ligand-linker conjugate. Understanding its solubility and stability is paramount for the successful design, synthesis, and application of PROTACs in therapeutic research. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of thalidomide (B1683933) and its derivatives, including the influence of the polyethylene (B3416737) glycol (PEG) linker and the hydrochloride salt. While specific quantitative data for this compound is limited in publicly available literature, this document offers detailed experimental protocols for researchers to determine these critical parameters. Methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation studies coupled with stability-indicating HPLC methods, are presented to empower researchers in generating robust and reliable data for their specific applications.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its analogs are widely used as E3 ligase ligands, specifically for Cereblon (CRBN). The conjugation of a PEG linker, such as the PEG5 chain in this compound, is a common strategy to enhance the physicochemical properties of the resulting PROTAC, particularly its aqueous solubility. The terminal amine group provides a reactive handle for conjugation to a target protein ligand, and the hydrochloride salt form is intended to further improve solubility and handling.
This guide will delve into the critical aspects of solubility and stability of this compound, providing both a summary of existing knowledge and practical guidance for its experimental determination.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₂₃H₃₂ClN₃O₉ | N/A |
| Molecular Weight | 529.97 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Store at -20°C or -80°C, sealed, away from moisture. | [1] |
Solubility
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. The PEG5 linker is incorporated primarily to increase the aqueous solubility of the molecule, a common challenge with larger, often hydrophobic PROTAC molecules. Furthermore, the hydrochloride salt form is expected to enhance solubility in aqueous media compared to the free base.
Quantitative Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, some qualitative information is available from commercial suppliers.
| Solvent | Solubility | Notes | Source |
| DMSO | 125 mg/mL (235.86 mM) | Ultrasonic treatment may be required. | N/A |
| Water | Data not available | Expected to have enhanced solubility due to the PEG linker and hydrochloride salt. | N/A |
| Ethanol | Data not available | N/A | N/A |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, researchers should perform either kinetic or thermodynamic solubility assays.
This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with constant shaking.
-
Analysis: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound). The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp decrease in absorbance after filtration/centrifugation) is reported as the kinetic solubility.
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve. The resulting concentration is the thermodynamic solubility.
Stability
The stability of this compound is crucial for its storage, handling, and the reproducibility of experimental results. The thalidomide core itself is known to be susceptible to hydrolysis, particularly at neutral to basic pH.
Known Stability Profile of Thalidomide
Thalidomide undergoes spontaneous hydrolysis of its four amide bonds at physiological pH (7.4). The half-life of thalidomide in aqueous solution at pH 7.4 is reported to be between 5 and 12 hours. This inherent instability of the thalidomide moiety is a key consideration for any of its derivatives, including this compound.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and incubate at room temperature for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.
Analysis: Samples from each stress condition should be analyzed at different time points using a stability-indicating HPLC method. The percentage of the parent compound remaining and the formation of degradation products should be monitored.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent compound's stability.
General HPLC Parameters:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically required to separate compounds with varying polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key experimental workflows.
Conclusion
While this compound is a critical reagent in the advancement of PROTAC technology, a comprehensive public dataset on its solubility and stability is currently lacking. The inherent instability of the thalidomide core to hydrolysis suggests that careful handling and storage are essential. The presence of the PEG5 linker and the hydrochloride salt form are anticipated to confer enhanced aqueous solubility. This technical guide provides researchers with the necessary background information and detailed experimental protocols to rigorously determine the solubility and stability profiles of this compound in their specific experimental settings. The generation of such data is crucial for the development of robust and reproducible assays and for the rational design of effective and stable PROTAC therapeutics.
References
An In-depth Technical Guide to the Core Principles of PROTAC Design
Audience: Researchers, scientists, and drug development professionals.
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has emerged as a powerful strategy in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to block its function, PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins entirely.[2][3] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein degradation.[1][3][]
A PROTAC molecule is comprised of three key components:
-
A ligand that binds to the target Protein of Interest (POI), often called the "warhead".[5][6]
-
A ligand that recruits a specific E3 ubiquitin ligase, referred to as the "anchor".[5][6]
-
A chemical linker that covalently connects the two ligands.[1][5][6]
This modular design allows for the rational development and optimization of degraders for a wide range of protein targets, including those previously considered "undruggable" because they lack a defined enzymatic active site.[1][7] The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules, allowing for potent activity at sub-stoichiometric concentrations.[8][9]
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, which are not naturally associated. This induced proximity facilitates the formation of a key three-part, or ternary, complex (POI-PROTAC-E3 ligase).[1][8][10] The formation of this complex is the critical first step that initiates the degradation cascade.[11]
Once the ternary complex is formed, the E3 ligase acts as a scaffold, bringing the target protein close to an E2 ubiquitin-conjugating enzyme.[3][9] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from the E2 enzyme onto lysine (B10760008) residues on the surface of the target protein.[3][][12] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[1][3] The proteasome then recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides.[12][13] The PROTAC molecule itself is not degraded in this process and is released to recruit another target protein, enabling its catalytic action.[3][8][13]
Core Components of PROTAC Design
The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the interplay between the POI ligand, the E3 ligase ligand, and the linker.
Protein of Interest (POI) Ligand (Warhead)
The warhead provides the specificity for the PROTAC by binding to the desired target protein. A key advantage of PROTAC technology is that the warhead does not need to be a potent inhibitor; it only needs sufficient affinity to recruit the POI to the ternary complex.[1] This opens up possibilities for targeting proteins that have been difficult to inhibit with traditional small molecules, such as scaffolding proteins and transcription factors.[1] The selection of the attachment point for the linker on the warhead is critical, as it must project into a solvent-exposed region to avoid disrupting the binding to the target protein.[14]
E3 Ubiquitin Ligase Ligand (Anchor)
While over 600 E3 ligases exist in humans, the majority of PROTACs developed to date recruit a small handful of them.[15][16] The choice of E3 ligase is crucial as their expression levels can vary between different cell types and tissues, offering a potential avenue for achieving tissue- or tumor-specific degradation. The most commonly recruited E3 ligases are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[15][17]
| E3 Ligase | Common Ligands | Representative PROTACs |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | dBET1, ARV-110 |
| Von Hippel-Lindau (VHL) | VHL-1, VH032, VH-298 | MZ1, ARV-471 |
| MDM2 | Nutlin-3a, Idasanutlin | MDM2-based PROTACs for AR degradation |
| cIAP1 | Bestatin, LCL161 | IAP-based PROTACs for RTK degradation |
The Linker
The linker is arguably the most critical and challenging component to optimize in PROTAC design.[9][18] It is not merely a passive connector; its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex.[14][18][] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can lead to enhanced binding affinity within the ternary complex, a phenomenon known as positive cooperativity.[7] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][] Empirical optimization often involves synthesizing a library of PROTACs with different linkers to identify the one that yields the most potent and selective degradation.[18]
Key Concepts in PROTAC Efficacy
Ternary Complex Formation and Cooperativity
The stability of the POI-PROTAC-E3 ligase ternary complex is a key determinant of degradation efficiency.[10] The strength of this interaction can be quantified by a cooperativity factor (α), which is the ratio of the dissociation constants (Kd) of the binary complexes to the ternary complex.
-
α > 1: Positive cooperativity, indicating the formation of the ternary complex is favored.
-
α = 1: No cooperativity.
-
α < 1: Negative cooperativity, indicating steric clashes or unfavorable interactions hinder complex formation.
While positive cooperativity is often desirable, many effective PROTACs function without it.[20] The ultimate goal is the formation of a productive ternary complex that orients the POI correctly for ubiquitination.[21]
| PROTAC | Target | E3 Ligase | Cooperativity (α) | DC50 (nM) |
| MZ1 | BRD4 | VHL | ~5 | ~25 |
| AT1 | BRD4 | CRBN | ~100 | ~4 |
| dBET6 | BETs | CRBN | < 0.4 | ~30 |
| ARV-771 | BETs | VHL | > 1 | < 1 |
The "Hook Effect"
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations of the PROTAC.[3] This occurs because at high concentrations, the PROTAC is more likely to form unproductive binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the essential ternary complex.[3] These binary complexes compete with each other, preventing the formation of the tripartite assembly required for ubiquitination. This results in a characteristic bell-shaped dose-response curve.[22]
Experimental Evaluation of PROTACs
A rigorous and multi-faceted experimental workflow is essential to characterize a novel PROTAC and guide its optimization. This process involves a series of assays to confirm each step of the mechanism of action.[23]
Experimental Protocols
-
Principle: This assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[24] For binary affinity, a fluorescent probe competes with the PROTAC for binding to the target protein or E3 ligase.[20] For ternary affinity, a pre-formed binary complex (e.g., fluorescent ligand-protein) is titrated with the second protein in the presence of the PROTAC.[24]
-
Materials:
-
Fluorescently labeled ligand (e.g., FAM-labeled HIF-1α peptide for VHL binding).[24]
-
Purified target protein (POI) and E3 ligase complex (e.g., VCB complex).[24]
-
PROTAC compounds.
-
Assay buffer (e.g., PBS with 0.01% Tween-20, 1 mM DTT).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure (Competitive Binary Binding):
-
Prepare a solution containing the purified protein (e.g., VCB complex) and the fluorescent probe at fixed concentrations.
-
Create a serial dilution of the PROTAC compound in assay buffer.
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the protein/probe mixture to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki.
-
-
Principle: Western blotting is a foundational technique used to quantify the amount of a specific protein in a cell lysate, providing a direct measure of PROTAC-induced degradation.[25]
-
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Cell culture medium and supplements.
-
Proteasome inhibitor (e.g., MG132) as a negative control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO) and a control co-treated with the PROTAC and a proteasome inhibitor (MG132).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and capture the signal using an imaging system.
-
Strip or cut the membrane and re-probe for the loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Principle: This biochemical assay reconstitutes the key components of the ubiquitination cascade in vitro to directly measure the PROTAC's ability to induce ubiquitination of the target protein.[26] Formats like AlphaLISA are often used for higher throughput.[26]
-
Materials:
-
Purified recombinant E1 activating enzyme (e.g., UBE1).[26]
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5b).[26]
-
Purified recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/RBX1).[26]
-
Purified, tagged target protein (e.g., GST-tagged BRD4).[26]
-
Biotinylated-Ubiquitin.[26]
-
ATP.
-
PROTAC compound.
-
Assay buffer.
-
Detection reagents (e.g., for AlphaLISA: Streptavidin-Donor beads and anti-GST-Acceptor beads).[26]
-
-
Procedure (AlphaLISA format):
-
In a microplate, incubate the tagged POI, E3 ligase complex, and PROTAC compound to allow for ternary complex formation.
-
Initiate the ubiquitination reaction by adding a master mix containing E1, E2, Biotin-Ubiquitin, and ATP.
-
Incubate at 30-37°C for 1-2 hours to allow for ubiquitination.
-
Stop the reaction.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (Streptavidin) and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader. The signal is generated when the donor and acceptor beads are brought into proximity by the biotin-ubiquitinated, GST-tagged POI.
-
The resulting signal is proportional to the extent of target ubiquitination.
-
Conclusion and Future Outlook
The design of effective PROTACs is a complex, multi-parameter optimization challenge that requires a deep understanding of structural biology, medicinal chemistry, and cell biology.[7][24] The core principles revolve around the successful formation of a productive ternary complex, which is governed by the intricate interplay of the warhead, anchor, and linker. As the field matures, the focus is expanding beyond the well-trodden VHL and CRBN ligases to a wider array of E3 ligases, which could unlock new therapeutic windows and improve tissue selectivity.[15][27] Furthermore, the development of computational tools for predicting ternary complex structures and rational linker design is accelerating the discovery process, moving the field from empirical screening toward a more knowledge-based design paradigm.[21][25][28] The continued evolution of these principles promises to deliver a new generation of powerful therapeutics for a host of challenging diseases.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. mdpi.com [mdpi.com]
- 16. precisepeg.com [precisepeg.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ternary complex formation - Profacgen [profacgen.com]
- 23. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Core Concepts: Cereblon-Mediated Protein Degradation
An In-depth Technical Guide to Thalidomide (B1683933) Derivatives as E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of thalidomide and its derivatives as central components in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. This technology, particularly in the form of Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in drug discovery, enabling the therapeutic targeting of proteins previously considered "undruggable."[1] This document delves into the core mechanism of action, presents key quantitative data for prominent degraders, provides detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.
The journey of thalidomide from a tragic teratogen to a powerful therapeutic tool is foundational to the field of targeted protein degradation.[1] The discovery that Cereblon (CRBN) is the direct cellular target of thalidomide was a pivotal breakthrough.[1][2] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][3]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues."[3][] They bind to CRBN, altering its substrate specificity and inducing the recruitment of "neo-substrates"—proteins not normally targeted by CRBN, such as the transcription factors IKZF1 and IKZF3.[1][5] This induced proximity leads to the polyubiquitination of the neo-substrate, marking it for degradation by the 26S proteasome.[1][6]
This mechanism was ingeniously repurposed for the development of PROTACs. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a specific protein of interest (POI), and the other—often a thalidomide derivative—recruits the CRBN E3 ligase.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[1][6]
References
The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, moving beyond traditional inhibition to harnessing the cell's own machinery for targeted protein degradation. This technical guide provides a comprehensive exploration of the discovery, mechanism, and development of thalidomide-based PROTACs, a cornerstone of this revolutionary technology. From its controversial past to its redemption as a powerful molecular tool, the story of thalidomide (B1683933) is central to the evolution of this exciting therapeutic modality.
From Tragedy to Triumph: A Historical Perspective
The journey of thalidomide began in the 1950s when it was introduced as a seemingly safe and effective sedative.[1][2] However, its widespread use by pregnant women for morning sickness led to a devastating global health crisis, causing severe birth defects in thousands of children.[3] This tragedy led to its withdrawal from the market and prompted a significant overhaul of drug safety regulations worldwide.
Decades later, in the 1990s, thalidomide was repurposed for the treatment of erythema nodosum leprosum, a painful complication of leprosy, and later for multiple myeloma.[1][3][] This revival sparked intense interest in understanding its underlying mechanism of action. The pivotal breakthrough came in 2010 when it was discovered that thalidomide exerts its effects by binding to the Cereblon (CRBN) protein.[5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5]
This discovery was a watershed moment, revealing that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues."[1] They induce a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[1] This newfound understanding of thalidomide's mechanism as a degrader laid the crucial groundwork for its use in the rational design of PROTACs.
The PROTAC Concept and the Role of Thalidomide
The concept of PROTACs was first introduced in 2001 by the laboratories of Craig Crews and Raymond Deshaies.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.
The discovery of CRBN as the target of thalidomide and its analogs provided a readily available and well-characterized E3 ligase ligand for PROTAC design.[1] Thalidomide derivatives offered several advantages, including their relatively small size, good cell permeability, and favorable drug-like properties compared to the peptide-based E3 ligase ligands used in early PROTACs.[]
The CRL4-CRBN Signaling Pathway
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4-CRBN E3 ubiquitin ligase complex. Understanding this pathway is fundamental to appreciating how these degraders function. The complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.
The CRL4-CRBN complex consists of four main components:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.
-
Cereblon (CRBN): The substrate receptor responsible for recognizing and binding to specific proteins destined for degradation.
A thalidomide-based PROTAC induces the formation of a ternary complex by simultaneously binding to the POI and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Evolution of Thalidomide-Based CRBN Ligands
The development of thalidomide-based PROTACs has been accompanied by an evolution in the design of the CRBN-recruiting ligand. While thalidomide itself was the progenitor, its analogs, lenalidomide and pomalidomide, have become more widely used due to their improved binding affinity for CRBN and enhanced degradation potency of neosubstrates.[6] More recently, novel scaffolds such as phenyl dihydrouracil (B119008) derivatives have been explored to expand the chemical space of CRBN ligands, offering potential advantages in terms of physicochemical properties and avoiding the chiral center present in thalidomide and its analogs.[]
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these parameters for a selection of thalidomide-based PROTACs targeting various proteins.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Thalidomide derivative | Androgen Receptor | VCaP | 1 | >95 |
| ARV-471 | Pomalidomide | Estrogen Receptor | MCF7 | <1 | >90 |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 8 | ~98 |
| PROTAC IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2840 | 93 |
| NU223612 | Thalidomide derivative | IDO1 | U87 | 329 | >70 |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions. The data in this table is intended to provide a general comparison of the potency of different thalidomide-based PROTACs.
Physicochemical Properties of Clinical-Stage Thalidomide-Based PROTACs
PROTACs, due to their bifunctional nature, often have molecular weights and other physicochemical properties that fall outside of Lipinski's "Rule of Five" for orally bioavailable drugs.[7] Despite this, several thalidomide-based PROTACs have demonstrated oral bioavailability and have advanced into clinical trials.[8] The table below outlines some of the key physicochemical properties of two clinical-stage PROTACs, ARV-110 and ARV-471.[9]
| Property | ARV-110 | ARV-471 |
| Molecular Weight (Da) | 812.30 | 723.92 |
| cLogP | 4.26 | 6.78 |
| Topological Polar Surface Area (tPSA) | 180.11 | 96.43 |
| Hydrogen Bond Donors | 4 | 2 |
| Hydrogen Bond Acceptors | 9 | 4 |
| Oral Bioavailability (Rat) | 51% | 24% |
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
General Workflow for PROTAC Development
The development of a novel thalidomide-based PROTAC is an iterative process of design, synthesis, and biological evaluation.
Synthesis of a Thalidomide-Based PROTAC
This protocol describes a representative solid-phase synthesis of a pomalidomide-based PROTAC, adapted from published procedures.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Pomalidomide-linker conjugate (e.g., with a carboxylic acid handle)
-
POI ligand with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base. Repeat for subsequent amino acids to build the linker.
-
Pomalidomide-Linker Conjugation: Couple the pomalidomide-linker conjugate to the N-terminus of the linker on the resin.
-
POI Ligand Conjugation: Couple the POI ligand to the other end of the linker.
-
Cleavage and Deprotection: Cleave the PROTAC from the resin and remove all protecting groups using a cleavage cocktail.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Ternary Complex Formation Assay
This protocol describes a representative AlphaLISA-based assay to measure the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified recombinant POI (e.g., with a GST tag)
-
Purified recombinant CRBN-DDB1 complex (e.g., with a FLAG tag)
-
PROTAC of interest
-
AlphaLISA anti-GST acceptor beads
-
AlphaLISA anti-FLAG donor beads
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the POI and CRBN-DDB1 complex at a fixed concentration.
-
Assay Assembly: In a 384-well plate, add the POI, CRBN-DDB1 complex, and PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for complex formation.
-
Bead Addition: Add the anti-GST acceptor beads and incubate in the dark. Then, add the anti-FLAG donor beads and incubate again in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
In-Cell Western Blot for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by western blot.
Materials:
-
Human cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.
-
Western Blotting: Transfer the proteins to a membrane. Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
In Vitro Ubiquitination Assay
This protocol describes a method to assess the PROTAC-induced ubiquitination of a target protein in a cell-free system.[10]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and western blot reagents
-
Anti-POI and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the POI.
-
PROTAC Addition: Add the PROTAC at the desired concentration or DMSO as a control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with an anti-POI antibody to detect the unmodified POI and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Data Analysis: An increase in the intensity of higher molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful PROTAC-mediated ubiquitination.
Conclusion and Future Directions
Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of targeted protein degradation as a potent therapeutic strategy.[11] The journey of thalidomide, from a notorious teratogen to a key component of a revolutionary drug modality, is a testament to the power of scientific inquiry in unraveling complex biological mechanisms.
Ongoing research in the field is focused on several key areas, including the discovery of ligands for other E3 ligases to expand the scope of targetable proteins, a deeper understanding of the mechanisms of resistance to PROTACs, and the optimization of the physicochemical properties of these molecules to improve their drug-like characteristics.[8] The continued evolution of thalidomide-based PROTACs and the broader field of targeted protein degradation holds immense promise for addressing a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, offering hope for targeting proteins once considered "undruggable."
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arvinas.com [arvinas.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-PEG5-NH2 Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][4] The choice of each component is critical to the efficacy of the PROTAC. Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[][6][7]
Thalidomide-PEG5-NH2 hydrochloride is a key building block in the synthesis of PROTACs, providing the CRBN-recruiting element and a flexible, hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) linker.[8][9] The PEG linker enhances the aqueous solubility of the PROTAC, which can be a challenge for these often large and hydrophobic molecules.[10][] It also provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[10][12] The terminal primary amine on the PEG linker allows for versatile conjugation to a variety of POI ligands, typically through the formation of a stable amide bond.[13]
These application notes provide detailed protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a representative summary of data for hypothetical PROTACs synthesized using this compound.
| PROTAC ID | Target POI | POI Ligand (with carboxylic acid) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | Protein X | Ligand-X-COOH | 50 | >90 | HeLa |
| PROTAC-B | Protein Y | Ligand-Y-COOH | 25 | >95 | U87 |
| PROTAC-C | Protein Z | Ligand-Z-COOH | 100 | 85 | GBM43 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the synthesis and evaluation of PROTACs using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
-
NMR for structural confirmation
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent, for example, HATU (1.1 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.0 equivalent) and DIPEA (1.0 equivalent) in anhydrous DMF.
-
Add the solution of Thalidomide-PEG5-NH2 to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol outlines a standard Western blot procedure to determine the DC50 and Dmax of a newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG5 linker provides favorable physicochemical properties and optimal spacing for ternary complex formation. The terminal amine allows for straightforward conjugation to a wide range of POI ligands. By following the detailed protocols provided in these application notes, researchers can effectively synthesize and evaluate novel PROTACs for targeted protein degradation, thereby advancing the development of new therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. precisepeg.com [precisepeg.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of a Protein Ligand to Thalidomide-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that mediate the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This document provides a detailed protocol for the conjugation of a protein ligand to Thalidomide-PEG5-NH2, a common building block for PROTAC synthesis.[6][7]
The conjugation strategy outlined here utilizes the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid groups on the protein ligand and the primary amine of the Thalidomide-PEG5-NH2.[5][8]
Principle of the Method
The conjugation is a two-step process:
-
Activation of Carboxyl Groups: The carboxylic acid groups (-COOH) on the protein ligand (e.g., from aspartic or glutamic acid residues) are activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). This reaction forms a semi-stable NHS ester intermediate.[5][9]
-
Amide Bond Formation: The amine-reactive NHS ester on the protein ligand then readily reacts with the primary amine (-NH2) of Thalidomide-PEG5-NH2 to form a stable amide bond, covalently linking the two molecules.[5]
This two-step approach is favored as it increases the efficiency of the conjugation reaction and minimizes side reactions.[10]
Data Presentation
Successful conjugation can be monitored and quantified using various analytical techniques. The following tables summarize typical quantitative data that may be obtained.
Table 1: Reaction Components and Conditions
| Parameter | Recommended Value | Purpose |
| Protein Ligand Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| Molar Ratio (Thalidomide-PEG5-NH2 : Protein) | 10:1 to 50:1 | To drive the reaction towards product formation. |
| Molar Ratio (EDC : Protein) | 20:1 to 100:1 | To activate a sufficient number of carboxyl groups. |
| Molar Ratio (NHS/Sulfo-NHS : Protein) | 20:1 to 100:1 | To stabilize the activated carboxyl groups. |
| Reaction pH (Activation) | 6.0 | Optimal for EDC activation of carboxyl groups. |
| Reaction pH (Conjugation) | 7.2 - 8.0 | To ensure the primary amine is deprotonated and nucleophilic. |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
Table 2: Characterization of the Conjugate
| Analytical Method | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | Increase in molecular weight of the protein ligand upon conjugation. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Molecular Weight of the Conjugate | Confirmation of the covalent addition of one or more Thalidomide-PEG5 moieties. |
| HPLC (e.g., Reverse Phase, Size Exclusion) | Purity and Retention Time | Shift in retention time compared to the unconjugated protein and assessment of conjugate purity. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Quantification of the number of Thalidomide-PEG5 molecules per protein ligand (if Thalidomide has a distinct absorbance). |
Experimental Protocols
Materials and Reagents
-
Protein ligand with accessible carboxylic acid groups
-
Thalidomide-PEG5-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol for Conjugation
1. Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
Prepare the protein ligand at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, pH 6.0). Crucially, ensure the buffer does not contain primary amines (e.g., Tris or glycine) or carboxyl groups. If necessary, perform a buffer exchange using a desalting column.
-
Dissolve Thalidomide-PEG5-NH2 in anhydrous DMF or DMSO.
2. Activation of the Protein Ligand:
-
To the protein ligand solution, add the freshly prepared EDC solution to achieve the desired molar excess (e.g., 50-fold molar excess).
-
Immediately add the freshly prepared NHS/Sulfo-NHS solution to the same molar excess as EDC.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS ester on the protein ligand.
3. Conjugation to Thalidomide-PEG5-NH2:
-
Adjust the pH of the activated protein ligand solution to 7.2-8.0 by adding Coupling Buffer (e.g., PBS).
-
Immediately add the Thalidomide-PEG5-NH2 solution to the activated protein ligand. A 10- to 50-fold molar excess of the Thalidomide-PEG5-NH2 over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation. The longer incubation at a lower temperature can be beneficial for sensitive proteins.
4. Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove excess, unreacted Thalidomide-PEG5-NH2 and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The successful conjugate will typically elute in the void volume.
6. Characterization of the Conjugate:
-
Confirm the successful conjugation and assess the purity of the final product using the analytical methods outlined in Table 2 (SDS-PAGE, Mass Spectrometry, and HPLC).
-
Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford assay).
Visualizations
Experimental Workflow
Caption: Workflow for conjugating a protein ligand to Thalidomide-PEG5-NH2.
Signaling Pathway Context
Caption: PROTAC mechanism leading to targeted protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Designing a PROTAC with Thalidomide-PEG5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] This document provides detailed application notes and protocols for the design and evaluation of a PROTAC utilizing Thalidomide-PEG5-NH2 hydrochloride. Thalidomide (B1683933) serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC development.[3][] The incorporated 5-unit polyethylene (B3416737) glycol (PEG) linker provides flexibility and favorable physicochemical properties, such as enhanced solubility, which are crucial for the PROTAC's efficacy.[5][6]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate the degradation of a target protein by inducing its proximity to the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[3][7]
Caption: Mechanism of action of a thalidomide-based PROTAC.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a POI-binding ligand that has a carboxylic acid functionality.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry flask, dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the Thalidomide-PEG5-NH2 solution to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the POI and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.[10]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO control.[8]
Protocol 3: Cell Viability Assay (MTT)
This protocol is for assessing the effect of the PROTAC on cell viability.[11][12]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a DMSO control. Incubate for a desired period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the PROTAC concentration to determine the IC50 or GI50 value.
Protocol 4: General Methodology for Biophysical Binding Assays
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the binding affinities of the PROTAC to the POI and CRBN, as well as the formation of the ternary complex.[5][15]
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein (either POI or CRBN) onto a sensor chip.
-
Flow the PROTAC over the chip at various concentrations to measure the binary binding kinetics (kon and koff) and affinity (KD).
-
To assess ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the POI and flow the mixture over the CRBN-immobilized chip. An increase in binding affinity compared to the binary interaction indicates positive cooperativity.[16]
Isothermal Titration Calorimetry (ITC):
-
Load the PROTAC into the syringe and the target protein (POI or CRBN) into the sample cell.
-
Titrate the PROTAC into the protein solution and measure the heat changes upon binding.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[15]
Data Presentation
The following tables present hypothetical quantitative data for a PROTAC synthesized with this compound, targeting a hypothetical protein kinase "KIN-X".
Table 1: In Vitro Degradation of KIN-X
| PROTAC Concentration | % KIN-X Degradation (Dmax) | DC50 (nM) |
| 1 nM | 25% | \multirow{5}{*}{10} |
| 10 nM | 55% | |
| 100 nM | 92% | |
| 1 µM | 95% | |
| 10 µM | 96% |
Table 2: Binding Affinities
| Binding Interaction | Technique | Affinity (KD) |
| PROTAC <-> KIN-X | SPR | 50 nM |
| PROTAC <-> CRBN | ITC | 2.5 µM |
| KIN-X-PROTAC-CRBN | SPR | 25 nM |
Table 3: Cell Viability in KIN-X Dependent Cancer Cell Line
| PROTAC Concentration | % Cell Viability | IC50 (nM) |
| 1 nM | 98% | \multirow{5}{*}{25} |
| 10 nM | 70% | |
| 100 nM | 25% | |
| 1 µM | 5% | |
| 10 µM | 2% |
Experimental Workflow for PROTAC Evaluation
Caption: A comprehensive workflow for the evaluation of a newly synthesized PROTAC.
Conclusion
The use of this compound provides a robust and efficient starting point for the development of potent and selective PROTACs. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. Rigorous biophysical and cell-based characterization is essential to identify lead candidates with optimal degradation efficacy and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. youtube.com [youtube.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-PEG5-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG5-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules for targeted protein degradation.[1][2] This synthetic E3 ligase ligand-linker conjugate incorporates a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[1][2][3] The terminal amine serves as a versatile chemical handle for conjugation to a ligand specific for a target protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][4] By simultaneously binding to the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[4][5][6] This event-driven, catalytic mechanism allows for the elimination of target proteins, offering a distinct advantage over traditional inhibitors that only block protein function.[7]
Mechanism of Action
The PROTAC created using this compound mediates the degradation of a target protein through a catalytic cycle:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, brings the target protein and the CRBN E3 ligase into close proximity, forming a ternary complex.[8]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can participate in further rounds of degradation.[6]
Data Presentation
The efficacy of a PROTAC constructed with this compound should be quantified to determine its potency and maximal degradation capacity. The following tables provide a structured format for presenting key quantitative data.
Table 1: In Vitro Degradation Profile of [Target Protein] by PROTAC-X
| Parameter | Value | Units |
| DC50 | e.g., 50 | nM |
| Dmax | e.g., 95 | % |
| Time to Dmax | e.g., 16 | hours |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Time-Course of [Target Protein] Degradation
| Time (hours) | PROTAC-X Concentration (nM) | % [Target Protein] Remaining |
| 0 | 100 | 100 |
| 4 | 100 | e.g., 60 |
| 8 | 100 | e.g., 35 |
| 16 | 100 | e.g., 5 |
| 24 | 100 | e.g., 8 |
Table 3: Dose-Response of [Target Protein] Degradation at 16 hours
| PROTAC-X Concentration (nM) | % [Target Protein] Remaining |
| 0 (Vehicle) | 100 |
| 1 | e.g., 85 |
| 10 | e.g., 50 |
| 100 | e.g., 5 |
| 1000 | e.g., 6 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized from this compound.
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is designed to quantify the degradation of the target protein in response to treatment with the PROTAC.[4]
1. Materials
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC.
1. Materials
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Opaque-walled multi-well plates suitable for luminescence or absorbance reading
-
Plate reader
2. Procedure
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations or vehicle control.
-
Incubation: Incubate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of viable cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In-Cell Click Chemistry for PROTAC Synthesis with Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] One of the challenges in PROTAC development is their often high molecular weight, which can limit cell permeability and bioavailability.[3]
To address this, an innovative "in-cell" synthesis approach using bioorthogonal click chemistry has been developed, termed Click-Formed Proteolysis Targeting Chimeras (CLIPTACs).[4][5] This strategy involves the administration of two smaller, more cell-permeable precursors that rapidly and specifically react inside the cell to form the active PROTAC.[3][4] This document provides detailed application notes and protocols for the in-cell synthesis of PROTACs targeting the BRD4 protein, utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase and an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) for the intracellular ligation.[3][4]
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex.[1][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][6] The CLIPTAC approach initiates this cascade after the in-cell formation of the PROTAC from its precursors.[4]
Caption: Mechanism of action for in-cell synthesized thalidomide-based PROTACs.
Data Presentation
The efficacy of the in-cell synthesized PROTAC (JQ1-CLIPTAC) was evaluated by measuring the degradation of the target protein, BRD4, in HeLa cells. The cells were treated sequentially with the two precursors, JQ1-TCO and Tz-thalidomide, and the levels of BRD4 protein were quantified by Western blot analysis.
Table 1: Concentration-Dependent Degradation of BRD4 by JQ1-CLIPTAC Precursors
| JQ1-TCO Concentration (µM) | Tz-Thalidomide Concentration (µM) | Incubation Time (JQ1-TCO / Tz-Thalidomide) | BRD4 Degradation | Reference |
|---|---|---|---|---|
| 0.3 | 10 | 18 h / 18 h | Partial | [3][4] |
| 1 | 10 | 18 h / 18 h | Partial | [3][4] |
| 3 | 10 | 18 h / 18 h | Complete | [3][4] |
| 10 | 10 | 18 h / 18 h | Complete |[3][4] |
Table 2: Concentration-Dependent Degradation of BRD4 with Fixed JQ1-TCO
| JQ1-TCO Concentration (µM) | Tz-Thalidomide Concentration (µM) | Incubation Time (JQ1-TCO / Tz-Thalidomide) | BRD4 Degradation | Reference |
|---|---|---|---|---|
| 10 | 0.3 | 18 h / 18 h | Partial | [6] |
| 10 | 1 | 18 h / 18 h | Partial | [6] |
| 10 | 3 | 18 h / 18 h | Complete | [6] |
| 10 | 10 | 18 h / 18 h | Complete |[6] |
Experimental Protocols
A general workflow for the in-cell synthesis and evaluation of PROTACs is depicted below. This involves the separate synthesis of the two click chemistry precursors, followed by their sequential addition to cultured cells, and subsequent analysis of target protein degradation.
Caption: General experimental workflow for in-cell PROTAC synthesis and analysis.
Protocol 1: Synthesis of Thalidomide-Tetrazine (Tz-Thalidomide)
This protocol describes the synthesis of a thalidomide (B1683933) derivative functionalized with a tetrazine moiety for subsequent click reaction. This is a representative protocol and may require optimization based on available starting materials and laboratory conditions.
Materials:
-
4-aminothalidomide
-
Methyltetrazine-NHS ester
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 4-aminothalidomide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve methyltetrazine-NHS ester (1.1 equivalents) in anhydrous DCM.
-
Add the methyltetrazine-NHS ester solution dropwise to the thalidomide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the final Tz-Thalidomide product.[2]
Protocol 2: Synthesis of JQ1-trans-cyclooctene (JQ1-TCO)
This protocol outlines the conjugation of the BRD4 inhibitor, JQ1, with a trans-cyclooctene (TCO) moiety. This involves modifying JQ1 to introduce a reactive handle for TCO attachment.
Materials:
-
(+)-JQ1
-
TCO-NHS ester
-
A suitable JQ1 analog with a linker and a terminal amine (synthesis may be required)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Synthesize or procure a derivative of JQ1 that incorporates a linker with a terminal primary or secondary amine. The synthesis of JQ1 analogs is well-documented in the literature.[8][9]
-
Dissolve the amine-functionalized JQ1 analog (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add TCO-NHS ester (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final JQ1-TCO product.[4]
Protocol 3: In-Cell PROTAC Formation and Western Blot Analysis of BRD4 Degradation
This protocol details the sequential treatment of cells with the TCO and tetrazine precursors to form the PROTAC intracellularly, followed by the quantification of target protein degradation.[6]
Materials and Reagents:
-
HeLa cells (or other suitable cell line expressing BRD4)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
JQ1-TCO (stock solution in DMSO)
-
Tz-Thalidomide (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate HeLa cells in 6-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of JQ1-TCO and Tz-Thalidomide in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). c. Remove the old medium and treat the cells with the medium containing the desired concentrations of JQ1-TCO.[3] d. Incubate the cells for 18 hours at 37°C and 5% CO2.[3] e. After the first incubation, add the medium containing the desired concentrations of Tz-Thalidomide to the wells.[3] f. Incubate the cells for a further 18 hours.[3] Include a vehicle-only (DMSO) control group.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[10] i. Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantification and Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the BRD4 band to the corresponding loading control band. c. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[6]
Protocol 4: LC-MS/MS Analysis for Intracellular PROTAC Formation
This protocol provides a general workflow for the detection and relative quantification of the in-cell synthesized PROTAC (JQ1-CLIPTAC) to confirm its formation.
Materials and Reagents:
-
Cell samples treated as described in Protocol 3.
-
Acetonitrile (B52724):Methanol (4:1) with an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).[11]
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[12]
Procedure:
-
Sample Preparation: a. To a 20 µL aliquot of cell lysate, add 60 µL of cold acetonitrile:methanol (4:1) containing the internal standard. b. Vortex mix and incubate at -20°C for 1 hour to precipitate proteins.[11] c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis: a. Develop a multiple reaction monitoring (MRM) method for the JQ1-CLIPTAC and the internal standard. This will involve optimizing the precursor and product ion transitions and collision energies. b. Perform chromatographic separation using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Analyze the samples by LC-MS/MS.
-
Data Analysis: a. Integrate the peak areas for the JQ1-CLIPTAC and the internal standard. b. The presence of a peak at the expected retention time and with the correct MRM transition confirms the formation of the PROTAC. c. The relative abundance of the JQ1-CLIPTAC can be compared across different treatment conditions by normalizing its peak area to that of the internal standard.
References
- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-PEG5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal system.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are frequently used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ligase complex.[4][5] The Thalidomide-PEG5-NH2 moiety is a common building block, where thalidomide serves as the CRBN-recruiting element, and the PEG5 (pentaethylene glycol) chain acts as a flexible linker of optimal length to facilitate the formation of a stable ternary complex between the POI and CRBN.[6][7] The terminal amine (-NH2) group provides a convenient point of attachment for a POI ligand.
Rigorous analytical characterization is crucial to ensure the identity, purity, and biological activity of a synthesized PROTAC. This document provides detailed application notes and protocols for the essential analytical methods used to characterize Thalidomide-PEG5-NH2-based PROTACs.
PROTAC Mechanism of Action
The primary function of a Thalidomide-PEG5-NH2 based PROTAC is to induce the formation of a ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[6] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome.[6]
Part 1: Structural Integrity and Purity Assessment
Confirming the chemical identity and purity of a newly synthesized PROTAC is the foundational step in its characterization.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of PROTAC molecules.[8] Given their relatively high molecular weight and often greasy nature, PROTACs can be challenging to analyze. A well-developed HPLC method separates the PROTAC from starting materials, reagents, and byproducts. The peak area of the main compound relative to the total peak area in the chromatogram provides a quantitative measure of purity, which should typically be >95% for biological assays.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in acetonitrile (B52724) (ACN).
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, ACN, or methanol) to a concentration of ~1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.[8]
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15-20 minutes, followed by a hold and re-equilibration step. The gradient should be optimized to ensure good separation.
-
Detection: UV detection at a wavelength where the PROTAC shows strong absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of PROTAC peak / Total area of all peaks) * 100%.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS is indispensable for confirming the identity of the synthesized PROTAC.[9] It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. The mass spectrometer provides the molecular weight of the compound, confirming that the correct product was formed. For PROTACs, which are relatively large molecules, it is common to observe multi-charged ions (e.g., [M+2H]²⁺). Optimization of MS parameters is crucial to avoid in-source fragmentation of the often-fragile linker.[10]
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
LC Conditions: Use the same or similar conditions as the HPLC purity analysis protocol. A faster gradient may be used for high-throughput analysis.
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: ESI positive is typical for nitrogen-containing PROTACs.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 400-2000).
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: Optimize to prevent degradation (~120-150 °C).[10]
-
Cone Voltage/Fragmentor Voltage: Use a low setting to minimize in-source fragmentation and observe the parent ion.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the UV chromatogram.
-
Examine the mass spectrum corresponding to the main peak.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or multi-charged species like [M+2H]²⁺) and confirm that the observed mass matches the calculated exact mass of the PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed structural information, confirming the precise arrangement of atoms in the PROTAC molecule.[] 1H NMR is used to verify the presence of key structural motifs from the POI ligand, the thalidomide moiety, and the PEG linker. 13C and 2D NMR techniques (like COSY and HSQC) can be used for more complex structures or to resolve ambiguities. NMR is critical for unequivocally proving that the linker is attached at the correct positions on both ligands.[12]
Experimental Protocol: 1H NMR Structural Verification
-
Instrumentation: An NMR spectrometer (400 MHz or higher is recommended for PROTACs).
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). DMSO-d6 is often a good choice due to the good solubility of many PROTACs.
-
Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the PROTAC structure.
-
Confirm the presence of characteristic peaks for:
-
Aromatic protons from the POI ligand and thalidomide.
-
Protons from the PEG linker (typically a complex multiplet around 3.5-3.7 ppm).
-
The methine proton of the thalidomide glutarimide (B196013) ring.
-
-
Ensure the integration values are consistent with the number of protons in the structure.
-
| Technique | Parameter Measured | Typical Value / Result | Reference |
| RP-HPLC | Purity | > 95% | [12] |
| LC-MS | Molecular Weight | Observed m/z matches calculated exact mass (± 5 ppm for HRMS) | [12] |
| ¹H NMR | Chemical Structure | Spectrum consistent with proposed structure; correct integrations | [] |
Part 2: Biophysical Characterization of Binding Events
The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex. Biophysical assays are essential for quantifying the binding affinities of the PROTAC to its individual partners and the stability of the resulting ternary complex.[13][14]
Surface Plasmon Resonance (SPR)
Application Note: SPR is a powerful, label-free technique for measuring real-time binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD).[13] It is highly advantageous for characterizing both binary (PROTAC-POI, PROTAC-CRBN) and ternary complex formation.[15] By immobilizing one protein partner and flowing the PROTAC and the second protein partner over the chip, one can directly measure the formation and stability of the ternary complex.
Experimental Protocol: SPR Ternary Complex Analysis
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Immobilization: Covalently immobilize the tagged POI or CRBN onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary KD.
-
Regenerate the chip surface between injections using a suitable regeneration buffer.
-
-
Ternary Binding Analysis (Method 1: Co-injection):
-
Prepare a series of samples containing a fixed, saturating concentration of PROTAC and varying concentrations of the second protein partner (the one not immobilized).
-
Inject these mixtures over the immobilized protein surface.
-
An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Ternary Binding Analysis (Method 2: Sequential Injection):
-
First, inject a saturating concentration of the PROTAC to form the binary complex on the chip surface.
-
Without a dissociation phase, immediately inject a series of concentrations of the second protein partner.
-
Measure the additional binding response to determine the kinetics and affinity of ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or ternary complex models) to extract kon, koff, and KD values.
Isothermal Titration Calorimetry (ITC)
Application Note: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity KD, enthalpy ΔH, and stoichiometry N).[16] It is considered the gold standard for measuring binding affinity in solution. ITC can be used to measure the binary interactions and to confirm the cooperativity of ternary complex formation.[14] Positive cooperativity (α > 1) indicates that the binding of the second protein is enhanced once the PROTAC is already bound to the first.
Experimental Protocol: ITC Binding Analysis
-
Instrumentation: An ITC instrument (e.g., MicroCal).
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Prepare the protein for the cell (e.g., CRBN) at a concentration of ~10-20 µM.
-
Prepare the PROTAC for the syringe at a concentration ~10-15 times higher than the protein in the cell.
-
-
Binary Titration:
-
Titrate the PROTAC into the cell containing either POI or CRBN to determine the binary binding affinities.
-
-
Ternary Titration:
-
To measure cooperativity, pre-saturate the protein in the cell (e.g., CRBN) with the PROTAC.
-
Titrate the second protein (POI) into the cell containing the pre-formed binary CRBN-PROTAC complex.
-
-
Data Analysis:
-
Integrate the heat peaks from the titration.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and N.
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Other Biophysical Assays
-
Fluorescence Polarization (FP): A solution-based technique that can be used to determine binding affinities in a competitive format.[15] It is particularly useful for screening PROTACs against an E3 ligase like VHL or CRBN by competing with a fluorescently labeled native ligand.[17]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that is highly sensitive for detecting ternary complex formation.[18] When the POI and E3 ligase (each bound to a different antibody-conjugated bead) are brought into proximity by the PROTAC, a chemiluminescent signal is generated, which is proportional to the amount of ternary complex formed.[18]
| Technique | Key Parameters | Information Provided | Reference |
| SPR | KD, kon, koff | Binding affinity and kinetics of binary/ternary complexes | [13] |
| ITC | KD, ΔH, N, α | Binding affinity, thermodynamics, stoichiometry, cooperativity | [16] |
| AlphaLISA | EC₅₀, Hook Effect | Quantitative measure of ternary complex formation in vitro | [18] |
| FP | Kᵢ, KD | Binary binding affinities, often in a competitive format | [15][17] |
Part 3: Cellular Activity and Mechanism of Action
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting for Protein Degradation
Application Note: Western blotting is the most common and accessible method for directly measuring the reduction in cellular POI levels following PROTAC treatment.[16] It allows for the determination of key degradation parameters: DC₅₀ (the concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation). Time-course and dose-response experiments are essential for characterizing the degradation profile.
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[20]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[16]
-
Mechanism of Action (MOA) Validation
Application Note: To confirm that the observed protein loss is due to the intended PROTAC mechanism, several control experiments are necessary. These experiments validate that degradation is dependent on the proteasome and the CRBN E3 ligase.
Experimental Protocol: MOA Validation
-
Proteasome Dependence:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) for 1-2 hours.[21]
-
Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration that gives significant degradation (e.g., DC₉₀).
-
Assess POI levels by Western blot. Rescue of the POI from degradation indicates proteasome-dependent degradation.
-
-
CRBN Dependence:
-
Competition: Pre-treat cells with an excess of free thalidomide or lenalidomide (B1683929) for 1-2 hours. This will saturate CRBN.
-
Co-treat with the competitor and the PROTAC.
-
Rescue of the POI from degradation demonstrates that the PROTAC acts via CRBN.
-
Negative Control: Synthesize an epimeric control of the PROTAC where the stereochemistry of the thalidomide glutarimide ring is altered, as this modification ablates CRBN binding. This control should not induce degradation.[21]
-
| Assay | Key Parameters | Information Provided | Reference |
| Western Blot | DC₅₀, Dₘₐₓ | Potency and efficacy of protein degradation in cells | [6] |
| Proteasome Inhibition | Protein Level Rescue | Confirms degradation is mediated by the proteasome | [21] |
| CRBN Competition | Protein Level Rescue | Confirms degradation is mediated by the CRBN E3 ligase | [21] |
| Quantitative Proteomics | Off-Target Degradation | Assesses the global selectivity of the PROTAC |
By systematically applying these analytical methods, researchers can thoroughly characterize Thalidomide-PEG5-NH2 based PROTACs, ensuring their structural integrity, confirming their binding properties, and validating their biological mechanism of action. This comprehensive approach is essential for the successful development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
Application Note: LC-MS Analysis of Thalidomide-PEG5-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) has re-emerged as a critical molecular entity in drug discovery, primarily due to its function as a molecular glue that recruits neo-substrates to the E3 ubiquitin ligase Cereblon (CRBN)[1]. This activity is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where thalidomide or its analogs serve as the E3 ligase-binding moiety. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase[2][3].
Thalidomide-PEG5-NH2 is a key building block in the synthesis of thalidomide-based PROTACs. It consists of the CRBN-binding thalidomide core, a five-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. The PEG linker provides improved solubility and pharmacokinetic properties, while the amine group offers a convenient point for conjugation to a target protein ligand[4]. Accurate and robust analytical methods are essential for the characterization and quantification of these conjugates during drug development. This application note provides a detailed protocol for the analysis of Thalidomide-PEG5-NH2 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-O-PEG5-NH2.HCl | CAS:2341841-01-6 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Thalidomide-PEG5-NH2 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage and handling of Thalidomide-PEG5-NH2 hydrochloride. Adherence to these protocols is critical to ensure the integrity of the compound, obtain reliable experimental results, and maintain a safe laboratory environment.
Product Information and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) protein, and a 5-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This bifunctional nature makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
Safety and Handling Precautions
Warning: Thalidomide and its derivatives are potent teratogens and have other potential health risks. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is essential when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. The outer layer can be safely removed in case of contamination.[2] |
| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[2] |
| Respiratory Protection | An N95 respirator at a minimum. A powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[2] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants.[2] |
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wash hands thoroughly and immediately after handling.[5]
-
Remove and wash contaminated clothing before reuse.[5]
-
In case of accidental release, collect the material and dispose of it as hazardous waste in accordance with local regulations.[3]
Storage of this compound
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (as received) | -20°C | See manufacturer's specifications | Sealed, away from moisture and light.[6] |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture.[7][8][9][10] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture.[7][8][9][10] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[9][11]
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution from the solid compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Under a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7][8][9][10]
Protocol for Preparation of Working Solutions
Materials:
-
This compound stock solution
-
Appropriate sterile buffer or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate buffer or medium to achieve the desired final concentration for your experiment.
-
For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[8]
-
If using an aqueous buffer as the final diluent, it may be advisable to filter-sterilize the working solution using a 0.22 µm filter, especially for cell-based assays.[10]
Visualized Workflows and Pathways
Caption: Workflow for the preparation and handling of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. research.uga.edu [research.uga.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Protein Degradation by PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of a target protein of interest (POI) mediated by Proteolysis-Targeting Chimeras (PROTACs). This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis and presentation.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the selective degradation of target proteins.[1][2] They function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By simultaneously binding to both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1] This proximity triggers the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][4]
Signaling Pathway of PROTAC Action```dot
// Nodes PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Protein of Interest (POI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="POI-PROTAC-E3\nTernary Complex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin (Ub)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_POI [label="Polyubiquitinated POI", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycling [label="Recycled PROTAC\nand Ubiquitin", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PROTAC -> Ternary_Complex [label="Binds", color="#4285F4"]; POI -> Ternary_Complex [label="Binds", color="#34A853"]; E3 -> Ternary_Complex [label="Recruited", color="#FBBC05"]; Ternary_Complex -> Ub_POI [label="Polyubiquitination", color="#EA4335"]; Ub -> Ternary_Complex [color="#EA4335"]; Ub_POI -> Proteasome [label="Recognition", color="#5F6368"]; Proteasome -> Degradation [label="Degradation", color="#5F6368"]; Proteasome -> Recycling [color="#5F6368"]; }
Caption: Workflow for Western blot analysis of protein degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. [1] * Allow cells to adhere overnight.
-
For a dose-response experiment , treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a fixed time (e.g., 24 hours). [1][5] * For a time-course experiment , treat cells with a fixed, effective concentration of the PROTAC for various time points (e.g., 0, 4, 8, 16, 24 hours). [1][5] * Include a vehicle control (DMSO) and a non-degrading inhibitor as a negative control in each experiment. [1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS. [1] * Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. [1] * Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally. [5] * Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. [1] * Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay. [1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer. [6] * Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. [1] * Boil the samples at 95°C for 5-10 minutes. [1] * Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker. [1][5] * Run the gel at a constant voltage until the dye front reaches the bottom. [1]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. [1] * Incubate the membrane with the primary antibody (e.g., anti-target protein or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. [1][6] * Wash the membrane three times for 5-10 minutes each with TBST. [1] * Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. [1][6] * Wash the membrane three times for 10 minutes each with TBST. [1]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. [1] * Capture the chemiluminescent signal using an imaging system. [1] * Quantify the band intensities using densitometry software (e.g., ImageJ). [1] * Normalize the intensity of the target protein band to the corresponding loading control (e.g., GAPDH or α-tubulin) band. [1][6] * Calculate the percentage of protein degradation relative to the vehicle-treated control. [1]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of PROTAC on Target Protein Degradation
| PROTAC Concentration (nM) | Normalized Target Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 10 | 85 | ± 4.8 |
| 50 | 45 | ± 3.5 |
| 100 | 20 | ± 2.1 |
| 500 | 10 | ± 1.5 |
| 1000 | 8 | ± 1.2 |
Note: Data are representative. Actual results will vary depending on the PROTAC, target protein, and cell line used.
Table 2: Time-Course of PROTAC-Mediated Target Protein Degradation
| Time (hours) | Normalized Target Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | ± 6.1 |
| 4 | 65 | ± 5.3 |
| 8 | 30 | ± 4.0 |
| 16 | 15 | ± 2.5 |
| 24 | 10 | ± 1.8 |
Note: Data are representative. A fixed, effective concentration of PROTAC was used. The slight increase in protein levels at later time points may suggest the beginning of protein re-synthesis.[5]
Troubleshooting and Optimization
-
No or weak target protein signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate. [1]* High background: Optimize blocking conditions by increasing the blocking time or using a different blocking agent. [7]* Non-specific bands: This may be due to a high concentration of the primary antibody. Try further diluting the antibody. [8]* Protein degradation during sample preparation: Always keep samples on ice and add protease and phosphatase inhibitors to the lysis buffer. [7][9] For more advanced and higher-throughput analysis, consider alternative methods such as In-Cell Western assays or capillary-based automated Western blot systems. [10][11]These techniques can provide more quantitative and reproducible data, which is particularly beneficial for large-scale screening of PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
Application Notes: Co-immunoprecipitation Assays for Ternary Complex Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to Ternary Complexes and Co-immunoprecipitation
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. While many critical functions are carried out by stable binary protein complexes, a significant number of cellular signaling events and regulatory mechanisms are mediated by the formation of transient, multi-protein assemblies known as ternary complexes. These complexes, consisting of three distinct protein components, are often pivotal in signal transduction, enzyme regulation, and the mechanism of action for certain therapeutics. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to investigate PPIs within the native cellular environment.[1][2] This application note provides a detailed protocol for utilizing a sequential Co-immunoprecipitation assay to specifically demonstrate the formation of a ternary protein complex, a critical analysis in both basic research and drug development.[1][3]
The principle of Co-IP is founded on the ability of a specific antibody to isolate a target protein (the "bait") from a complex mixture, such as a cell lysate.[4] Any proteins that are bound to the bait protein (the "prey") will be co-precipitated, thus allowing for the identification of interaction partners.[4] To validate a ternary complex, a standard Co-IP is insufficient as it can only confirm binary interactions.[5][6] Therefore, a sequential or two-step Co-IP is employed. In this method, the first immunoprecipitation isolates one member of the putative complex, and after elution, a second immunoprecipitation is performed on the eluate to isolate a second member of the complex. The presence of the third component in the final immunoprecipitate provides strong evidence for the formation of the ternary complex.[5][7]
Applications in Research and Drug Development
The study of ternary complexes is of paramount importance in understanding cellular signaling pathways and has significant implications for drug discovery.[1] Many modern therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), function by inducing the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself, leading to the degradation of the target protein. Validating the formation of this ternary complex is a crucial step in the development and characterization of such drugs.[8] Furthermore, elucidating the components of signaling complexes can reveal novel drug targets and provide insights into disease mechanisms.[1][3]
Experimental Design Considerations
Successful Co-IP experiments, particularly for ternary complexes which may involve weak or transient interactions, require careful optimization.[3][9] Key considerations include:
-
Antibody Selection : High-affinity, specific antibodies are crucial for successful immunoprecipitation.[10] Monoclonal antibodies are often preferred due to their specificity. It is essential to validate that the antibody recognizes the native conformation of the protein.[4]
-
Lysis Buffer Composition : The choice of lysis buffer is critical for preserving protein-protein interactions while effectively solubilizing cellular proteins.[9][10] The use of non-ionic detergents (e.g., NP-40, Triton X-100) at appropriate concentrations is recommended. Buffer conditions, including salt concentration, should be optimized for the specific protein complex under investigation.[9]
-
Controls : Appropriate controls are essential for interpreting Co-IP results. These include using a non-specific IgG antibody to control for non-specific binding to the beads and performing Co-IP from cells that do not express one of the components of the putative complex.
-
Sequential Immunoprecipitation : For demonstrating a ternary complex (e.g., Protein A, Protein B, and Protein C), one would first immunoprecipitate Protein A, elute the complex, and then immunoprecipitate Protein B from the eluate. The final detection of Protein C by Western blot would confirm the ternary complex.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the concepts described, the following diagrams depict a hypothetical signaling pathway involving a ternary complex and the experimental workflow for its validation using sequential Co-IP.
Caption: Hypothetical signaling pathway initiated by ligand binding, leading to the formation of a Protein A-B-C ternary complex and subsequent downstream cellular response.
Caption: Experimental workflow for sequential co-immunoprecipitation to validate a ternary protein complex.
Detailed Experimental Protocol: Sequential Co-immunoprecipitation
This protocol outlines the steps for a sequential Co-IP to confirm the interaction between three hypothetical proteins: Protein A, Protein B, and Protein C.
A. Cell Culture and Lysis
-
Cell Culture : Culture cells expressing the proteins of interest to 80-90% confluency.
-
Harvesting : Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis : Add ice-cold, non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) freshly supplemented with protease and phosphatase inhibitors.[4]
-
Incubation : Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection : Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.[4]
-
Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[8]
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.[8]
C. First Immunoprecipitation (Anti-Protein A)
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against Protein A. As a negative control, use an equivalent amount of a non-specific IgG.[8]
-
Incubate overnight at 4°C with gentle rotation.[8]
-
Immune Complex Capture : Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.[8]
-
Washing :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (lysis buffer or a buffer with a lower detergent concentration).[4]
-
After the final wash, remove all residual buffer.
-
D. First Elution
-
To elute the protein complex, add 100 µL of a gentle elution buffer (e.g., a buffer containing a competitive peptide for a tagged protein, or a low pH buffer like 0.1 M glycine, pH 2.5-3.0, followed by immediate neutralization).
-
Incubate for 10-30 minutes at room temperature with gentle agitation.
-
Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluate.
E. Second Immunoprecipitation (Anti-Protein B)
-
To the eluate from the first IP, add 2-5 µg of the primary antibody against Protein B.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Immune Complex Capture : Add 30 µL of pre-washed Protein A/G magnetic beads.
-
Incubate for 2 hours at 4°C on a rotator.
-
Washing : Repeat the washing steps as described in C.5.
F. Second Elution and Sample Preparation
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.[8]
-
Pellet the beads with a magnetic stand and collect the supernatant containing the final eluted proteins.[8]
G. Western Blot Analysis
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Protein C overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[8]
Data Presentation and Interpretation
The results of the sequential co-immunoprecipitation experiment should be presented clearly to demonstrate the formation of the ternary complex. A table summarizing the expected and observed results is an effective way to present the data. While Co-IP is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the band intensities from the Western blot.[11][12]
Table 1: Expected Outcomes of Sequential Co-immunoprecipitation for a Ternary Complex (Protein A-B-C)
| Sample | 1st IP Antibody | 2nd IP Antibody | Western Blot Probe | Expected Result | Interpretation |
| Input | N/A | N/A | Anti-Protein A | Band Present | Confirms Protein A expression |
| Input | N/A | N/A | Anti-Protein B | Band Present | Confirms Protein B expression |
| Input | N/A | N/A | Anti-Protein C | Band Present | Confirms Protein C expression |
| Experimental | Anti-Protein A | Anti-Protein B | Anti-Protein C | Band Present | Proteins A, B, and C form a ternary complex |
| Control 1 | IgG | Anti-Protein B | Anti-Protein C | No Band | Rules out non-specific binding to IgG |
| Control 2 | Anti-Protein A | IgG | Anti-Protein C | No Band | Rules out non-specific binding to beads in the 2nd IP |
| Control 3 (Binary) | Anti-Protein A | N/A | Anti-Protein B | Band Present | Confirms binary interaction between A and B |
The presence of Protein C in the final eluate of the sequential IP (Experimental sample) provides strong evidence for the existence of the A-B-C ternary complex. The absence of a band in the control lanes is critical for validating the specificity of the observed interaction.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Prey Protein | Interaction is weak or transient. | Perform cross-linking prior to cell lysis; optimize wash buffer conditions (less stringent).[9][13] |
| Low expression of one of the proteins. | Overexpress the protein of interest; increase the amount of starting lysate.[13][14] | |
| Antibody is blocking the interaction site. | Use an antibody that targets a different epitope.[15] | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number and stringency of wash steps.[13] |
| Non-specific binding to beads. | Pre-clear the lysate with beads; block beads with BSA.[15] | |
| Antibody concentration is too high. | Reduce the amount of antibody used for immunoprecipitation.[10] | |
| Co-elution of Antibody Chains | Elution with denaturing buffer. | Use a gentle elution method; use a cross-linking agent to covalently attach the antibody to the beads.[13] |
By following this detailed protocol and considering the key experimental variables, researchers can effectively utilize sequential co-immunoprecipitation to validate the formation of ternary protein complexes, providing valuable insights into cellular mechanisms and drug action.
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. troubleshooting of Co-IP [assay-protocol.com]
- 11. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. kmdbioscience.com [kmdbioscience.com]
- 15. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing in vitro ubiquitination assays for Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines the fundamental principles, detailed experimental protocols, data interpretation, and visual representations of the key processes involved.
Introduction to Thalidomide-Based PROTACs and In Vitro Ubiquitination
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) have been repurposed as potent binders to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] Thalidomide-based PROTACs incorporate a thalidomide-like moiety to recruit CRBN, which, in proximity to the POI, facilitates the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to the target, marking it for proteasomal degradation.[1][3]
The in vitro ubiquitination assay is a critical tool for the preclinical evaluation of PROTACs.[4] It allows for the direct assessment of a PROTAC's ability to induce the ubiquitination of its target protein in a controlled, cell-free environment.[4] This assay confirms the formation of a functional ternary complex (POI-PROTAC-E3 ligase) and provides a quantitative measure of the PROTAC's efficiency in mediating this key step towards protein degradation.[4][5]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a test tube. The reaction mixture contains the E1 activating enzyme, an E2 conjugating enzyme, the E3 ligase complex (or its essential components), ubiquitin, ATP, the target protein (POI), and the PROTAC being tested. Upon addition of the PROTAC, a ternary complex is formed, bringing the E3 ligase in close proximity to the POI. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI can then be detected by various methods, most commonly by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of thalidomide-based PROTACs and the general workflow of an in vitro ubiquitination assay.
Caption: Mechanism of a thalidomide-based PROTAC.
References
Application Notes & Protocols: Evaluating Thalidomide-Based PROTAC® Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A thalidomide-based PROTAC is a heterobifunctional molecule comprising three key components: a warhead that binds the target Protein of Interest (POI), a thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This assembly forms a ternary complex (POI-PROTAC-CRBN), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[5] This degradation-based mechanism offers significant advantages over traditional occupancy-based inhibition, including the potential for improved potency, durability of effect, and the ability to target proteins previously considered "undruggable".[6][7]
These application notes provide detailed protocols for assessing the in vivo efficacy of thalidomide-based PROTACs using established cancer xenograft models, focusing on critical endpoints such as tumor growth inhibition and target protein degradation.
Key Concepts & Visualizations
PROTAC Mechanism of Action
Thalidomide-based PROTACs work by inducing proximity between the target protein and the CRBN E3 ligase. This hijacked E3 ligase then tags the target protein with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.[8]
Caption: Mechanism of Action for a Thalidomide-Based PROTAC Degrader.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines a standard workflow for evaluating the anti-tumor activity of a thalidomide-based PROTAC in a subcutaneous xenograft mouse model. Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) are common targets for such PROTACs in hematological malignancies and solid tumors, respectively.[9][10]
Caption: A typical workflow for a preclinical xenograft efficacy study.
Materials:
-
Cell Line: Appropriate human cancer cell line (e.g., TMD-8 for BTK-dependent lymphoma, 22Rv1 for BRD4-dependent prostate cancer).[9][11]
-
Animals: Immunocompromised mice (e.g., male athymic nude or SCID), 6-8 weeks old.[11]
-
Reagents: Matrigel, cell culture media, PROTAC compound, vehicle solution.
-
Equipment: Calipers, sterile syringes, gavage needles (for oral dosing).
Procedure:
-
Tumor Implantation:
-
Tumor Monitoring and Randomization:
-
Allow tumors to establish. Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[1]
-
When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PROTAC 10 mg/kg, PROTAC 30 mg/kg).
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle. A common vehicle for oral (p.o.) administration is 0.5% methylcellulose (B11928114) with 0.2% Tween 80. For intraperitoneal (i.p.) injection, a solution with DMSO and PEG300 may be used.[1]
-
Administer the PROTAC at the specified dose and schedule (e.g., daily oral gavage).[9]
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.[1]
-
Monitor animals for any clinical signs of toxicity. Significant body weight loss (>15-20%) may necessitate dose modification.[1]
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., 21 days).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at interim time points), euthanize a subset of mice from each group.
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for Western Blot analysis or fix in formalin for immunohistochemistry (IHC) to assess POI levels.[9]
-
Protocol 2: Western Blot for Target Degradation in Tumor Tissue
This protocol details the measurement of the target protein level in tumor lysates to confirm PROTAC-mediated degradation.
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each tumor sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BTK or anti-BRD4) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensity for the POI and the loading control using densitometry software.
-
Normalize the POI signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated group.
-
Data Presentation: Representative In Vivo Efficacy
The following tables summarize representative data from preclinical studies of thalidomide-based PROTACs targeting BTK and BRD4, demonstrating typical efficacy outcomes.
Table 1: Efficacy of BTK PROTAC (UBX-382) in TMD-8 Xenograft Model[9][12][13]
| Treatment Group | Dosing Schedule | Endpoint | Tumor Growth Inhibition (TGI) | Target Degradation (BTK) in Tumor | Body Weight Change |
| Vehicle | Daily, p.o. | Day 15 | 0% | 0% (Baseline) | No significant change |
| UBX-382 (10 mg/kg) | Daily, p.o. | Day 15 | ~100% (Complete Regression) | >90% | No significant change |
| UBX-382 (30 mg/kg) | Daily, p.o. | Day 15 | ~100% (Complete Regression) | >95% | No significant change |
Data synthesized from published studies on BTK PROTACs showing high efficacy and significant tumor regression at well-tolerated doses.[9][12]
Table 2: Efficacy of BRD4 PROTAC (ARV-825) in T-ALL Xenograft Model[10]
| Treatment Group | Dosing Schedule | Endpoint | Tumor Growth Inhibition (TGI) | Target Degradation (BRD4) in Tumor | Body Weight Change |
| Vehicle | Daily, i.p. | Day 21 | 0% | 0% (Baseline) | No significant change |
| ARV-825 (5 mg/kg) | Daily, i.p. | Day 21 | Significant Inhibition | Confirmed degradation | No significant change |
| JQ1 (Inhibitor) | Daily, i.p. | Day 21 | Less potent than ARV-825 | No degradation | No significant change |
Data synthesized from a study demonstrating that the BRD4 degrader ARV-825 significantly reduced tumor growth and depleted BRD4 protein in vivo.[10]
Signaling Pathway Example: BTK in B-Cell Receptor Signaling
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant B-cells.[13] A BTK-targeting PROTAC eliminates the BTK protein, thereby blocking this entire downstream cascade.
Caption: BTK's role in the B-Cell Receptor (BCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] Thalidomide (B1683933) and its analogs have become integral components in PROTAC design, functioning as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The unique tripartite structure of these molecules—a target-binding ligand, an E3 ligase ligand (e.g., thalidomide), and a linker—results in pharmacokinetic (PK) and pharmacodynamic (PD) properties that differ significantly from traditional small molecules.[4] Understanding these properties is critical for the successful development of thalidomide-based PROTACs as clinical candidates.
These application notes provide a comprehensive overview of the pharmacokinetic analysis of thalidomide-based PROTACs, including detailed experimental protocols and comparative quantitative data to guide researchers in this evolving field.
Quantitative Pharmacokinetic Data
The tables below summarize key pharmacokinetic parameters for representative thalidomide-based PROTACs from preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal species, dose, and route of administration can significantly impact the results.
Table 1: Pharmacokinetic Parameters of ARV-110, an Androgen Receptor (AR) Targeting PROTAC [5][6]
| Parameter | Rat (IV, 2 mg/kg) | Rat (PO, 5 mg/kg) | Mouse (IV, 2 mg/kg) | Mouse (PO, 5 mg/kg) |
| Cmax (ng/mL) | 1045.7 ± 133.4 | 338.2 ± 67.5 | 678.3 ± 98.2 | 456.1 ± 89.7 |
| Tmax (h) | 0.08 | 1.3 ± 0.5 | 0.08 | 1.0 ± 0.0 |
| t½ (h) | 2.9 ± 0.3 | 4.2 ± 0.6 | 2.5 ± 0.2 | 3.1 ± 0.4 |
| AUC₀₋inf (ng·h/mL) | 1207.3 ± 89.6 | 1438.4 ± 211.2 | 745.6 ± 55.9 | 1129.8 ± 156.3 |
| Bioavailability (%) | - | 23.83 | - | 37.89 |
| Clearance (mL/h/kg) | 413.6 ± 31.7 | - | 895.4 ± 67.2 | - |
| Vss (mL/kg) | 1198.7 ± 101.2 | - | 2243.5 ± 189.4 | - |
Table 2: Comparative Pharmacokinetic Parameters of Thalidomide [7][8]
| Parameter | Human (PO, 200 mg) |
| Cmax (mg/L) | 1-2 |
| Tmax (h) | 3-4 |
| t½ (h) | ~6 (absorption rate-limited) |
| AUC₀₋inf (mg·h/L) | 18 |
| Apparent Clearance (L/h) | 10 |
| Apparent Vd (L) | 16 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for thalidomide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections detail the typical experimental procedures employed in the pharmacokinetic evaluation of thalidomide-based PROTACs.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo PK study design for a thalidomide-based PROTAC.
1. Animal Models and Housing:
-
Healthy, male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
2. PROTAC Formulation and Administration:
-
For intravenous (IV) administration, dissolve the PROTAC in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
For oral (PO) administration, the PROTAC can be formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administer the PROTAC at the desired dose (e.g., 2 mg/kg for IV and 5 mg/kg for PO).[5]
3. Blood Sampling:
-
Collect blood samples (~100-200 µL) from the jugular or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
4. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.
Protocol 2: LC-MS/MS Bioanalysis of PROTACs in Plasma
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a thalidomide-based PROTAC in plasma samples.[5][9]
1. Sample Preparation (Protein Precipitation): [5][10]
-
To a 20 µL aliquot of plasma sample in a microcentrifuge tube, add an internal standard (IS) solution (e.g., 20 µL of pomalidomide (B1683931) in acetonitrile).[5]
-
Add 110 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 13,500 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.
2. Chromatographic Separation: [5][9]
-
LC System: A UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components (e.g., a 2-minute gradient from 5% to 95% mobile phase B).[9]
3. Mass Spectrometric Detection: [5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize ion source parameters (e.g., ion source temperature, ionizing energy) to minimize in-source fragmentation of the PROTAC.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[5]
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use specialized software to calculate the pharmacokinetic parameters from the concentration-time data.
Conclusion
The pharmacokinetic analysis of thalidomide-based PROTACs presents unique challenges due to their unconventional molecular properties.[4] However, with robust in vivo study designs and sensitive bioanalytical methods, such as the LC-MS/MS protocol detailed above, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) can be achieved. The data and protocols presented in these application notes serve as a valuable resource for researchers and drug development professionals working to advance this promising class of therapeutics. Careful consideration of the experimental design and analytical methodology is paramount for generating high-quality, reproducible pharmacokinetic data to support the progression of thalidomide-based PROTACs from discovery to the clinic.
References
- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Assessing PROTAC Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling sub-stoichiometric degradation of proteins of interest (POIs).[1][3] This event-driven pharmacology offers the potential for improved efficacy and durability of action.[1][3] However, the unique heterobifunctional structure of PROTACs, which includes two ligands connected by a linker, often results in high molecular weight and a large polar surface area.[3][4] These physicochemical properties present significant challenges to their ability to efficiently cross cellular membranes and reach their intracellular targets, making the assessment of cell permeability a critical step in their development.[3][4]
This document provides detailed application notes and protocols for the key in vitro methods used to evaluate the cellular permeability of PROTACs.
Key Methods for Assessing PROTAC Permeability
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that consider both passive diffusion and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[3][5] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[3]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][6] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6]
-
Cellular Uptake Assays: These assays directly measure the intracellular accumulation of a PROTAC in cultured cells. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or NanoBRET™ can be used for quantification.[7][8][9]
Data Presentation: Quantitative Permeability Data
The following tables summarize representative permeability data for various PROTACs from the literature. This data provides a comparative overview of the permeability characteristics of different PROTAC molecules.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET Inhibitor | Pomalidomide | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | < 0.1 (Below Limit of Quantification) | [6] |
| PROTAC C | BET Inhibitor | VHL Ligand | 0.5 | [5] |
| MZ1 | BRD4 | VHL | < 1 (low permeability) | [10] |
| AR PROTACs | Androgen Receptor | VHL/Cereblon | Generally < 1 (very low) | [10] |
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Cereblon-containing PROTAC 14 | AR ligand 3 | Cereblon | 1.7 | 14.1 | 8.4 | [10] |
| VHL-containing PROTAC 20b | AR ligand 3 | VHL | 0.35 | 0.24 | ~0.7 | [10] |
| VHL-containing PROTAC 20d | AR ligand 3 | VHL | Below Quantification | 8.6 | >12 | [10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a general procedure for assessing the passive permeability of PROTACs using the PAMPA method.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare the acceptor solution by adding fresh PBS to the wells of the acceptor plate.
-
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - (Ca / Ceq))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
Area = area of the filter membrane
-
Time = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a detailed method for assessing the bidirectional permeability of PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well or 96-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Assay Preparation:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS with or without BSA) to the apical chamber. Add fresh HBSS (with or without BSA) to the basolateral chamber.[6]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[6]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[6]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.[6]
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[6]
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = rate of permeation
-
A = area of the monolayer
-
C₀ = initial concentration of the PROTAC[6]
-
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[6]
-
Visualizations
Caption: Mechanism of action for a PROTAC, illustrating cellular uptake and subsequent target protein degradation.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide Linkers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide-based linkers to recruit the Cereblon (CRBN) E3 ligase. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of a productive ternary complex.[1]
Here are the initial steps to take:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation in storage or experimental media can be a significant factor.[1]
-
Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2][3] It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM).[1]
Q2: How can I confirm if my PROTAC is entering the cells and engaging the target protein?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular size.[1][2][4] Several assays can be used to confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells.[1][2] The binding of a PROTAC to its target protein usually increases the protein's thermal stability. A shift in the melting curve of the target protein after PROTAC treatment indicates engagement.
-
NanoBRET™ Ternary Complex Assay: This live-cell assay can measure the proximity of the target protein and the E3 ligase induced by the PROTAC, providing evidence of ternary complex formation within the cell.[5][6]
-
Immunofluorescence Microscopy: While less quantitative, co-localization of the target protein and CRBN upon PROTAC treatment can visually suggest the formation of the ternary complex inside the cell.[1]
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What causes this and how can I mitigate it?
A3: The "hook effect" is characterized by decreased protein degradation at high PROTAC concentrations.[2][3] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the required ternary complex.[2][3]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for maximum degradation (Dmax) and clearly define the bell-shaped curve.[3]
-
Use Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for degradation.[2]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity, where the formation of one binary complex enhances the binding of the other protein, can stabilize the ternary complex and reduce the hook effect.[2]
Q4: Could the thalidomide (B1683933) linker itself be the problem?
A4: Absolutely. The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment point on the thalidomide scaffold significantly influence the formation and stability of the ternary complex.[7][8][9] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, or it may not bring the target protein and E3 ligase into the correct orientation for ubiquitination.[9] It is often necessary to synthesize and test a series of PROTACs with varying linker lengths and compositions to find the optimal design for a specific target.[3][8]
Troubleshooting Guides
Problem 1: No Target Degradation Observed
If you do not observe any degradation of your target protein, follow this logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. 三重複合体の形成 [promega.jp]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase.[1] The ideal length must be determined empirically as it needs to facilitate the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase, which is recruited by thalidomide (B1683933).[1][2] While most successful PROTACs have linkers ranging from 7 to 29 atoms, the optimal length for a specific target can vary significantly.[3][4] For example, for p38α degradation, PROTACs with linkers of 15-17 atoms showed the best performance.[1]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] This is largely due to their synthetic tractability, which allows for systematic variation of length.[1] More rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are also being used to improve physicochemical properties and restrict conformational flexibility.[1] The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]
Q3: How does linker length impact the efficacy of a PROTAC?
Linker length is a critical determinant of a PROTAC's efficacy, primarily by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5][]
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[7]
-
Too long: An excessively long or overly flexible linker might lead to non-productive binding, where the necessary ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[7]
The optimal linker length strikes a balance, allowing for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[5]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[7][8] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and mitigating the hook effect.[7] Modifying linker flexibility and rigidity can also influence the severity of this effect.[7]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
Question: My PROTAC binds to the target protein and CRBN in binary assays, but I'm not observing any degradation in cells. What are the potential linker-related issues?
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex. Here's a systematic approach to troubleshooting:
-
Verify Ternary Complex Formation: Confirm that your PROTAC is capable of inducing the formation of the Target-PROTAC-CRBN ternary complex in a cellular context.
-
Systematically Vary Linker Length: The primary strategy is to synthesize and test a series of PROTACs with varying linker lengths. It is recommended to test a range of lengths, for example, by systematically adding or removing PEG units or alkyl chain carbons.[9]
-
Modify Linker Composition and Rigidity: Experiment with different linker types. For instance, if you are using a flexible PEG linker, consider synthesizing a version with a more rigid linker (e.g., incorporating a piperazine ring) to reduce conformational flexibility.[1]
-
Alter Linker Attachment Points: The position where the linker is connected to the target-binding ligand and to thalidomide is crucial for the correct orientation within the ternary complex.[3] Synthesizing PROTACs with different attachment points can sometimes resolve issues of low degradation.
Issue 2: Poor Solubility of the Synthesized PROTAC
Question: My purified PROTAC has poor solubility in aqueous buffers and cell culture media. How can I address this?
Answer: Solubility is a frequent hurdle for PROTACs due to their high molecular weight and often lipophilic nature.
-
Incorporate Hydrophilic Linkers: If you are using an alkyl linker, switching to a PEG-based linker can improve water solubility.[9]
-
Formulation Strategies: For in vitro assays, using a small amount of a co-solvent like DMSO is common. However, ensure the final DMSO concentration in cellular assays is low (typically <0.5%) to avoid toxicity.[9]
-
Structural Modifications: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.
Issue 3: Low Synthetic Yields
Question: I am struggling with low yields during the synthesis of my thalidomide-based PROTACs. What can I do?
Answer: Low synthetic yields can be attributed to several factors. Here is a troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of your thalidomide-linker intermediate and your target protein ligand. Impurities can significantly interfere with coupling reactions.[9]
-
Coupling Chemistry: The choice of coupling chemistry is critical. For conjugating a linker with a carboxylic acid to a target ligand with an alcohol or amine, standard coupling reagents like HATU or DCC/DMAP are often used. "Click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) can also be a highly efficient method for PROTAC synthesis.[9][10]
-
Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and reaction time. Many coupling reactions require anhydrous (dry) conditions to proceed efficiently.[9]
-
Purification: PROTACs can be challenging to purify. Utilize appropriate chromatographic techniques, such as flash chromatography or reversed-phase HPLC, for effective purification.[9]
Data Presentation
The following table summarizes findings from various studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of PEG linker length on degradation potency.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[11][12] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[11][12] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[11][12] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[11] |
| 4-5 | BRD4 | Various | < 0.5 | > 90 | Longer PEG linkers can restore and even enhance degradation potency, with PEG5 often being optimal.[5][12] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[11]
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9][12]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[8][9]
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[5][8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the Target-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Treatment: Treat cells with your PROTAC at a concentration known to be effective (or a range of concentrations) for a shorter period (e.g., 2-4 hours). Include vehicle and other relevant controls.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against your target protein that is conjugated to beads (e.g., agarose (B213101) or magnetic beads).
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting. Probe the membrane for the presence of CRBN. The detection of CRBN in the target protein immunoprecipitate indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting workflow for inefficient PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Thalidomide-PEG5-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-PEG5-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my Thalidomide-PEG5-NH2 PROTACs have poor aqueous solubility?
A1: The limited aqueous solubility of Thalidomide-PEG5-NH2 PROTACs stems from their inherent molecular characteristics. These molecules are large and complex, often falling into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and lipophilicity.[1][2] The thalidomide (B1683933) moiety itself has low solubility, and the addition of a linker and a target-binding ligand further increases the molecular size and nonpolar surface area, contributing to poor solubility in aqueous solutions.[3]
Q2: What is the role of the PEG5 linker in my PROTAC's solubility?
A2: The polyethylene (B3416737) glycol (PEG) linker is incorporated to improve the physicochemical properties of the PROTAC. The five ethylene (B1197577) glycol units in the PEG5 linker are hydrophilic and can increase the aqueous solubility of the entire molecule.[3][4] Compared to more hydrophobic linkers like alkyl chains, the PEG linker enhances compatibility with aqueous environments.[5]
Q3: How does poor solubility impact my experimental results?
A3: Poor solubility can significantly compromise the accuracy and reproducibility of your experiments. Common issues include:
-
Precipitation in assays: The PROTAC may precipitate out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate concentration: Undissolved compound can lead to errors in determining the actual concentration in your stock and working solutions.
-
Reduced bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
Q4: What are the primary strategies to improve the solubility of my Thalidomide-PEG5-NH2 PROTAC?
A4: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC, primarily by optimizing the linker.[1]
-
Formulation Strategies: This approach focuses on improving the delivery of the existing PROTAC molecule by using techniques like amorphous solid dispersions (ASDs), co-solvents, and other excipients.[2][6]
Troubleshooting Guides
Issue 1: PROTAC precipitates out of solution when preparing stock or working solutions.
| Possible Cause | Recommended Solution |
| High crystalline lattice energy | Use sonication or gentle heating to aid dissolution. Be cautious with heating to avoid degradation. |
| Insufficient solvent power | Prepare a higher concentration stock solution in a strong organic solvent like DMSO or DMF. For aqueous working solutions, consider using a co-solvent system. |
| Compound has "crashed out" upon dilution | When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[7] |
Issue 2: Precipitation is observed in cell culture media during cellular assays.
| Possible Cause | Recommended Solution |
| Exceeding aqueous solubility limit | Determine the kinetic solubility of your PROTAC in the specific cell culture medium to identify the maximum soluble concentration. |
| High final DMSO concentration | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation.[7] |
| Interaction with media components | Components in the cell culture media, such as proteins and salts, can sometimes cause the PROTAC to precipitate. Try reducing the final PROTAC concentration or increasing the serum concentration, as serum proteins can sometimes aid in solubilizing hydrophobic compounds. |
Data Presentation
Table 1: Solubility of Representative Thalidomide-Based PROTACs with Different Linkers
| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Reference |
| Thalidomide | - | 52 | [8] |
| N-Methyl Thalidomide | C1 Alkyl | 276 | [8] |
| PROTAC AZ2 | Alkyl-based | 28.1 ± 5.2 | [2] |
| PROTAC AZ3 | Alkyl-based | 34.5 ± 7.7 | [2] |
| PROTAC AZ4 | Alkyl-based | 17.3 ± 1.6 | [2] |
Note: Data for specific Thalidomide-PEG5-NH2 PROTACs is limited in publicly available literature. The data presented here for other thalidomide-based molecules illustrates the impact of linker modification on aqueous solubility.
Table 2: Improvement of PROTAC Solubility using Amorphous Solid Dispersion (ASD) Formulation
| PROTAC | Formulation | Drug Loading (% w/w) | Dissolution Concentration (µg/mL) after 270 min | Fold Increase vs. Physical Mixture | Reference |
| ARCC-4 | HPMCAS ASD | 10 | 31.8 ± 0.6 | >35 | [5] |
| ARCC-4 | HPMCAS ASD | 20 | 22.6 ± 0.6 | >25 | [5] |
| ARCC-4 | EL 100-55 ASD | 10 | 35.8 ± 0.4 | >39 | [5] |
| ARCC-4 | EL 100-55 ASD | 20 | 22.4 ± 0.6 | >24 | [5] |
| AZ1 | HPMCAS ASD | 20 | ~90 | ~2 | [2] |
Note: The physical mixture of ARCC-4 and the polymers showed a dissolution of <0.9 µg/mL.[5]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using HPLC
This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Filtration plate (e.g., Millipore MultiScreen)
-
Collection plate
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into triplicate wells of a 96-well microplate.[3]
-
Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final PROTAC concentration of 100 µM and a final DMSO concentration of 1%.[3]
-
Incubation: Seal the plate and shake at room temperature for 2 hours on a plate shaker.[3]
-
Filtration: Filter the solutions through a filtration plate into a clean collection plate to remove any precipitated compound.[3]
-
HPLC Analysis:
-
Prepare a calibration curve of the PROTAC in DMSO/PBS (1:99 v/v) at known concentrations.
-
Inject the filtered samples and the calibration standards onto the HPLC system.
-
The mobile phase and HPLC method will need to be optimized for the specific PROTAC.[9]
-
-
Data Analysis: Determine the concentration of the PROTAC in the filtered samples by comparing their peak areas to the calibration curve. The calculated concentration is the kinetic solubility.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing a PROTAC ASD using a solvent evaporation technique.
Materials:
-
PROTAC compound
-
Volatile organic solvent (e.g., dichloromethane/methanol mixture)
-
Glass vial
-
Vortex mixer
-
Vacuum oven
Procedure:
-
Polymer and PROTAC Dissolution: Weigh the desired amounts of PROTAC and polymer to achieve the target drug loading (e.g., 10%, 20% w/w). Dissolve both components completely in a suitable volatile organic solvent in a glass vial.
-
Solvent Evaporation: Place the vial in a vacuum oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated. This may take several hours to overnight.
-
ASD Characterization: The resulting solid dispersion should be a clear, glassy film. The amorphous nature of the PROTAC within the polymer matrix can be confirmed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10]
-
Dissolution Testing: The solubility and dissolution rate of the prepared ASD can be evaluated and compared to the crystalline PROTAC using a dissolution apparatus.
Mandatory Visualization
Caption: Factors contributing to and strategies for overcoming poor solubility of PROTACs.
Caption: A workflow for addressing and improving the solubility of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor cell permeability of thalidomide-based PROTACs?
A1: The primary factors limiting the cell permeability of thalidomide-based PROTACs often include their high molecular weight (typically >800 Da), a large polar surface area (PSA), and numerous rotatable bonds.[1][2][3] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of a drug candidate.[4] Specifically for thalidomide-based PROTACs, the thalidomide (B1683933) moiety itself contributes to the overall size and polarity.
Q2: How does the linker component of a PROTAC influence its cell permeability?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[] Key aspects of the linker's influence include:
-
Length and Flexibility: The length and flexibility of the linker are crucial. While a certain length is necessary to bridge the target protein and the E3 ligase, excessively long or flexible linkers can increase the molecular weight and PSA, negatively impacting permeability.[]
-
Chemical Composition: The chemical nature of the linker is paramount. For instance, replacing ethylene (B1197577) glycol (PEG) linkers with alkyl linkers can reduce the number of hydrogen bond acceptors and the topological polar surface area, which may enhance passive diffusion.[]
-
Conformational Effects: The linker influences the PROTAC's ability to adopt different conformations. Some linkers, like PEG linkers, can promote folded "chameleonic" conformations in nonpolar environments (like the cell membrane), effectively shielding polar groups and improving permeability.[3][7][8]
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2][9] While not a direct measure of permeability, poor cell permeability can complicate the interpretation of the hook effect by making it difficult to determine the actual intracellular concentration of the PROTAC.[9]
Q4: Are there computational tools to predict the cell permeability of my PROTAC designs?
A4: Yes, computational approaches are increasingly being used to predict PROTAC permeability and guide their design.[10] Machine learning models have been developed to predict the cell permeability of PROTACs based on a variety of molecular descriptors.[11][12] These models can be used as a screening tool to prioritize the synthesis of PROTACs with a higher likelihood of good cell permeability.[11][12] Additionally, molecular dynamics simulations can provide insights into the conformational behavior of PROTACs in different environments, which is correlated with their permeability.[7]
Q5: What are some advanced strategies to overcome poor cell permeability?
A5: Beyond linker modification, several innovative strategies are being explored:
-
Prodrugs: This approach involves masking polar functional groups on the PROTAC with lipophilic, cleavable moieties.[1][3] These masks enhance membrane transit, and once inside the cell, they are cleaved by intracellular enzymes to release the active PROTAC.[3]
-
In-cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC in situ from two smaller, more permeable precursors.[8][13] The two components are designed to enter the cell independently and then link together through a bio-orthogonal click reaction to form the active PROTAC.[8][13]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate its uptake through receptor-mediated endocytosis.[1][8]
Troubleshooting Guides
Issue 1: My thalidomide-based PROTAC shows potent biochemical activity but poor or no degradation in cellular assays.
This is a classic indicator of poor cell permeability.
| Potential Cause | Troubleshooting Steps |
| Poor Passive Diffusion | 1. Assess Permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive permeability.[14][15] 2. Modify Linker: Synthesize analogs with different linkers. Consider replacing PEG linkers with alkyl linkers or using shorter linkers to reduce molecular weight and PSA.[][] 3. Reduce Polarity: If possible, modify the protein of interest (POI) ligand to reduce the number of hydrogen bond donors and acceptors without compromising binding affinity. |
| Active Efflux | 1. Conduct Caco-2 Assay: Perform a Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate for efflux pumps like P-glycoprotein.[9] 2. Use Efflux Inhibitors: Co-administer your PROTAC with a known efflux pump inhibitor in your cellular degradation assay to see if activity is restored. |
| Poor Solubility in Assay Media | 1. Measure Solubility: Determine the kinetic solubility of your PROTAC in the cell culture medium.[4] 2. Improve Formulation: If solubility is low, consider using a co-solvent or preparing an amorphous solid dispersion for your experiments.[4] |
Issue 2: I am observing high variability and poor reproducibility in my cell-based permeability assays (e.g., Caco-2).
| Potential Cause | Troubleshooting Steps |
| Low Compound Recovery | 1. Address "Stickiness": PROTACs can be hydrophobic and adsorb to plasticware. Consider adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the basolateral (receiver) compartment to improve recovery.[9] 2. Check Solubility: Ensure the concentration of your PROTAC in the dosing solution is below its solubility limit in the assay buffer to prevent precipitation.[9] |
| Compromised Cell Monolayer Integrity | 1. Measure TEER: Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure the integrity of the cell junctions.[9] 2. Use a Marker: Include a low-permeability marker like Lucifer Yellow in your assay to check for leaks in the monolayer.[9] |
| PROTAC Instability | 1. Assess Stability: Evaluate the stability of your PROTAC in the cell culture medium and in cell lysate over the time course of your experiment using LC-MS/MS.[9][16] |
Quantitative Data Summary
The following tables summarize representative data from permeability assays, illustrating how different PROTAC properties can influence permeability.
Table 1: Representative Permeability Data for Hypothetical PROTACs
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) |
| PROTAC-A | PEG8 | 950 | 3.5 | 180 | 0.5 | 0.2 | 1.2 |
| PROTAC-B | C8 Alkyl | 890 | 5.2 | 140 | 3.1 | 1.5 | 1.5 |
| PROTAC-C | PEG4 | 820 | 4.1 | 160 | 2.5 | 1.1 | 1.3 |
| PROTAC-D | C8 Alkyl | 890 | 5.2 | 140 | 2.9 | 0.8 | 5.7 |
Data is illustrative and intended for comparative purposes.
Table 2: Interpreting Permeability Assay Results
| PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio | Interpretation & Next Steps |
| < 1 | < 1 | < 2 | Poor passive permeability is a major issue. Focus on linker and ligand modifications to reduce polarity and size. |
| > 5 | > 5 | < 2 | Good passive permeability. Permeability is not a limiting factor. |
| > 5 | < 2 | > 2 | Good passive permeability but is a substrate for efflux pumps. Consider co-dosing with an efflux inhibitor or modifying the structure to avoid transporter recognition. |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration.
-
Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a PROTAC across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Measure the TEER of the monolayers.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in HBSS.
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Wash the cell monolayers with HBSS.
-
Add the PROTAC dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points.
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
Add the PROTAC dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)).
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of a PROTAC to its target protein within live cells, providing an indirect measure of cell permeability.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
Digitonin (B1670571) (for permeabilized cell control)
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer
Procedure:
-
Cell Plating: Plate the engineered cells in a white, 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure BRET Signal: Measure the luminescence and filtered emission using a luminometer.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.
-
Permeabilized Cell Control: Repeat the assay in the presence of digitonin to measure binding without the influence of the cell membrane.
-
Calculate Permeability Index: Compare the IC50 values from live and permeabilized cells to assess cell permeability.[17][18]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. selvita.com [selvita.com]
- 18. Compound Permeability and Target Affinity [promega.com]
Navigating the "Hook Effect": A Technical Support Center for Thalidomide-Based PROTAC Experiments
For researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs), the "hook effect" is a common experimental hurdle that can lead to misinterpretation of data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate this phenomenon in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide-based PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration.[1][3] At concentrations below or above this optimal point, the degradation is less efficient. This phenomenon occurs because at excessively high concentrations, the PROTAC promotes the formation of non-productive binary complexes with either the target protein or the E3 ligase (Cereblon, CRBN, in the case of thalidomide-based PROTACs), rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[4][5][6]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[2][4] Understanding this effect is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising drug candidates.[2][7]
Q3: What are the primary factors that influence the hook effect?
A3: Several factors can influence the onset and severity of the hook effect:
-
Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase are critical. A significant imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[8]
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the second protein. Positive cooperativity, where the formation of a binary complex enhances binding to the third component, stabilizes the ternary complex and can mitigate the hook effect.[8][9] Conversely, negative cooperativity can worsen it.
-
Linker Length and Composition: The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the stability and geometry of the ternary complex.[5][7] An optimized linker can promote favorable protein-protein interactions, leading to a more stable ternary complex.[1]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can also impact the equilibrium between binary and ternary complexes.[7]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[10] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore essential to perform dose-response experiments over a wide range of concentrations, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to accurately define the optimal concentration window for degradation and detect the onset of the hook effect.[2]
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
-
Possible Cause: You may be observing the hook effect at a high PROTAC concentration, or your concentration may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Expand your dose-response curve to include a much broader range of concentrations, for example, from 1 pM to 100 µM.[2] This will help to identify the optimal concentration for degradation and reveal the full bell-shaped curve if a hook effect is present.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that a PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using biophysical assays (see Experimental Protocols section).
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1]
-
Problem 2: Inconsistent or non-reproducible degradation results.
-
Possible Cause: Minor variations in PROTAC concentration at the peak of the bell-shaped curve can lead to significant changes in degradation, making results appear inconsistent.
-
Troubleshooting Steps:
-
Perform Precise Serial Dilutions: Ensure that your serial dilutions are accurate and cover a fine resolution of concentrations around the suspected optimal point.
-
Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power of your data and confirm the shape of the dose-response curve.
-
Use a Positive Control: Include a well-characterized PROTAC known to induce degradation of your target or a similar target as a positive control to ensure your experimental setup is working correctly.
-
Problem 3: Biophysical assays confirm ternary complex formation, but no cellular degradation is observed.
-
Possible Cause: While a ternary complex may form in a purified system, this does not always translate to efficient degradation in a cellular context. This discrepancy can arise from several factors, including poor cell permeability of the PROTAC, rapid metabolism of the compound, or cellular compartmentalization.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables provide a representative example of dose-response data for a thalidomide-based PROTAC exhibiting a hook effect.
Table 1: Target Protein Degradation as a Function of PROTAC Concentration
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 25% |
| 500 nM | 10% |
| 1 µM | 30% |
| 10 µM | 75% |
| 100 µM | 90% |
Table 2: Ternary Complex Formation as a Function of PROTAC Concentration
| PROTAC Concentration | Relative Ternary Complex Formation (Arbitrary Units) |
| 1 nM | 150 |
| 10 nM | 400 |
| 100 nM | 850 |
| 500 nM | 980 |
| 1 µM | 700 |
| 10 µM | 300 |
| 100 µM | 100 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to observe the potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.[1]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal PROTAC concentration for ternary complex formation in this assay.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
Navigating the Nuances of Thalidomide-Based PROTACs: A Technical Support Guide
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to off-target effects, offering detailed experimental protocols and data interpretation strategies to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The principal off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide (B1683933) moiety, which functions as a "molecular glue".[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs (immunomodulatory drugs or IMiDs) can recruit and induce the degradation of proteins that are not the intended target of the PROTAC.[1][2][3][4] These unintentionally degraded proteins are known as "neosubstrates".[1][5]
Well-documented neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1][2][6] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1][6]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[1][6]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1][2][3][6][7][8]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][7][8]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results and compromise the therapeutic window of the PROTAC.[1][3]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to reduce the off-target degradation of neosubstrates. These approaches primarily focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.[1] Modifications to the phthalimide (B116566) ring of thalidomide, for instance, have been shown to alter neosubstrate selectivity.[9] Additionally, optimizing the linker's length, composition, and attachment point can influence the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1] For example, introducing bulky substituents on the linker may sterically hinder the binding of certain neosubstrates.[9]
Q3: My PROTAC is potent against my target but also shows significant cellular toxicity. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is a critical step. The observed toxicity could be due to the degradation of the intended target protein being inherently toxic or the degradation of essential off-target proteins.[1] To dissect these possibilities, the following experimental approaches are recommended:
-
CRISPR Knockout of the Target Protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity persists when the knockout cells are treated with the PROTAC, it strongly suggests an off-target mechanism.[1]
-
Rescue Experiments: If a specific off-target protein is suspected to be the cause of toxicity, you can attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Synthesize a Negative Control PROTAC: Create a control PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If off-target degradation and toxicity are still observed, they are likely mediated by the thalidomide moiety.[1]
Troubleshooting Guides
Problem 1: My proteomics data shows degradation of unexpected proteins.
-
Possible Cause: These unexpectedly degraded proteins are likely off-targets, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with established thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1][2][3][6][7][8]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help differentiate direct from indirect effects and determine if the off-target degradation occurs at therapeutically relevant concentrations.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or altering the linker attachment point.[1]
-
Problem 2: I'm observing a "hook effect" with my PROTAC.
-
Possible Cause: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[2] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3]
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Ensure your experiments cover a wide range of concentrations to accurately determine the optimal concentration for degradation and identify the onset of the hook effect.
-
Optimize PROTAC concentration: For subsequent experiments, use the PROTAC at its optimal concentration (DCmax) to avoid the hook effect and ensure maximal degradation.
-
Quantitative Data Summary
The following tables provide a structured overview of key quantitative parameters for evaluating PROTAC performance.
Table 1: Hypothetical Comparative Degradation Potency and Selectivity
| PROTAC Candidate | Target Protein | On-Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| PROTAC A | Protein X | 15 | 300 | 20 |
| PROTAC B | Protein X | 25 | 150 | 6 |
| PROTAC C | Protein Y | 10 | >1000 | >100 |
Note: Data is illustrative. Actual values must be determined experimentally.
Table 2: Example Proteomics Data for a Kinase-Targeting PROTAC [10]
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Neosubstrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (GAPDH) | -1.05 | > 0.05 | No Significant Change |
This illustrative data demonstrates the desired outcome of a selective PROTAC, where the target is significantly degraded with minimal impact on other proteins, except for known neosubstrates of the E3 ligase recruiter.[10]
Key Experimental Protocols
1. Global Proteomics Workflow for Off-Target Identification [11]
This protocol outlines a standard workflow for identifying off-target effects of thalidomide-based PROTACs using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[11]
-
Incubate for a duration sufficient to observe direct degradation events (e.g., 4-8 hours).
-
-
Sample Preparation:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[11]
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[11]
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
2. Quantitative Western Blotting for Protein Degradation [10]
This method is used to quantify the levels of a specific target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
3. Cell Viability Assay [11]
This assay is used to determine the cytotoxicity of a PROTAC.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Visualizing Key Concepts
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of a neosubstrate.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability and Troubleshooting for Thalidomide-PEG5-NH2
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Thalidomide-PEG5-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address stability issues and other common challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-PEG5-NH2 and what is its primary function in cell culture experiments?
A1: Thalidomide-PEG5-NH2 is a synthetic molecule that serves as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises three key components:
-
Thalidomide (B1683933): This moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4]
-
PEG5 linker: A five-unit polyethylene (B3416737) glycol (PEG) spacer designed to enhance solubility and provide appropriate spatial orientation.[5][6][7]
-
Amine (NH2) group: A reactive handle for conjugating a ligand that targets a specific protein of interest.
In essence, it is a key component for synthesizing PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2]
Q2: What is the expected stability of the thalidomide component in cell culture media?
A2: The thalidomide core is known to be unstable in aqueous solutions at physiological pH (~7.4), which is typical for cell culture media.[4] It undergoes spontaneous hydrolysis of its glutarimide (B196013) and phthalimide (B116566) rings.[4][8] The reported half-life of thalidomide under these conditions can range from approximately 2 to 12 hours.[4][9]
Q3: How does the PEG5 linker influence the stability of the molecule?
A3: Polyethylene glycol (PEG) linkers are incorporated into PROTAC design to improve physicochemical properties, including aqueous solubility and stability.[5][6][7] The hydrophilic nature of the PEG chain can help protect the molecule from degradation.[4][7] However, the inherent instability of the thalidomide core remains a significant factor. Therefore, while the PEG linker may offer some improvement, it is crucial to experimentally determine the stability of the entire Thalidomide-PEG5-NH2 conjugate in your specific experimental setup.[4]
Q4: What are the primary factors that can negatively impact the stability of Thalidomide-PEG5-NH2 in my experiments?
A4: Several factors can accelerate the degradation of your compound:
-
pH: The hydrolysis of thalidomide is pH-dependent, with increased degradation rates at neutral to alkaline pH.[4]
-
Temperature: Incubating at 37°C, standard for cell culture, will accelerate hydrolysis compared to storage at lower temperatures.[8]
-
Media Components: Certain components within complex cell culture media or serum could potentially react with and degrade the compound.[8][10]
-
Storage of Stock Solutions: Improper storage of DMSO stock solutions, such as at room temperature or undergoing multiple freeze-thaw cycles, can lead to degradation over time.[4][10] Stock solutions should be stored at -20°C or -80°C.[11]
-
Light Exposure: It is generally good practice to minimize the exposure of small molecules to light to prevent potential photodegradation.[4]
Troubleshooting Guide
Problem 1: My PROTAC, synthesized using Thalidomide-PEG5-NH2, shows little to no degradation of my target protein.
This is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Compound Instability.
-
Suggested Solution: The most direct way to assess this is to perform a stability study of your final PROTAC in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum. This is typically done by incubating the compound in the medium at 37°C and measuring its concentration at various time points using LC-MS.[4][10] If significant degradation is observed within the timeframe of your experiment, consider reducing the incubation time or replenishing the compound.
-
-
Possible Cause 2: Low E3 Ligase Expression.
-
Possible Cause 3: The "Hook Effect".
-
Suggested Solution: Using an excessively high concentration of a PROTAC can lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the necessary ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[3] Test a broad range of concentrations, for example from 1 nM to 10 µM, to identify the optimal degradation window.[3]
-
-
Possible Cause 4: Poor Cell Permeability.
-
Suggested Solution: PROTACs are often large molecules and may have poor cell permeability.[3] While the PEG linker is intended to improve solubility, it can also impact permeability.[12] If you suspect this is an issue, you may need to perform cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[13]
-
-
Possible Cause 5: Failure to Form a Stable Ternary Complex.
Problem 2: I am observing high variability and poor reproducibility in my experimental results.
-
Possible Cause 1: Inconsistent Compound Concentration due to Degradation.
-
Suggested Solution: If your compound is degrading over the course of the experiment, the effective concentration will vary, leading to inconsistent results. Always prepare fresh working solutions from a properly stored stock for each experiment.[4][8] Performing a stability study (as mentioned above) will help you understand the compound's half-life in your media.
-
-
Possible Cause 2: Precipitation of the Compound.
-
Suggested Solution: Although the PEG linker is designed to enhance solubility, precipitation can still occur, especially when diluting a concentrated DMSO stock into aqueous cell culture media.[5] Visually inspect for any precipitate after adding the compound to the media. If you observe precipitation, try decreasing the final concentration, increasing the serum percentage (serum proteins can sometimes aid solubility), or altering the dilution method (e.g., adding the stock solution dropwise while vortexing).[5]
-
Quantitative Data on Stability
While specific, peer-reviewed stability data for Thalidomide-PEG5-NH2 is not extensively published, the following tables provide a representative example of expected stability outcomes based on the known behavior of thalidomide in aqueous solutions. Researchers should generate their own data for their specific compound and experimental conditions.
Table 1: Representative Stability of Thalidomide-PEG5-NH2 in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in PBS (pH 7.4) |
| 0 | 100% | 100% | 100% |
| 2 | 90% | 88% | 92% |
| 4 | 78% | 75% | 83% |
| 8 | 60% | 55% | 65% |
| 12 | 45% | 40% | 50% |
| 24 | 20% | 15% | 25% |
Note: These are illustrative values. Actual stability will depend on the specific batch of the compound and media components.
Experimental Protocols
Protocol 1: Assessing the Stability of Thalidomide-PEG5-NH2 in Cell Culture Media via LC-MS
This protocol provides a framework for determining the stability of your compound under your specific experimental conditions.
Materials:
-
Thalidomide-PEG5-NH2
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of Thalidomide-PEG5-NH2 in anhydrous DMSO.
-
Spike the Medium: Warm your cell culture medium to 37°C. Spike the medium with the stock solution to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This is your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Collect Time Points: At your desired time points (e.g., 2, 4, 8, 12, 24 hours), remove additional aliquots (500 µL each).
-
Sample Preparation (Protein Precipitation):
-
To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid (i.e., 1.5 mL).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the amount of remaining Thalidomide-PEG5-NH2.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percent remaining versus time to determine the degradation kinetics and half-life (t½).
-
Visualizations
Caption: CRBN-mediated protein degradation pathway.
Caption: Workflow for stability testing via LC-MS.
Caption: Troubleshooting workflow for degradation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Non-specific Binding of Thalidomide-PEG5-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Thalidomide-PEG5-NH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target effects with Thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which functions as a "molecular glue".[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs can recruit and induce the degradation of proteins that are not the intended target of the PROTAC.[1][2] These unintentionally degraded proteins are known as "neosubstrates".[1][2]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development. Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1][2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide (B1683929) in certain hematological malignancies.[1]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects associated with thalidomide.[1][2]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results.[1]
Q2: How does the PEG5 linker in my PROTAC influence non-specific binding?
A2: The polyethylene (B3416737) glycol (PEG) linker is not just a spacer but plays a critical role in the PROTAC's overall properties. The PEG5 linker is incorporated to enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[3] While this can be beneficial for experimental handling, the linker's length and flexibility can also influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4] An optimally designed linker will favor a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1] Conversely, a poorly optimized linker could lead to increased off-target degradation.
Q3: My proteomics data shows degradation of unexpected proteins. How do I confirm if this is a true off-target effect of my Thalidomide-PEG5-NH2 PROTAC?
A3: If your global proteomics data reveals the degradation of unexpected proteins, it is crucial to validate these findings to distinguish true off-target effects from experimental artifacts or indirect cellular responses.
Here are the recommended troubleshooting steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, and various ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your intended target and the potential off-target proteins at various PROTAC concentrations and time points. This can help differentiate direct from indirect effects.[1]
-
Synthesize a negative control PROTAC: An ideal negative control would be a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists with the negative control, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity and specificity.[1]
-
Use orthogonal methods: Confirm the proteomics findings with techniques like Western Blotting.
Q4: My PROTAC is potent in degrading the target protein but also shows significant cellular toxicity. How can I determine if the toxicity is due to on-target or off-target effects?
A4: Differentiating between on-target and off-target toxicity is a critical step in PROTAC development. The observed toxicity could be due to the degradation of the target protein being inherently toxic or the degradation of essential off-target proteins.[1]
Here's how to troubleshoot:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed when the knockout cells are treated with the PROTAC, it confirms an off-target mechanism.[1]
-
Rescue experiments: If a specific off-target protein is suspected to be the cause of toxicity, you can attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
Troubleshooting Guides
Problem 1: High Levels of Known Thalidomide Neosubstrate Degradation
-
Possible Cause: The inherent activity of the thalidomide moiety in your PROTAC is leading to the recruitment and degradation of known CRBN neosubstrates.
-
Troubleshooting Steps:
-
Quantitative Assessment: Quantify the degradation of both your on-target protein and key neosubstrates (e.g., IKZF1, SALL4) across a range of concentrations using Western Blot or targeted proteomics.
-
Determine Therapeutic Window: Compare the DC50 values (concentration for 50% degradation) for your target versus the neosubstrates. A larger window between on-target and off-target degradation is desirable.
-
PROTAC Redesign: If the off-target degradation is significant and occurs at therapeutically relevant concentrations, consider redesigning the PROTAC. Modifications to the thalidomide moiety or altering the linker attachment point can sometimes reduce neosubstrate degradation.[1]
-
Problem 2: Unexpected Off-Target Protein Degradation Identified by Proteomics
-
Possible Cause: Your PROTAC may be forming a stable ternary complex with an unintended protein, leading to its degradation. This can be due to a promiscuous warhead or favorable protein-protein interactions between the off-target and the E3 ligase.
-
Troubleshooting Steps:
-
Validate with Orthogonal Methods: Confirm the degradation of the top off-target candidates using Western Blotting.
-
Assess Ternary Complex Formation: Use techniques like co-immunoprecipitation (Co-IP) to determine if your PROTAC facilitates an interaction between the off-target protein and CRBN.
-
Target Engagement Studies: Employ Cellular Thermal Shift Assay (CETSA) to confirm if your PROTAC's warhead directly binds to the unexpected off-target protein.
-
Linker Optimization: The length and composition of the linker are critical. Systematically varying the linker may disrupt the formation of the non-productive ternary complex.
-
Data Presentation
Table 1: Illustrative On-Target vs. Off-Target Degradation Profile of a Thalidomide-PEG5-NH2 based PROTAC
Note: This data is representative and intended to illustrate expected trends. Actual values must be determined experimentally.
| Protein | Role | DC50 (nM) | Dmax (%) |
| Target Protein X | On-Target | 15 | >95 |
| IKZF1 | Off-Target Neosubstrate | 150 | 85 |
| SALL4 | Off-Target Neosubstrate | >1000 | <20 |
| BRD2 | Potential Off-Target | 500 | 40 |
| GAPDH | Housekeeping Protein | No degradation | 0 |
Table 2: Physicochemical Properties of Thalidomide and the Influence of a PEG Linker
| Property | Thalidomide | Influence of PEG5-NH2 Linker |
| Molecular Weight | 258.23 g/mol | Increases |
| Aqueous Solubility | Low | Generally Increases |
| LogP | 0.61 | Generally Decreases (more hydrophilic) |
| Cell Permeability | Moderate | Can be variable, optimization may be needed |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling (TMT-based)
This protocol outlines a general workflow for identifying and quantifying off-target protein degradation using Tandem Mass Tag (TMT)-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells in triplicate with the Thalidomide-PEG5-NH2 PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Protein Digestion and TMT Labeling:
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and vehicle control groups.
-
Proteins with significantly decreased abundance are potential off-targets.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol is for determining if the PROTAC induces an interaction between a protein of interest (either the on-target or a potential off-target) and the CRBN E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). To observe ubiquitination, pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your protein of interest (or a tag) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against CRBN and your protein of interest to detect the presence of the ternary complex.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to assess whether a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations and a vehicle control for 1-2 hours.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to denature proteins. Include a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western Blot or mass spectrometry.
-
A shift in the melting curve of the protein in the presence of the PROTAC indicates direct binding.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
PROTAC Technical Support Center: Interpreting and Troubleshooting Negative Degradation Results
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting negative results in PROTAC (Proteolysis Targeting Chimera) degradation assays and to offer systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading my target protein. What are the first things I should check?
When a PROTAC fails to induce degradation, it's crucial to systematically evaluate each step of its mechanism of action. The initial checkpoints should include:
-
Compound Integrity and Solubility: Confirm the chemical identity, purity, and stability of your PROTAC. Poor solubility can lead to aggregation and a lack of cellular activity.[1]
-
Cellular Health and Experimental Consistency: Ensure your cells are healthy and within a consistent passage number.[2] Variations in cell confluency or health can impact the ubiquitin-proteasome system.[2]
-
Dose-Response and the "Hook Effect": A lack of degradation at high concentrations might be due to the "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.[3][4][5] It is essential to perform a wide dose-response experiment to identify the optimal concentration for degradation.[2][3]
Q2: How can I confirm if my PROTAC is entering the cells and engaging the target protein and the E3 ligase?
Several assays can be employed to verify cellular uptake and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[6] An increase in the melting temperature of the target protein and the E3 ligase in the presence of the PROTAC indicates engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to its target protein and E3 ligase.[6][7][8] It provides quantitative data on intracellular target engagement.[9][10]
-
Immunoprecipitation (IP) followed by Western Blot: This can be used to pull down the target protein and probe for the presence of the E3 ligase, or vice versa, to confirm the formation of the ternary complex within the cell.
Q3: What if my PROTAC binds to the target and the E3 ligase, but there's still no degradation?
The formation of a ternary complex is necessary but not always sufficient for degradation. Several factors could be at play:
-
Unproductive Ternary Complex Formation: The geometry of the ternary complex may not be optimal for the E3 ligase to ubiquitinate the target protein.[2] The linker connecting the two ligands is a critical determinant of the ternary complex conformation.[2][3]
-
Lack of Ubiquitination: Even in a seemingly stable complex, the transfer of ubiquitin from the E2-conjugating enzyme to the target may be inefficient.
-
Deubiquitinase (DUB) Activity: The target protein might be rapidly deubiquitinated, counteracting the PROTAC's effect.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in your cell line or may be unsuitable for the target protein.[2]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][3][4] This results in a bell-shaped dose-response curve.[3][4] It occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3][4]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve if a hook effect is present.[2][3]
-
Test lower concentrations: If you suspect a hook effect, test your PROTAC at lower concentrations (nanomolar to low micromolar range).[2]
Troubleshooting Guides
Problem 1: No degradation of the target protein observed.
This is the most common issue. The following workflow can help diagnose the problem.
Troubleshooting Workflow for Lack of PROTAC Activity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. 三重複合体の形成 [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of PEG Linkers in PROTAC Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the impact of polyethylene (B3416737) glycol (PEG) linkers on the conformation and activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ends.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1] PEG linkers, made of repeating ethylene (B1197577) glycol units, are often used due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[2][3]
Q2: How does the length of a PEG linker affect PROTAC activity?
The length of the PEG linker is a critical factor for PROTAC efficacy.[1][4] An optimal linker length is necessary to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4]
-
Too long: A linker that is too long might not bring the two proteins close enough for efficient ubiquitination, which can lead to an unstable ternary complex.[1][4]
Therefore, optimizing linker length is a crucial step in developing a potent PROTAC.[1]
Q3: How does PEG linker composition influence PROTAC performance beyond length?
Linker composition affects a PROTAC's solubility, cell permeability, and metabolic stability.[1] The hydrophilic nature of PEG linkers can improve the solubility of often large and lipophilic PROTAC molecules.[2][5] The flexibility of PEG linkers can also be beneficial, as they are more likely to adopt folded conformations that can shield the PROTAC's polar surface area, creating a more compact structure that can more easily cross the cell membrane.[2] However, excessive PEGylation can sometimes reduce cell uptake.[2]
Q4: What is the "hook effect" in relation to PROTACs, and how can linker optimization help?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. Linker properties, such as length and flexibility, can influence the concentration at which the hook effect is observed.[6] A linker that promotes strong positive cooperativity in ternary complex formation can help lessen the hook effect.[6]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution(s) |
| Inefficient Ternary Complex Formation | The length and flexibility of the PEG linker may not be optimal for the required protein-protein interactions.[6] Modify the linker to change the distance and orientation between the two ligands.[7] Use biophysical assays like TR-FRET, SPR, or NanoBRET to confirm ternary complex formation.[6][7] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can hinder passive cell permeability.[6] Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[6] Assess cell permeability using a Caco-2 permeability assay.[6][7] The flexible nature of PEG linkers can allow them to adopt folded conformations, which may shield the polar surface area and improve cell membrane traversal.[2] |
| Metabolic Instability | The ether linkages in the PEG chain can be susceptible to oxidative metabolism.[7] Incorporate more rigid elements like piperazine (B1678402) or triazole into the linker.[7] Consider replacing the PEG linker with an alkyl chain to improve stability.[7] |
Issue 2: I'm observing a significant hook effect at low PROTAC concentrations.
| Possible Cause | Suggested Solution(s) |
| High Affinity Binary Interactions | The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring binary complex formation.[6] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[6] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes at lower concentrations.[6] Experiment with different linker lengths and compositions to find a conformation that promotes a stable ternary complex. |
Issue 3: My in vitro potent PROTAC has low in vivo efficacy.
| Possible Cause | Suggested Solution(s) |
| Poor Metabolic Stability | The PEG linker may be rapidly cleared due to first-pass metabolism.[7] Improve metabolic stability by incorporating more rigid moieties (e.g., piperazine, piperidine) or by synthesizing analogs with different linker lengths.[7] |
| Low Cell Permeability | The PROTAC may not be reaching its intracellular target. Enhance cell permeability by replacing part of the PEG linker with a more lipophilic group, such as a phenyl ring.[7] |
Quantitative Data Summary
The length of the PEG linker has a demonstrable impact on the degradation efficiency of PROTACs. The optimal length is target-dependent and must be determined empirically.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | ERα Degradation (%) |
| 12 | Low |
| 16 | High |
| 20 | Reduced |
| Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][3] |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | TBK1 Degradation Activity |
| < 12 | No apparent activity |
| > 12 | Robust degradation |
| For TBK1 degradation, linkers shorter than 12 atoms showed no activity, while longer linkers exhibited strong degradation potential.[8][9] |
Key Experimental Protocols
1. Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to a vehicle-treated control.
2. NanoBRET™ Ternary Complex Formation Assay
This assay allows for the direct measurement of PROTAC-mediated ternary complex formation in living cells.[6][10]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Assay Setup: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand. Then, add the PROTAC at various concentrations.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[6] Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[6]
3. Caco-2 Permeability Assay
This assay is used to assess the cell permeability of a PROTAC.[7]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Assay Procedure: Add the PROTAC to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side. To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[7]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[7]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Instability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolic instability in thalidomide-based PROTACs?
A1: The metabolic instability of thalidomide-based PROTACs is often attributed to several factors. The thalidomide (B1683933) moiety itself can be susceptible to hydrolysis of its phthalimide (B116566) and glutarimide (B196013) rings under physiological conditions.[1][2][3] Additionally, the linker connecting the thalidomide moiety to the protein of interest (POI) ligand is a frequent site of metabolic modification.[1][4][] The nature of the POI ligand can also contribute to the overall metabolic profile of the PROTAC molecule.[1]
Q2: What are the common off-target effects observed with thalidomide-based PROTACs, and how do they relate to metabolic instability?
A2: A significant concern with thalidomide-based PROTACs is the degradation of "neosubstrates," which are proteins unintentionally targeted due to the inherent activity of the thalidomide-cereblon (CRBN) complex.[6][7][8] Well-known neosubstrates include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and SALL4.[6][9] While not directly a result of metabolic instability, the generation of active metabolites could potentially exhibit altered neosubstrate profiles, complicating the interpretation of experimental results.
Q3: How does the "hook effect" impact the efficacy of thalidomide-based PROTACs?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][10] This occurs because excessive PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[10][11] This can lead to reduced efficacy and should be carefully considered during dose-response experiments.[10][12]
Q4: What are some rational design strategies to improve the metabolic stability of thalidomide-based PROTACs?
A4: Several strategies can be employed to enhance metabolic stability. Modifying the thalidomide moiety, for instance by using analogs like lenalidomide (B1683929) or pomalidomide, can improve stability.[2][13] Optimizing the linker is also critical; this includes altering its length, composition, and attachment point to the thalidomide scaffold.[4][][14] Incorporating metabolically more stable chemical motifs within the linker can also be beneficial.[4]
Troubleshooting Guides
Problem 1: Poor or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| PROTAC Instability | 1. Assess Chemical Stability: Confirm the stability of your PROTAC in the experimental medium over time using LC-MS/MS.[15] 2. Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using human liver microsomes (HLM) or hepatocytes to determine the metabolic half-life of the PROTAC.[1][4] |
| Low Cell Permeability | 1. Assess Cellular Uptake: Use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement within the cells.[15] 2. Modify Physicochemical Properties: If permeability is low, consider redesigning the linker to improve properties like solubility and lipophilicity.[16] |
| Insufficient E3 Ligase Expression | 1. Verify CRBN Expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN) via Western Blot.[11] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[11] |
| "Hook Effect" | 1. Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[10][12] |
Problem 2: Significant off-target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Inherent Neosubstrate Degradation | 1. Identify Off-Targets: Use proteomic approaches to identify unintendedly degraded proteins. 2. Cross-Reference Known Neosubstrates: Compare the identified off-targets with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α).[6] |
| Promiscuous Binding | 1. Synthesize a Negative Control: Create a PROTAC with an inactive enantiomer of the target-binding ligand to determine if off-target effects are mediated by the thalidomide moiety.[6] 2. Modify Linker and Attachment Point: Systematically vary the linker's length, composition, and attachment point on the thalidomide scaffold, as this can influence the selectivity of the PROTAC.[2] |
| Active Metabolites | 1. Metabolite Identification: Identify the major metabolites of your PROTAC and assess their activity in off-target degradation assays. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating the performance of thalidomide-based PROTACs.
Table 1: Key Parameters for PROTAC Efficacy
| Parameter | Definition | Typical Range | Significance |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar | A lower DC50 value indicates higher potency.[12] |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >80% | Indicates the maximal efficacy of the PROTAC.[12] |
Table 2: Pharmacokinetic Parameters of Representative Thalidomide-Based PROTACs
Note: Direct comparison should be made with caution as experimental conditions can significantly influence results.[17]
| PROTAC | Target | Species | Administration | Half-life (t½) |
| AR-PROTAC | AR | Mouse | IV | 1.5 h |
| ER-PROTAC | ER | Rat | IV | 2.3 h |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[4]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test PROTAC in a low percentage of organic solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
Pre-incubate the PROTAC solution with HLM at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the PROTAC.
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN
-
Test PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control.
Visualizations
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize PROTAC incubation time and concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a PROTAC experiment?
A1: The ideal incubation time for a PROTAC can vary significantly depending on the specific PROTAC, the target protein's natural turnover rate, and the cell line being used.[1] It is recommended to perform a time-course experiment to determine the optimal duration.[1] Many studies suggest starting with both a short (4–8 hours) and a long (12–24 hours) time point for initial testing.[2] Significant degradation can sometimes be observed in just a few hours.[1]
Q2: How do I determine the optimal concentration for my PROTAC?
A2: The optimal concentration for a PROTAC is best determined empirically through a dose-response experiment.[2] It is advisable to test a wide range of concentrations, for instance from 0.1 nM to 10 µM, to identify the concentration that results in the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[1][3] It's important to note that PROTACs can exhibit a "hook effect," where higher concentrations lead to reduced degradation.[1][4]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][5] To avoid this, it is crucial to perform a comprehensive dose-response experiment across a broad range of concentrations to identify the optimal concentration window that maximizes degradation before it diminishes.[1][6]
Q4: What are essential negative controls for my PROTAC experiments?
A4: To ensure that the observed effects are specifically due to the degradation of the target protein, it is important to include appropriate negative controls. An essential control is an inactive version of the PROTAC where either the target-binding or the E3 ligase-binding component is modified, for example, through a change in stereochemistry.[1] This helps to confirm that the degradation is dependent on the formation of the ternary complex.[1]
Q5: How can I confirm that the reduction in my target protein is due to degradation and not other effects?
A5: To confirm that the observed reduction in the target protein is due to degradation, you can perform several experiments. Pre-treatment with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) should rescue the degradation of the target protein.[2] Additionally, you can assess the mRNA levels of the target protein using qPCR; if the reduction is due to degradation, the mRNA levels should not significantly change.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation observed | 1. Suboptimal PROTAC concentration.[1][3] 2. Inappropriate treatment time.[1][3] 3. Low cell permeability of the PROTAC.[1][3] 4. Low expression of the recruited E3 ligase in the cell line.[1][3] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[3] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation period.[1][3] 3. Consider using a different cell line or modifying the PROTAC linker to improve permeability.[3] 4. Verify the expression level of the E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or qPCR.[3] |
| "Hook effect" observed (decreased degradation at high concentrations) | PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[1][4] | Use a lower concentration of the PROTAC. The optimal concentration is at the peak of the dose-response curve before degradation starts to decrease.[1] A wider dose-response curve with more data points at the higher concentrations can help to clearly define the hook effect.[5] |
| High cell toxicity | 1. PROTAC concentration is too high.[1] 2. Off-target effects of the PROTAC.[1] | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[1] 2. Use a lower, more specific concentration and compare the effects with a negative control PROTAC.[1] |
| Inconsistent results | 1. Variability in cell confluency at the time of treatment.[1] 2. Repeated freeze-thaw cycles of the PROTAC stock solution.[1] | 1. Standardize the cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[1] 2. Aliquot the PROTAC stock solution upon receipt and store at -80°C to avoid degradation from multiple freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Protein Degradation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.[1]
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed, predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[1]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[1]
Protocol 2: Time-Course Experiment for Target Protein Degradation
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
PROTAC Treatment: Treat the cells with a fixed, optimal concentration of the PROTAC (determined from the dose-response experiment). Include a vehicle control.
-
Incubation and Lysis: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours). At each time point, wash the cells with ice-cold PBS and lyse them as described in Protocol 1.[1]
-
Western Blotting and Data Analysis: Perform Western blotting and data analysis as described in Protocol 1 to determine the rate of degradation and the time required to achieve maximal degradation.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[1]
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the dose-response experiment.[1]
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[1]
-
Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, CCK-8) according to the manufacturer's instructions.[7][8]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[1]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Caption: Experimental workflow for optimizing PROTAC concentration and incubation time.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Selecting the right cell line for thalidomide PROTAC experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for thalidomide-based PROTAC experiments. It includes frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for thalidomide-based PROTACs?
A1: Thalidomide-based Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules designed to induce the degradation of specific target proteins. They function by simultaneously binding to the target protein and an E3 ubiquitin ligase, Cereblon (CRBN), which is a component of the CUL4A-DDB1-CRBN-RBX1 (CRL4-CRBN) complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process effectively removes the target protein from the cell.
Q2: Why is Cereblon (CRBN) expression essential for thalidomide-based PROTAC activity?
A2: Cereblon (CRBN) acts as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase and is the direct target of thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), which are often used as the E3 ligase-binding moiety in PROTACs. The binding of the PROTAC to CRBN is a prerequisite for the formation of the ternary complex (PROTAC-target protein-CRBN), which leads to the ubiquitination and subsequent degradation of the target protein. Therefore, the expression level of CRBN in a cell line is a critical determinant of the efficacy of thalidomide-based PROTACs. Cell lines with low or absent CRBN expression are often resistant to these PROTACs.
Q3: How do I select an appropriate cell line for my thalidomide PROTAC experiment?
A3: The selection of a suitable cell line depends on several factors:
-
CRBN Expression: The cell line must express sufficient levels of CRBN. This can be verified by Western blotting, qPCR, or by consulting publicly available databases.
-
Target Protein Expression: The cell line should endogenously express the target protein of interest at a detectable and relevant level.
-
Disease Relevance: The cell line should be relevant to the disease context you are studying. For example, if you are developing a PROTAC for a specific type of cancer, you should use cell lines derived from that cancer.
-
Genomic Background: Consider the genomic and mutational background of the cell line, as this can influence the cellular response to target protein degradation.
Q4: What are some commonly used cell lines for thalidomide PROTAC experiments?
A4: Several cell lines are frequently used in thalidomide PROTAC research due to their well-characterized CRBN expression and relevance to various cancers.
| Cell Line | Cancer Type | Typical CRBN Expression | Notes |
| HEK293T | Embryonic Kidney | High | Often used for initial mechanism-of-action studies and protein expression. |
| HeLa | Cervical Cancer | Moderate to High | A common model for studying basic cellular processes. |
| MM.1S | Multiple Myeloma | High | A model for hematological malignancies where thalidomide and its analogs are clinically active. |
| MOLT-4 | Acute Lymphoblastic Leukemia | High | Another hematological malignancy model sensitive to immunomodulatory drugs. |
| 22Rv1 | Prostate Cancer | Moderate | A common model for prostate cancer research. |
| VCaP | Prostate Cancer | Moderate | Another prostate cancer cell line. |
Note: CRBN expression levels can vary between different sources and culture conditions. It is always recommended to verify CRBN expression in your specific cell line stock.
Troubleshooting Guide
Problem 1: My thalidomide-based PROTAC is not degrading the target protein.
| Possible Cause | Suggested Solution |
| Low or no CRBN expression in the selected cell line. | 1. Verify CRBN mRNA and protein levels using qPCR and Western blotting. 2. If CRBN expression is low, select a different cell line with higher endogenous CRBN expression. 3. Consider generating a stable cell line overexpressing CRBN. |
| The target protein is not expressed in the cell line. | 1. Confirm target protein expression via Western blotting or other relevant methods. 2. Choose a cell line known to express the target protein at sufficient levels. |
| Formation of the ternary complex (Target-PROTAC-CRBN) is impaired. | 1. This can be due to poor linker design or suboptimal binding affinities. 2. Consider synthesizing and testing PROTACs with different linkers (length and composition). 3. Confirm binary binding of your PROTAC to both the target and CRBN using biophysical assays (e.g., SPR, ITC). |
| The "Hook Effect" is occurring. | 1. At high concentrations, the PROTAC can form binary complexes with the target and CRBN separately, preventing the formation of the productive ternary complex. 2. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation. |
Problem 2: I am observing high levels of cytotoxicity that do not correlate with target degradation.
| Possible Cause | Suggested Solution |
| Off-target effects of the PROTAC. | 1. The PROTAC may be degrading other proteins besides the intended target. 2. Perform unbiased proteomics (e.g., mass spectrometry) to identify other degraded proteins. 3. Synthesize a negative control PROTAC (e.g., with an inactive enantiomer for the target binder) to assess off-target toxicity. |
| Toxicity of the PROTAC molecule itself. | 1. The chemical structure of the PROTAC may have inherent toxicity. 2. Test the individual components of the PROTAC (target binder and CRBN binder) for cytotoxicity. |
| Neosubstrate degradation. | 1. Binding of the PROTAC to CRBN can sometimes induce the degradation of endogenous CRBN substrates (neosubstrates), which may lead to toxicity. 2. Investigate the degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) via Western blotting. |
Experimental Protocols
Protocol 1: Western Blotting for CRBN and Target Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRBN, the target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Protocol 2: Target Degradation Assessment
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Analysis:
-
Following treatment, lyse the cells and perform Western blotting as described in Protocol 1 to assess the levels of the target protein.
-
Normalize the target protein levels to the loading control.
-
The percentage of degradation can be calculated relative to the vehicle-treated control.
-
-
Data Analysis:
-
Plot the percentage of target protein remaining against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for evaluating a thalidomide-based PROTAC.
Caption: Troubleshooting decision tree for lack of target degradation.
Validation & Comparative
Validating Targeted Protein Degradation: A Comparative Guide to Thalidomide-PEG5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thalidomide-PEG5-NH2 Proteolysis Targeting Chimeras (PROTACs) against other alternatives in the field of targeted protein degradation. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate the underlying mechanisms and workflows.
The Mechanism of Thalidomide-Based PROTACs
Thalidomide (B1683933) and its derivatives act as molecular glues, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1] In a PROTAC context, the thalidomide moiety hijacks the CRBN E3 ligase, while a ligand on the other end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The PEG5 (polyethylene glycol) linker provides flexibility and favorable physicochemical properties, such as solubility and cell permeability, to the PROTAC molecule.[2]
Comparative Performance of PROTAC Linkers
The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length and composition influence the formation and stability of the ternary complex. Below is a comparison of representative data for thalidomide-based PROTACs with different linker types targeting the BRD4 protein. While direct head-to-head comparisons are limited, the data illustrates that both PEG and alkyl linkers can produce potent degraders. The optimal linker length is target-dependent and often requires empirical determination.[3]
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | F. Dang et al., 2020[3] |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | F. Dang et al., 2020[3] |
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols for PROTAC Validation
A comprehensive validation of a PROTAC's efficacy and selectivity involves a multi-faceted approach, including assessing on-target degradation, confirming the mechanism of action, and evaluating off-target effects.
Western Blot for On-Target Degradation
This is the primary assay to quantify the degradation of the target protein.[1]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-PEG5-NH2 PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system. The NanoBRET™ assay is a sensitive method for detecting protein ubiquitination in live cells.[5]
Materials:
-
Cell line co-expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor)
-
PROTAC
-
NanoBRET™ Nano-Glo® Detection System
Protocol:
-
Cell Transfection and Plating: Co-transfect cells with vectors for the NanoLuc®-target protein and HaloTag®-ubiquitin fusions. Plate the cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a titration of the PROTAC.
-
Lysis and Detection: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure donor and acceptor emission to calculate the NanoBRET™ ratio. An increased ratio indicates proximity between the target protein and ubiquitin.[5]
Quantitative Proteomics for Selectivity Profiling
This unbiased approach assesses the selectivity of the PROTAC by identifying any unintended "off-target" degradation.[6]
Materials:
-
Cell line
-
PROTAC
-
Lysis buffer
-
Materials for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS instrumentation
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and digest the proteins.
-
TMT Labeling: Label the resulting peptides from each condition with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[6] It is important to cross-reference findings with known neosubstrates of thalidomide, such as IKZF1 and IKZF3.[7]
Cell Viability Assays
These assays determine the functional consequence of target protein degradation on cell proliferation and survival.
Materials:
-
Cancer cell line
-
PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)
Protocol (CellTiter-Glo®):
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Assay: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent.
-
Measurement: Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.[8]
Conclusion
Validating the efficacy and selectivity of Thalidomide-PEG5-NH2 PROTACs requires a rigorous and multi-pronged experimental approach. By combining quantitative measurements of on-target degradation with mechanistic assays and global proteomics, researchers can build a comprehensive data package to support the development of these novel therapeutics. The choice of linker is a critical parameter that must be empirically optimized for each target to achieve maximal potency and selectivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide vs. Lenalidomide-Based PROTACs in Targeted Protein Degradation
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of thalidomide (B1683933) and lenalidomide-based Proteolysis Targeting Chimeras (PROTACs) with supporting experimental data and detailed methodologies.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide and its analogue, lenalidomide (B1683929). The choice between these two CRBN ligands can significantly impact a PROTAC's degradation efficiency, selectivity, and physicochemical properties. This guide provides a detailed comparative analysis of thalidomide- and lenalidomide-based PROTACs, supported by quantitative data and experimental protocols.
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lenalidomide-based PROTACs have demonstrated the potential for picomolar potency in degrading target proteins.[1] Studies have also suggested that lenalidomide-based PROTACs may possess more favorable physicochemical properties, such as improved metabolic and chemical stability, due to the absence of one of the phthalimide (B116566) carbonyl groups.[2]
Below is a summary of quantitative data for PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-studied target in cancer therapy.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | 0.1 - 0.3 | >90% |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11 | pM range | >90% |
| PROTAC 8 | Lenalidomide | BRD4 | AR-positive prostate cancer cells | sub-nanomolar | >99% |
| JQ-1-based PROTAC 9 | Phenyl glutarimide (B196013) (novel CRBN binder) | BRD4 | MV4-11 | 0.87 | Not Specified |
Signaling Pathway and Mechanism of Action
Both thalidomide and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (CRL4^CRBN^). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide and lenalidomide-based degraders.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay using Immunoprecipitation
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[3][4]
1. Cell Transfection and Treatment:
-
Transfect cells (e.g., HEK293T) with plasmids encoding for the tagged target protein (e.g., HA-tagged) and tagged ubiquitin (e.g., V5-tagged).
-
After 36 hours, treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
2. Cell Lysis under Denaturing Conditions:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a RIPA buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysate with RIPA buffer without SDS to reduce the SDS concentration to 0.1%.
-
Incubate at 4°C for 1 hour with rotation.
-
Centrifuge to pellet debris and collect the supernatant.
3. Immunoprecipitation:
-
Pre-clear the lysate with protein G agarose (B213101) beads for 2 hours at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the tagged target protein (e.g., anti-HA antibody) overnight at 4°C.
-
Add protein G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads multiple times with RIPA buffer containing 0.1% SDS.
4. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS loading buffer.
-
Analyze the eluate by Western blotting using an antibody against the ubiquitin tag (e.g., anti-V5 antibody) to detect the polyubiquitinated target protein. A ladder of high molecular weight bands will indicate polyubiquitination.[5]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is the gold standard for measuring the thermodynamics of binding interactions and for determining the cooperativity of ternary complex formation.[2][6]
1. Sample Preparation:
-
Purify the target protein and the CRBN E3 ligase complex.
-
Prepare solutions of the protein, E3 ligase, and PROTAC in a matched dialysis buffer to minimize heats of dilution.
2. Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and analyze the data using a one-site binding model to determine the dissociation constant (KD1).
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution in the ITC cell and analyze to determine KD2.
3. Determining Ternary Binding Affinity and Cooperativity (α):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary .[2]
-
α > 1 indicates positive cooperativity (the binding of one component enhances the binding of the other).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Conclusion
Both thalidomide and lenalidomide are effective CRBN ligands for the development of potent PROTACs. The available data suggests that lenalidomide-based PROTACs may offer advantages in terms of degradation potency, potentially achieving picomolar efficacy.[1] Furthermore, the improved physicochemical properties of lenalidomide may translate to better pharmacokinetic profiles.[2] However, the optimal choice of the E3 ligase ligand is highly dependent on the specific target protein, the linker, and the overall desired properties of the PROTAC molecule. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel thalidomide- and lenalidomide-based degraders, enabling researchers to make informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Decoding the Influence of PEG Linker Length on Thalidomide PROTAC Efficacy: A Comparative Analysis of PEG3, PEG5, and PEG8
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thalidomide-Based PROTACs with Varying PEG Linker Lengths, Supported by Experimental Data.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that tethers the target-binding warhead to the E3 ligase ligand. This guide provides a detailed comparison of thalidomide-based PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers of varying lengths—specifically PEG3, PEG5, and PEG8—with a focus on their impact on degradation efficiency and pharmacokinetic properties.
The length and flexibility of the PEG linker are paramount in dictating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase Cereblon (CRBN), recruited by the thalidomide (B1683933) moiety.[1][2] An optimal linker length facilitates the appropriate proximity and orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[2]
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The potency and efficacy of PROTACs are typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax indicates a greater extent of target protein degradation. The following tables summarize findings from studies on thalidomide-based PROTACs, primarily targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, and Bruton's tyrosine kinase (BTK).
It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins. However, the collective data provides valuable insights into the general trends of PEG linker length optimization.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting Thalidomide PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3] |
| PEG5 | BRD4 | Various | Potent | >90 | Generally considered optimal for BRD4 degradation, providing a good balance of flexibility and length for efficient ternary complex formation.[2][4] |
| PEG8 | BRD4 | Various | Less Potent | <90 | Longer linkers may lead to a decrease in potency, potentially due to less stable ternary complex formation. |
Note: The data for BRD4 is a synthesis of findings from multiple research articles and technical guides.[2][3][4] The general consensus points to a PEG5 linker being optimal for BRD4 degradation.
Table 2: Systematic Evaluation of PEG Linker Length on BTK Degradation by Thalidomide-Based PROTACs
| PROTAC (Compound #) | Linker Composition | Linker Length (atoms) | DC50 (nM) in Ramos Cells | Dmax (%) in Ramos Cells |
| Compound 1 | PEG3 | 13 | ~40 | >95 |
| Compound 2 | PEG4 | 16 | ~10 | >95 |
| Compound 3 | PEG5 | 19 | ~4 | >95 |
| Compound 4 | PEG6 | 22 | ~2 | >95 |
| Compound 5 | PEG7 | 25 | ~1 | >95 |
| Compound 6 | PEG8 | 28 | ~1 | >95 |
Data adapted from Zorba et al., 2018.[5][6][7] This study on BTK degraders demonstrates that for this specific target, longer PEG linkers (up to PEG8) led to increased potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of thalidomide-based PROTACs.
Western Blot for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][8]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the target protein level to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[7]
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of PROTAC treatment on cell proliferation.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of PROTACs.[11][]
-
Animal Models: Use male CD-1 or BALB/c mice (8-12 weeks old). House the animals in a controlled environment with a standard diet and water ad libitum.[11]
-
Compound Formulation and Administration:
-
Intravenous (IV): Formulate the PROTAC in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline. Administer as a bolus injection into the tail vein.[11]
-
Oral (PO): Formulate the PROTAC in a suitable vehicle for oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the PROTAC concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[11]
Mandatory Visualization
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pomalidomide vs. Thalidomide as CRBN Ligands in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A crucial element of a PROTAC is its E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most frequently utilized E3 ligases is Cereblon (CRBN), which is engaged by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its more potent analogue, pomalidomide (B1683931).[1]
This guide provides a comprehensive comparison of pomalidomide and thalidomide as CRBN ligands in the design of PROTACs, with a focus on their performance, supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a CRBN-based PROTAC is contingent on its ability to form a stable ternary complex, bringing together the target protein (Protein of Interest or POI) and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain serves as a signal for the proteasome to recognize and degrade the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
Caption: General mechanism of action for CRBN-based PROTACs.
Performance Comparison: Pomalidomide vs. Thalidomide
The choice between pomalidomide and thalidomide as the CRBN ligand can significantly impact the properties and efficacy of the resulting PROTAC. Pomalidomide, a second-generation IMiD, generally demonstrates a higher binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity can contribute to the formation of a more stable ternary complex, potentially leading to more efficient and potent protein degradation.[1]
Binding Affinity and Ternary Complex Formation
Pomalidomide's stronger binding to CRBN often translates to more potent degradation of target proteins.[1] The additional amino group on the phthalimide (B116566) ring of pomalidomide can form a water-mediated hydrogen bond with residues of neosubstrates like IKZF1, stabilizing the interaction.[2] While both are effective, the higher affinity of pomalidomide is a key advantage in PROTAC design.[1]
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Binding Affinity (Kd) | ~157 nM | ~250 nM | [3] |
| Ternary Complex Stability | Generally higher | Generally lower | [1][2] |
Degradation Efficacy: DC50 and Dmax
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved.[1] While direct comparative data for thalidomide-based PROTACs against the same targets is less common in recent literature, a trend towards using higher-affinity ligands like pomalidomide is evident.[1]
| Target | Pomalidomide-based PROTAC | DC50 | Dmax | Reference |
| BRD4 | ARV-825 | <1 nM | >90% | [4] |
| BTK | Compound X | Not Specified | Not Specified | [5] |
| HDAC6 | Compound Y | Not Specified | Not Specified | [6] |
Note: Data is compiled from different studies and experimental conditions may vary.
Off-Target Effects and Neosubstrate Degradation
A critical consideration in the design of CRBN-based PROTACs is the potential for off-target effects. The IMiD moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates, such as IKZF1 and IKZF3.[7][8] This can lead to unintended pharmacological consequences.
Pomalidomide has been reported to have a broader degradation profile compared to thalidomide, inducing the degradation of a larger set of proteins.[9] While this can be beneficial in certain therapeutic contexts, such as oncology, it also raises concerns about potential toxicities.[7][9] Modifications to the CRBN ligand, such as at the C5 position of the phthalimide ring, can reduce off-target degradation of zinc-finger proteins.[10]
Experimental Protocols
A standardized workflow is crucial for assessing the efficacy and mechanism of action of a novel PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
CRBN Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of the PROTAC to CRBN.
Methodology:
-
Immobilize recombinant CRBN protein on an SPR sensor chip.
-
Prepare a series of dilutions of the PROTAC compound in a suitable running buffer.
-
Inject the PROTAC dilutions over the sensor chip surface, starting from the lowest concentration.
-
Monitor the change in the SPR signal (response units) in real-time to measure the association and dissociation of the PROTAC.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[]
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Use recombinant, tagged versions of the POI (e.g., biotinylated) and CRBN (e.g., His-tagged).
-
Prepare a reaction mixture containing the tagged POI, tagged CRBN, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Add FRET donor (e.g., europium cryptate-labeled anti-His antibody) and acceptor (e.g., allophycocyanin-labeled streptavidin) reagents.
-
Incubate the mixture to allow for complex formation and FRET signal generation.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where excess PROTAC disrupts ternary complex formation.[5][12]
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in the levels of the target protein in cells treated with the PROTAC.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Lyse the cells in a buffer containing protease inhibitors.[1]
-
Determine the total protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate substrate (for HRP) or imaging system (for fluorescence).
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[1]
Proteasome-Dependence Confirmation
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period before adding the PROTAC.
-
Perform the cellular protein degradation assay as described above.
-
A successful inhibition of degradation in the presence of the proteasome inhibitor confirms a proteasome-mediated mechanism.[1]
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins.[1] The choice between these two ligands should be guided by the specific therapeutic application, considering the desired potency, selectivity, and potential for off-target effects related to neosubstrate degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of PROTACs incorporating either of these crucial CRBN ligands. The selection of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy and potential for clinical translation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labonline.com.au [labonline.com.au]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and selectivity of PROTACs utilizing thalidomide-based E3 ligase ligands. We delve into supporting experimental data and provide detailed methodologies for key assessment techniques.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] A common strategy in PROTAC design involves linking a target-binding molecule to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), which is recruited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[1][3][] The selectivity of these molecules is paramount to their therapeutic success, as off-target degradation can lead to unintended cellular consequences.[5]
This guide focuses on assessing the selectivity of PROTACs that employ a thalidomide-based CRBN ligand. We will explore the critical aspects of selectivity, compare the performance of thalidomide-based PROTACs with alternatives, and provide detailed experimental protocols to enable rigorous evaluation.
The Nuances of Thalidomide-Based PROTAC Selectivity
The specificity of a thalidomide-based PROTAC is not solely dictated by the affinity of its "warhead" for the protein of interest (POI).[5] Several factors contribute to the overall selectivity profile:
-
Ternary Complex Formation: The formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN is essential for efficient and specific degradation.[6][7] The geometry and protein-protein interactions within this complex, influenced by the PROTAC's linker and warhead, are crucial determinants of selectivity.[8]
-
"Neosubstrate" Degradation: A well-documented characteristic of thalidomide and its analogs is their ability to induce the degradation of a set of "neosubstrates"—proteins that are not natural targets of CRBN.[5][9][10] These include clinically relevant proteins like IKZF1 and IKZF3, as well as other zinc finger transcription factors.[9][11] Consequently, any thalidomide-based PROTAC carries an inherent risk of degrading these neosubstrates, which must be carefully assessed.[12][]
-
E3 Ligase and POI Expression Levels: The relative cellular abundance of CRBN and the POI can influence the efficacy and specificity of the PROTAC.[5]
Comparative Performance of E3 Ligase Ligands
The choice of E3 ligase ligand is a critical decision in PROTAC design, with CRBN and von Hippel-Lindau (VHL) ligands being the most extensively used.[14] The selection of the E3 ligase ligand significantly impacts a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
| E3 Ligase Ligand | Target Protein | PROTAC | DC50 | Dmax | Cell Line | Reference |
| CRBN (Pomalidomide-based) | BRD4 | ARV-825 | <1 nM | >95% | Jurkat | [8] |
| VHL | BRD4 | MZ1 | ~1.3 nM | ~90% | HeLa | [6][7] |
| CRBN (Pomalidomide-based) | CDK6 | PROTAC 10 | pDC50 = 9.1 | - | Jurkat | [3] |
| VHL | CDK6 | Palbociclib-VHL PROTAC | - | - | - | [3] |
| CRBN (Thalidomide-based) | CDK9 | Degrader 3 | - | - | HCT116 | [3] |
Caption: Comparative degradation potency of PROTACs utilizing CRBN and VHL E3 ligase ligands against BET and CDK proteins.
Visualizing the Mechanism and Workflow
To understand the processes involved in assessing PROTAC selectivity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A generalized workflow for the evaluation of PROTAC selectivity.
Key Experimental Protocols for Selectivity Assessment
Rigorous and reproducible experimental protocols are essential for accurately assessing the selectivity of thalidomide-based PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for subsequent ubiquitination and degradation.[15] Various biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.[7]
Methods:
-
Surface Plasmon Resonance (SPR): Monitors the binding interactions in real-time by immobilizing one component (e.g., the E3 ligase) and flowing the other components over the surface.[6][7][] This technique provides kinetic data on complex formation and dissociation.[6]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction, including binding affinity and stoichiometry.[15][7]
-
Biolayer Interferometry (BLI): Another label-free technology that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[7]
-
NanoBRET™ Assay: A live-cell proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., NanoLuc® fused to the target protein) and a fluorescent acceptor (e.g., a fluorescently labeled E3 ligase).[][17][18]
Protocol Outline (SPR):
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations to determine its binding affinity and kinetics to the immobilized E3 ligase.
-
Ternary Complex Analysis: In the presence of a saturating concentration of the target protein, inject the PROTAC at various concentrations to measure the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be assessed.[6]
In Vitro Ubiquitination Assays
These assays directly measure the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.[19][20]
Method:
-
Western Blot-based Ubiquitination Assay: This is a direct method to visualize the ubiquitination of the target protein.[20]
-
ELISA-based Assays (e.g., DELFIA): A quantitative method to detect protein ubiquitination in a high-throughput format.[20]
-
AlphaLISA® Assay: A bead-based immunoassay that can be used to quantify ubiquitinated proteins.[21]
Protocol Outline (Western Blot):
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the CRBN E3 ligase complex.
-
PROTAC Addition: Add the thalidomide-based PROTAC or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Immunoprecipitation: Immunoprecipitate the target protein from the reaction mixture using a specific antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination.
Cellular Degradation Assays
These assays measure the degradation of the target protein in a cellular context.
Methods:
-
Quantitative Western Blotting: A standard technique to quantify the levels of a specific protein following PROTAC treatment.[22]
-
HiBiT Protein Tagging System: A sensitive bioluminescent reporter system where a small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein. The luminescence signal is proportional to the amount of tagged protein, allowing for real-time, kinetic monitoring of protein degradation.[23][24][25][26][27]
Protocol Outline (HiBiT Assay):
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous gene for the protein of interest in a cell line stably expressing the LgBiT protein.[24]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque-bottom plate and treat with a serial dilution of the PROTAC.
-
Luminescence Measurement: Add a luciferase substrate and measure the luminescent signal at various time points using a luminometer.
-
Data Analysis: Calculate the degradation parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[23][27]
Global Proteomics for Off-Target Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying and quantifying thousands of proteins to assess the global selectivity of a PROTAC.[8][28]
Method:
-
Tandem Mass Tag (TMT)-based Quantitative Proteomics: This method allows for the relative quantification of proteins from multiple samples in a single mass spectrometry run.[8][28]
-
Data-Independent Acquisition (DIA): An alternative mass spectrometry approach for comprehensive and reproducible protein quantification.[28]
Protocol Outline (TMT-based Proteomics):
-
Cell Culture and Lysis: Culture cells and treat them with the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[8]
-
Peptide Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins across all conditions. Compare the protein abundance in PROTAC-treated samples to the control to identify on-target and off-target degradation events.
Mitigating Off-Target Effects of Thalidomide-Based PROTACs
Given the known neosubstrate profile of thalidomide, rational design strategies can be employed to minimize off-target degradation:[22]
-
Linker Optimization: The length, composition, and attachment point of the linker can significantly impact the stability and conformation of the ternary complex, thereby influencing degradation selectivity.[22][8][29]
-
Modification of the Thalidomide Moiety: Alterations to the thalidomide scaffold can reduce the degradation of neosubstrates.[12][]
-
Negative Control PROTACs: Synthesizing a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target can help determine if off-target effects are mediated by the thalidomide moiety.[22]
Conclusion
Assessing the selectivity of thalidomide-based PROTACs is a complex but critical process in the development of safe and effective targeted protein degraders. A multi-pronged approach combining biophysical, biochemical, and cellular assays, culminating in global proteomic analysis, is essential for a comprehensive evaluation. While thalidomide-based PROTACs offer a powerful platform for inducing protein degradation, a thorough understanding and mitigation of their inherent off-target liabilities are paramount for their successful clinical translation. The choice between CRBN, VHL, or other E3 ligase ligands will ultimately depend on the specific target and the desired selectivity profile, underscoring the importance of the comparative data and detailed methodologies presented in this guide.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 17. Ternary Complex Formation [promega.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. lifesensors.com [lifesensors.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Target Degradation [worldwide.promega.com]
- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 25. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 27. promega.com [promega.com]
- 28. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 29. benchchem.com [benchchem.com]
Navigating the Labyrinth of PROTAC Off-Targets: A Comparative Guide to Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis-Targeting Chimeras (PROTACs), ensuring on-target specificity is paramount. Off-target effects can lead to unforeseen toxicity and hinder clinical translation. Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the comprehensive and unbiased identification of these unintended interactions. This guide provides an objective comparison of key proteomics-based and alternative methods for PROTAC off-target analysis, supported by experimental data and detailed protocols, to empower informed decision-making in your drug discovery pipeline.
The selective degradation of target proteins by PROTACs holds immense therapeutic promise. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. However, the potential for a PROTAC to induce the degradation of proteins other than the intended target is a critical challenge. Understanding and mitigating these off-target effects is a non-negotiable aspect of preclinical evaluation.[1]
The Proteomics Toolbox for Off-Target Profiling
A variety of mass spectrometry (MS)-based proteomics techniques can be employed to identify and quantify unintended protein degradation. Each method offers distinct advantages and is suited to different stages of the drug discovery process. The primary approaches can be broadly categorized into global proteomics, targeted proteomics, and affinity-based methods.
Global Proteomics: An Unbiased View of the Proteome
Global or discovery proteomics aims to identify and quantify thousands of proteins in a single experiment, providing a comprehensive and unbiased overview of cellular protein abundance changes upon PROTAC treatment.[1] This approach is crucial for identifying unexpected off-targets and understanding the broader cellular response to the degrader.
Key Techniques:
-
Label-Free Quantification (LFQ): This method compares the signal intensity of peptides between different samples to determine relative protein abundance. It is a cost-effective and straightforward approach for initial screening.
-
Isobaric Labeling (TMT, iTRAQ): Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) involve labeling peptides from different samples with chemical tags of the same mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for multiplexed and accurate relative quantification of proteins across multiple conditions in a single run.
Targeted Proteomics: Focusing on the Suspects
Targeted proteomics focuses on the precise and sensitive quantification of a predefined set of proteins. This approach is ideal for validating potential off-targets identified through global proteomics or for monitoring known off-targets of a particular PROTAC scaffold.
Key Technique:
-
Parallel Reaction Monitoring (PRM): PRM is a targeted MS method that offers high sensitivity and specificity for quantifying selected peptides, making it a powerful tool for validating off-target candidates.
Affinity Purification-Mass Spectrometry (AP-MS) and Immunoprecipitation-Mass Spectrometry (IP-MS): Identifying Direct Binders
AP-MS and IP-MS are powerful techniques for identifying proteins that directly interact with a PROTAC or the PROTAC-target complex. In this approach, a tagged PROTAC or a specific antibody is used to "pull down" the protein of interest and its binding partners, which are then identified by mass spectrometry. This can help distinguish direct off-targets from downstream effects of on-target degradation.
Comparing the Alternatives: Beyond Mass Spectrometry
While MS-based proteomics is the gold standard for unbiased off-target analysis, other techniques can provide valuable orthogonal data for validation and a more complete picture of a PROTAC's selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses the thermal stability of proteins in response to ligand binding. A shift in the melting temperature of a protein upon PROTAC treatment can indicate a direct interaction, providing a valuable method for target engagement and off-target binding studies.
-
In-Cell Western (ICW): ICW is a quantitative immunofluorescence-based assay performed in microplates. It allows for the medium- to high-throughput quantification of specific protein levels within cells and can be used to validate the degradation of potential off-targets.
Quantitative Data Summary: A Head-to-Head Comparison
To provide a clearer understanding of the performance of these techniques, the following tables summarize hypothetical quantitative data from comparative studies.
Table 1: Comparison of Proteomics Methods for Off-Target Identification of a Hypothetical PROTAC (Compound X)
| Method | Number of Proteins Quantified | Number of Potential Off-Targets Identified (Fold Change > 2, p < 0.05) | Throughput | Cost | Key Advantage |
| Global Proteomics (TMT) | > 8,000 | 15 | Medium | High | Unbiased, comprehensive proteome coverage |
| Targeted Proteomics (PRM) | 50 (pre-selected) | 12 (validated) | High | Medium | High sensitivity and specificity for validation |
| Affinity Purification-MS | ~500 | 8 (direct binders) | Low | High | Identifies direct protein-PROTAC interactions |
Table 2: Validation of Off-Target Hits for Compound X using Alternative Methods
| Potential Off-Target | Global Proteomics (Fold Change) | CETSA (Thermal Shift) | In-Cell Western (% Degradation) |
| Protein A | 3.5 | Yes | 75% |
| Protein B | 2.8 | Yes | 60% |
| Protein C | 2.1 | No | 15% (not significant) |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the potential impact of off-target degradation on cellular signaling is crucial for interpreting results.
Experimental Workflow: From Cell to Data
The following diagram illustrates a typical workflow for global proteomics-based off-target analysis.
Caption: A typical workflow for identifying PROTAC off-targets using global proteomics.
Signaling Pathways: The Ripple Effect of Off-Target Degradation
Off-target degradation can have significant consequences for cellular signaling. For instance, JQ1-based PROTACs, which target BET bromodomain proteins, can inadvertently affect the c-Myc signaling pathway, a critical regulator of cell proliferation and apoptosis.
References
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of disease-causing proteins.[1] A significant portion of these innovative molecules utilizes ligands that hijack the Cereblon (CRBN) E3 ubiquitin ligase, a strategy rooted in the legacy of thalidomide (B1683933) and its analogs.[2][] As the development of thalidomide-based PROTACs accelerates, a thorough understanding of their pharmacokinetic (PK) properties is crucial for translating preclinical promise into clinical success.[2]
This guide provides a comparative analysis of the pharmacokinetic profiles of several key thalidomide-based PROTACs, supported by experimental data and detailed methodologies. It aims to offer a clear, objective resource for researchers navigating the complexities of PROTAC development.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected thalidomide-based PROTACs from various preclinical and clinical studies. It is critical to note that direct comparisons should be approached with caution, as experimental conditions such as species, dose, and route of administration significantly influence the observed values.
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Rat | 10 mg/kg PO | 102 | 4 | 7.9 | 1140 | 18 | Arvinas Data |
| Dog | 2 mg/kg PO | 215 | 2 | 10.1 | 2400 | 46 | Arvinas Data | ||
| Human (mCRPC) | 140 mg PO | - | - | ~110 | Exposures reached levels associated with tumor inhibition in preclinical models | - | [4][5] | ||
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Rat | 10 mg/kg PO | 486 | 8 | 10.7 | 7380 | 66 | Arvinas Data |
| Dog | 2 mg/kg PO | 1200 | 4 | 14.5 | 19100 | 100 | Arvinas Data | ||
| Human (ER+/HER2- BC) | 30 mg PO | Average plasma exposures and Cmax were above the lower ends of the ranges associated with tumor growth inhibition in preclinical studies. | - | ~28 | 5717 (at 30 mg/kg) | - | [4][6] | ||
| dBET1 | BET Proteins | Mouse | 5 mg/kg IV | - | - | - | - | - | [7] |
| Mouse | 30 mg/kg PO | ~150 | ~2 | ~4 | ~800 | - | [7] | ||
| ERD-1173 | Estrogen Receptor (ER) | Mouse | - | - | - | - | - | 35 | [6] |
| Rat | - | - | - | - | - | 13 | [6] | ||
| QCA570 | BET Proteins | Mouse | 5 mg/kg IV | 2360 | 0.083 (5 min) | - | Plasma concentration decreased to undetectable levels after 6h. | - | [8] |
Note: Data for ARV-110 and ARV-471 in rats and dogs are derived from preclinical data shared by Arvinas. Human data is from Phase 1 clinical trials.[4][9] The dBET1 data is estimated from graphical representations in cited literature. Direct statistical comparison between compounds is not advisable due to variations in study design.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for thalidomide-based PROTACs and a typical workflow for their pharmacokinetic analysis.
Caption: General mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following section details a typical experimental procedure for the pharmacokinetic evaluation of thalidomide-based PROTACs in preclinical species.
In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (or other relevant strain) are used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Formulation: The PROTAC is formulated in a suitable vehicle (e.g., a solution of Solutol HS 15, propylene (B89431) glycol, and water) for both intravenous (IV) and oral (PO) administration. The solubility of PROTACs can be a challenge, often requiring specialized formulations.[10]
-
Dosing:
-
Intravenous (IV) Group: A single dose (e.g., 1-5 mg/kg) is administered as a bolus injection via the tail vein.
-
Oral (PO) Group: A single dose (e.g., 10-30 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The quantification of PROTACs in plasma samples is predominantly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the samples (e.g., at 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.[11]
-
-
Chromatographic Separation:
-
The extracted samples are injected onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[11]
-
A mobile phase gradient consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used to separate the analyte from endogenous plasma components.[11] The gradient is optimized to ensure a sharp peak shape and adequate retention for the PROTAC.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Selected reaction monitoring (SRM) is used for quantification.[11] This involves monitoring a specific precursor ion-to-product ion transition for the PROTAC and its internal standard, providing high selectivity and sensitivity.
-
The method is validated for linearity, accuracy, precision, matrix effects, and stability according to regulatory guidelines.[11]
-
Concluding Remarks
The development of orally bioavailable PROTACs remains a significant challenge due to their large size and physicochemical properties, which often fall "beyond the Rule of Five".[6][10] However, compounds like ARV-110 and ARV-471 demonstrate that these hurdles can be overcome, achieving clinically relevant exposures and efficacy.[4][5] The pharmacokinetic data presented herein highlights the variability among different thalidomide-based PROTACs and underscores the importance of species-specific differences in metabolism and disposition.[12] As the field progresses, the continued optimization of linker technology and formulation strategies will be paramount in developing the next generation of PROTACs with improved drug-like properties.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. | BioWorld [bioworld.com]
- 5. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
In Vivo Showdown: A Comparative Guide to Thalidomide and Pomalidomide-Based Degraders
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical juncture in the design of potent and effective protein degraders. This guide provides an objective in vivo comparison of degraders built upon two of the most utilized Cereblon (CRBN) E3 ligase ligands: thalidomide (B1683933) and pomalidomide (B1683931).
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of these heterobifunctional molecules is the ligand that recruits an E3 ubiquitin ligase. Among the most exploited is Cereblon (CRBN), engaged by ligands derived from immunomodulatory imide drugs (IMiDs). This guide focuses on the in vivo performance of degraders based on the foundational IMiD, thalidomide, and its more potent successor, pomalidomide. While direct head-to-head in vivo comparative studies are scarce, this guide synthesizes available data to offer valuable insights into their respective performances.
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity is believed to contribute to more stable ternary complex formation, potentially leading to more efficient and potent protein degradation.[1] This fundamental difference often translates to superior in vivo efficacy, a trend reflected in the preference for pomalidomide in the development of many contemporary PROTACs.[2]
Quantitative In Vivo Efficacy Comparison
The following tables summarize in vivo efficacy data for representative thalidomide- and pomalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established cancer target. It is important to note that the data are compiled from different studies, and experimental conditions such as the cancer model, dosing regimen, and vehicle may vary.
Table 1: In Vivo Efficacy of a Thalidomide-Based BRD4 Degrader (dBET1)
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MV4;11 (AML) Xenograft | 50 mg/kg, i.p., daily | Significant anti-tumor efficacy | [3] |
Table 2: In Vivo Efficacy of a Pomalidomide-Based BRD4 Degrader (ARV-825)
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SK-N-BE(2) (Neuroblastoma) Xenograft | 5 mg/kg, i.p., daily | Significant tumor growth reduction | [4] |
| HGC27 (Gastric Cancer) Xenograft | 10 mg/kg, i.p., daily | Significantly reduced tumor burden | [5] |
| TPC-1 (Thyroid Carcinoma) Xenograft | 5 or 25 mg/kg, oral, daily | Potent suppression of tumor growth | [6] |
| CCRF (T-ALL) Xenograft | 10 mg/kg, i.p., daily | Significant tumor growth inhibition | |
| MM.1S (Multiple Myeloma) Xenograft | 5 mg/kg, i.p., daily | Significantly slowed tumor growth | [7] |
Quantitative In Vivo Pharmacokinetic Comparison
Table 3: In Vivo Pharmacokinetics of Thalidomide in Mice
| Dose and Route | T½ (half-life) | Cmax (max concentration) | AUC (area under the curve) | Reference |
| 2 mg/kg, p.o. | 0.5 h | ~1.5 µmol/L | 4 µmol/L·h | [8] |
| 2 mg/kg, i.v. | 0.5 h | ~3.5 µmol/L | 4 µmol/L·h | [8] |
Table 4: In Vivo Pharmacokinetics of Pomalidomide in Mice
| Dose and Route | T½ (half-life) | Cmax (max concentration) | AUC (area under the curve) | Reference |
| 100 mg/kg, p.o. | Not specified | ~10 µg/mL | Not specified |
Note: The pharmacokinetic data for pomalidomide in mice is limited in the provided search results. The Cmax value is from a study in control and humanized-liver mice.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway for CRBN-based degraders and a typical workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: A Novel Thalidomide-Based PROTAC, Compound 21, Benchmarked Against Established BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), offering a novel therapeutic modality for targeting previously "undruggable" proteins. This guide provides a comprehensive comparison of a novel thalidomide-based PROTAC, referred to as Compound 21, against well-established BRD4 degraders: ARV-825, dBET1, and MZ1. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate the potential of this new degrader.
Executive Summary
Compound 21 is a novel thalidomide-based PROTAC designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key regulator of oncogene transcription.[1][2] This guide benchmarks Compound 21's performance against three well-characterized BRD4 degraders:
-
ARV-825: A potent, clinical-stage BRD4 degrader that utilizes a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.[3][4][5][6][7][8][9][10][11]
-
dBET1: One of the first-generation and widely studied BRD4 PROTACs, also recruiting the CRBN E3 ligase.[12][13][14][15][16]
-
MZ1: A VHL-based BRD4 degrader, offering a point of comparison for the recruitment of a different E3 ligase.[17][18][19][20]
The comparative data presented herein focuses on degradation efficiency, anti-proliferative activity, and the downstream effects on key signaling pathways.
Data Presentation
The following tables summarize the quantitative data for Compound 21 and the benchmark degraders, providing a clear comparison of their in vitro activities.
Table 1: Comparative Degradation Potency of BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | Lenalidomide/Pomalidomide | BRD4 | THP-1 | Not Reported | >90% at 1 µM | [1][2] |
| ARV-825 | Pomalidomide | BRD4 | T-ALL cell lines | ~5 | >95 | [11] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | Not Reported | >95% at 100 nM | [12] |
| MZ1 | VHL Ligand | BRD4 | HeLa | ~2-20 | >90 | [20] |
Table 2: Comparative Anti-proliferative Activity of BRD4 PROTACs
| PROTAC | Cell Line | IC50 (µM) | Reference |
| Compound 21 | THP-1 | 0.81 | [1][2] |
| ARV-825 | T-ALL cell lines | <0.1 | [5] |
| dBET1 | MV4;11 | ~0.03 | [12] |
| MZ1 | MV4;11 | ~0.05 | [20] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
BRD4 is a critical transcriptional co-activator that regulates the expression of key oncogenes, most notably c-MYC. By degrading BRD4, these PROTACs lead to the downregulation of c-MYC and its target genes, which are essential for cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BRD4 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[21]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Bethyl Laboratories, A301-985A) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL kit and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (CCK-8)
This assay is performed to determine the effect of the PROTAC on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a density of 5,000 cells per well.[22]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 to 100 µM) or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Reagent Addition and Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[22]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to inhibit deubiquitinating enzymes.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein (BRD4) from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated BRD4.[23]
-
Conclusion
The new thalidomide-based PROTAC, Compound 21, demonstrates potent degradation of BRD4 and significant anti-proliferative activity in the THP-1 human monocytic leukemia cell line.[1][2] Its performance is comparable to the first-generation BRD4 degrader dBET1 in this cell line. However, the clinical-stage degrader ARV-825 and the VHL-based degrader MZ1 exhibit superior potency in other cancer cell lines.
This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies in a broader range of cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of Compound 21 relative to other established BRD4 degraders. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel BRD4 degrader, ARV-825, attenuates lung fibrosis through senolysis and antifibrotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel PROTAC molecule dBET1 alleviates pathogenesis of experimental autoimmune encephalomyelitis in mice by degrading BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pardon Our Interruption [opnme.com]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 23. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Composition on PROTAC Performance: A Comparative Analysis of PEG vs. Alkyl Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's ubiquitination and subsequent degradation by the proteasome. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are pivotal, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
This guide provides an objective comparison of two of the most common flexible linker types used in PROTAC design: polyethylene (B3416737) glycol (PEG) and alkyl chains. By examining their intrinsic properties and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in PROTAC design and optimization.
The Central Role of the Linker in PROTAC Efficacy
The linker is far more than a simple spacer; it is an active participant in the PROTAC's mechanism of action. Its primary role is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1][4][5] The linker's length, flexibility, and chemical composition dictate the relative orientation and proximity of the two proteins within this complex.[1] An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination.[1] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable interactions, leading to reduced degradation efficiency.[6]
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A-Comparison-Guide-to-Confirming-Proteasome-Dependent-Degradation-for-a-Thalidomide-PROTAC
A Comparative Guide to Confirming Proteasome-Dependent Degradation for a Thalidomide-Based PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells.[1] They function by linking a target protein of interest to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] Thalidomide (B1683933) and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ligase.[3][] A thalidomide-based PROTAC forms a ternary complex with the target protein and CRBN, leading to the polyubiquitination of the target protein.[3] This "tag" marks the protein for degradation by the 26S proteasome.[5]
Confirming that the observed protein depletion is indeed a result of this specific, proteasome-dependent mechanism is a critical step in the validation of any new PROTAC.[6] This guide provides a comparative overview of the key experiments required to rigorously validate the mechanism of action for a thalidomide-based PROTAC, complete with detailed protocols, data interpretation, and workflow visualizations.
Core Validation Experiments: A Comparative Overview
A series of experiments must be performed to build a compelling case for proteasome-dependent degradation. Each experiment provides a piece of evidence, and when combined, they create a robust validation package. The table below compares the objectives and expected outcomes of these crucial experiments.
| Experiment | Objective | Primary Comparison | Expected Outcome for Confirmation |
| 1. Western Blot Analysis | To demonstrate PROTAC-induced, dose- and time-dependent reduction of the target protein. | Target protein levels in PROTAC-treated cells vs. vehicle-treated (DMSO) cells. | A significant decrease in target protein levels with increasing PROTAC concentration and time. |
| 2. Proteasome Inhibition Assay | To confirm that the degradation is mediated by the proteasome. | Target protein levels in cells treated with PROTAC alone vs. PROTAC + proteasome inhibitor (e.g., MG132). | The proteasome inhibitor should "rescue" the target protein from degradation, restoring its levels.[7][8] |
| 3. CRBN Competition Assay | To confirm the degradation is dependent on the specific E3 ligase, CRBN. | Target protein levels in cells treated with PROTAC alone vs. PROTAC + excess free thalidomide. | Excess thalidomide should outcompete the PROTAC for CRBN binding, thus preventing degradation of the target protein.[6] |
| 4. Ubiquitination Assay | To directly demonstrate that the PROTAC induces ubiquitination of the target protein. | Levels of ubiquitinated target protein in PROTAC-treated cells vs. vehicle-treated cells. | A significant increase in the polyubiquitination of the target protein upon PROTAC treatment.[9][10] |
Experimental Protocols and Data Presentation
Western Blot Analysis for Target Degradation
This is the foundational experiment to demonstrate that the PROTAC reduces the levels of the target protein.
Detailed Protocol:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[5]
-
Dose-Response: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[1]
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to normalize results.[1]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control.[1]
Data Presentation: Dose-Dependent Degradation
| PROTAC Conc. (nM) | Target Protein Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 42 | ± 3.1 |
| 100 | 15 | ± 2.5 |
| 1000 | 18 | ± 2.9 |
This table illustrates a typical dose-response, showing increased degradation with higher PROTAC concentrations, and a potential "hook effect" at the highest concentration.[11]
Proteasome Inhibition Rescue Assay
This experiment is crucial for linking the observed protein loss to the activity of the proteasome.
Detailed Protocol:
-
Cell Culture and Pre-treatment: Seed cells as described above. Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours.[12][13]
-
PROTAC Treatment: Add the PROTAC at an effective concentration (e.g., DC50 or Dmax value from the previous experiment) to both pre-treated and non-pre-treated wells. Include vehicle and proteasome inhibitor-only controls.
-
Incubation: Incubate for the time determined to give significant degradation (e.g., 8-16 hours).
-
Analysis: Harvest the cells and perform Western blot analysis for the target protein and a loading control as previously described.
Data Presentation: Comparison of Protein Levels
| Treatment Condition | Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 6.1 |
| PROTAC (100 nM) | 18 | ± 2.7 |
| MG132 (10 µM) | 105 | ± 5.5 |
| PROTAC (100 nM) + MG132 (10 µM) | 95 | ± 7.3 |
This data demonstrates that co-treatment with a proteasome inhibitor rescues the protein from PROTAC-mediated degradation, confirming the involvement of the proteasome.[10]
CRBN Competition Assay
This assay confirms that the PROTAC's activity is dependent on its engagement with the CRBN E3 ligase.
Detailed Protocol:
-
Cell Culture and Pre-treatment: Seed cells as before. Pre-treat a set of wells with a high concentration of free thalidomide or lenalidomide (B1683929) (e.g., 10-50 µM) for 1-2 hours to saturate CRBN binding sites.
-
PROTAC Treatment: Add the PROTAC at an effective concentration to both pre-treated and non-pre-treated wells.
-
Incubation and Analysis: Incubate for the optimal degradation time and then perform Western blot analysis as previously described.
Data Presentation: Comparison of Protein Levels
| Treatment Condition | Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 4.9 |
| PROTAC (100 nM) | 20 | ± 3.0 |
| Thalidomide (10 µM) | 98 | ± 5.1 |
| PROTAC (100 nM) + Thalidomide (10 µM) | 89 | ± 6.8 |
This data shows that competition with free thalidomide prevents the PROTAC from engaging CRBN, thereby inhibiting target degradation.
Target Protein Ubiquitination Assay
This experiment provides direct evidence that the PROTAC is inducing the ubiquitination of the target protein.
Detailed Protocol:
-
Cell Treatment: Treat cells with the PROTAC (at Dmax concentration) and a proteasome inhibitor (to allow the accumulation of ubiquitinated proteins) for a shorter time period (e.g., 2-6 hours).[11]
-
Cell Lysis: Lyse the cells in a buffer containing DUB inhibitors to prevent the removal of ubiquitin chains.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down. Use protein A/G beads to capture the antibody-protein complexes.
-
Western Blot Analysis: Elute the captured proteins from the beads and run them on an SDS-PAGE gel. Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitination smear.[7]
Data Presentation: Relative Ubiquitination Levels
| Treatment Condition | Ubiquitinated Target Protein (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle + MG132 | 1.0 | ± 0.2 |
| PROTAC + MG132 | 4.5 | ± 0.6 |
This result directly demonstrates a significant increase in the ubiquitination of the target protein in the presence of the PROTAC.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for validating PROTAC mechanism.
Caption: Logical flow of expected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Thalidomide-PEG5-NH2 Hydrochloride: A Comprehensive Safety and Handling Guide
For Immediate Use by Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe disposal of Thalidomide-PEG5-NH2 hydrochloride, a potent synthetic compound used in the development of Proteolysis Targeting Chimeras (PROTACs). Given its structural similarity to thalidomide, a known human teratogen, this compound must be handled with extreme caution and disposed of as hazardous waste in strict accordance with all applicable regulations.[1][2] Adherence to these protocols is critical to ensure personnel safety and environmental protection.
I. Guiding Principles for Safe Disposal
All disposal activities must be conducted in compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific institutional policies.[1]
II. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C13H10N2O4 (Thalidomide) |
| Known Hazards | Known human teratogen, potential for reproductive harm.[1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene).[1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, segregation, and disposal of waste contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), before handling the compound or its waste.[1]
2. Waste Segregation:
-
Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[5]
-
Solid Waste: Place items such as contaminated gloves, pipette tips, weigh boats, and vials into a rigid, leak-proof container clearly labeled "Cytotoxic Waste" or as required by your institution.[1][5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[1]
-
Sharps: Dispose of any contaminated needles or scalpels in a designated cytotoxic sharps container.[5]
3. Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[1]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
4. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not discard this compound or contaminated materials in the regular trash or down the drain.[5]
IV. Experimental Protocols
Decontamination of Laboratory Equipment:
-
Initial Rinse: Carefully rinse all non-disposable glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect this rinsate as hazardous liquid waste.[5]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[5]
-
Final Rinse: Thoroughly rinse the equipment with purified water.[5]
-
Drying: Allow the equipment to air dry completely or dry it in an oven.[5]
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[5]
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.[5]
-
Containment:
-
Collection: Place all contaminated absorbent materials into a designated cytotoxic waste container.[5]
-
Decontamination: Clean the spill area with a suitable cleaning agent, working from the outside in. Follow with a thorough rinse with purified water, and then wipe the area with 70% sterile alcohol.[5]
-
Waste Disposal: Dispose of all cleanup materials in the cytotoxic waste bin.[5]
V. Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Thalidomide-PEG5-NH2 Hydrochloride
Comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal methods is critical for ensuring the safety of laboratory personnel working with potent compounds such as Thalidomide-PEG5-NH2 hydrochloride. Given that this compound is a derivative of thalidomide (B1683933), a substance known for its reproductive toxicity, a cautious approach assuming similar risks is paramount.[1] Adherence to stringent safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the first line of defense against accidental exposure to this compound.[1] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice when handling the pure compound or concentrated solutions.[2] Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Disposable Gown | A long-sleeved, solid-front, back-closing gown is required to protect from spills.[4] Gowns should be changed every two to three hours or immediately after a spill.[4] |
| Coveralls ("Bunny Suit") | For procedures with a high risk of aerosolization or significant contamination, head-to-toe coveralls offer enhanced protection.[4] | |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles should be worn at all times.[1] A face shield can offer additional protection against splashes.[4] |
| Respiratory Protection | Respirator | If there is a risk of generating dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is necessary.[1][4] Surgical masks do not provide adequate respiratory protection from chemical exposure.[4] |
Operational Plan: Safe Handling Procedures
All handling of this compound should occur within a designated controlled laboratory environment that is properly equipped with safety and ventilation standards.[5]
Engineering Controls:
-
Chemical Fume Hood: All work with the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Glove Bag/Isolator: For handling larger quantities or for procedures with a high potential for generating dust, a glove bag or isolator provides a higher level of containment.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, obtain and review the Safety Data Sheet (SDS) for thalidomide and similar derivatives.[1][6] Ensure all necessary PPE is available and in good condition.
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a chemical fume hood or a containment device like a glove bag to prevent the generation of airborne dust.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Work in a clean, organized area to minimize the risk of spills.[5]
-
-
Decontamination:
-
Wipe down the work area with an appropriate solvent after completing work.
-
All disposable materials that have come into contact with the compound should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Hazardous Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.[1]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Containers: Use sealed, leak-proof, and chemically compatible containers for waste collection.[1]
Disposal Procedure:
-
Collection: Place all contaminated solid waste (e.g., gloves, wipes, pipette tips) into a designated, sealed hazardous waste bag or container within the fume hood.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[1]
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[1]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. fishersci.com [fishersci.com]
- 7. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
